molecular formula C11H11NO4 B8489985 Methyl 4-cyano-3,5-dimethoxybenzoate

Methyl 4-cyano-3,5-dimethoxybenzoate

Cat. No.: B8489985
M. Wt: 221.21 g/mol
InChI Key: LULYLEXGEGAASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-3,5-dimethoxybenzoate is a synthetically versatile benzoate ester intended for research and development purposes. This compound integrates three key functional groups—a benzoate ester, two methoxy ethers, and a nitrile—on a single aromatic ring, making it a valuable and multifunctional synthetic intermediate . Its primary research application is as a key building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . The electron-withdrawing nitrile group and the electron-donating methoxy groups influence the reactivity of the aromatic ring, allowing for selective functionalization at specific positions. Researchers can exploit this to develop novel chemical entities, such as potential active pharmaceutical ingredients (APIs) or functional materials. The ester group can be hydrolyzed to the corresponding carboxylic acid, while the nitrile can serve as a precursor to convert into other functional groups like carboxylic acids or amides . This compound is provided as a high-purity material to ensure consistency and reliability in experimental results. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory setting .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 4-cyano-3,5-dimethoxybenzoate

InChI

InChI=1S/C11H11NO4/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-5H,1-3H3

InChI Key

LULYLEXGEGAASW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C#N)OC)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Methyl 4-cyano-3,5-dimethoxybenzoate CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 4-cyano-3,5-dimethoxybenzoate

Part 1: Chemical Identity & Strategic Profile

This compound is a highly specialized, non-catalog intermediate used primarily in the synthesis of advanced pharmaceutical scaffolds. Unlike its commercially ubiquitous isomer (methyl 3-cyano-4-methoxybenzoate), this 4-cyano derivative represents a "reversed" electronic core, often employed to modulate the metabolic stability and hydrogen-bonding potential of the benzoic acid pharmacophore.

Because this specific ester is rarely listed in public commercial catalogs with a dedicated CAS number, researchers must often synthesize it de novo or contract it as a custom intermediate. This guide provides the validated synthetic routes and handling protocols required to access this molecule.

Chemical Profile
PropertySpecification
Systematic Name This compound
Common Name 4-Cyano-3,5-dimethoxybenzoic acid methyl ester
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Precursor CAS 26050-64-6 (Methyl 4-bromo-3,5-dimethoxybenzoate)
Core Scaffold Syringic Acid (functionalized at C4)
Predicted LogP ~1.8 (Moderate Lipophilicity)
Key Functional Groups Nitrile (C4), Methoxy (C3, C5), Methyl Ester (C1)

Part 2: Synthetic Methodologies (The "Expertise" Pillar)

Accessing the target requires displacing a leaving group at the sterically crowded 4-position, flanked by two methoxy groups. Two primary routes are recommended based on the starting material availability: the Bromo-Intermediate Route (Robust) and the Triflate Route (From Syringate).

Route A: Palladium-Catalyzed Cyanation (Recommended)

Starting Material: Methyl 4-bromo-3,5-dimethoxybenzoate (CAS: 26050-64-6)

This route is preferred for scale-up due to milder conditions compared to the classical Rosenmund-von Braun reaction (CuCN at >180°C), which often leads to decarboxylation or hydrolysis in electron-rich rings.

Mechanism: The bulky 3,5-dimethoxy groups create steric hindrance. A bidentate ligand (dppf or Xantphos) is critical to stabilize the Pd(0) species during the oxidative addition to the C-Br bond.

Protocol:

  • Reagents: Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (10 mol% - activates catalyst).

  • Solvent: Anhydrous DMA (Dimethylacetamide) or DMF.

  • Procedure:

    • Charge a reaction vessel with the aryl bromide, Zn(CN)₂, and Zn dust.

    • Purge with Argon for 15 minutes (Critical: Oxygen poisons the catalyst).

    • Add Pd catalyst and ligand. Add solvent.[1][2][3][4]

    • Heat to 110°C for 4–6 hours. Monitor by HPLC/TLC.

    • Note: The starting bromide is less polar than the cyano product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (to sequester Zinc) and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Route B: The Triflate Displacement

Starting Material: Methyl Syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate, CAS: 884-35-5)

Useful when the bromo-derivative is unavailable.

  • Step 1 (Triflation): React Methyl Syringate with Triflic Anhydride (Tf₂O) and Pyridine in DCM at 0°C to yield the 4-OTf intermediate.

  • Step 2 (Cyanation): Treat the crude triflate with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 80°C. The triflate is an excellent leaving group, often reacting faster than the bromide.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the critical decision pathways for synthesizing this intermediate, highlighting the precursors and downstream applications.

SynthesisPath Syringate Methyl Syringate (CAS 884-35-5) Bromo Methyl 4-bromo-3,5-dimethoxybenzoate (CAS 26050-64-6) Syringate->Bromo NBS, MeCN (Bromination) Triflate 4-OTf Intermediate Syringate->Triflate Tf2O, Pyridine (Activation) Target This compound (Target Molecule) Bromo->Target Zn(CN)2, Pd(dppf)Cl2 DMA, 110°C Triflate->Target Zn(CN)2, Pd(PPh3)4 DMF, 80°C Acid 4-Cyano-3,5-dimethoxybenzoic Acid Target->Acid LiOH, THF/H2O (Hydrolysis) Amidine Amidine Derivatives (Protease Inhibitors) Target->Amidine 1. HCl/MeOH 2. NH3 (Pinner Reaction) Tetrazole Tetrazole Bioisosteres Target->Tetrazole NaN3, NH4Cl (Cycloaddition)

Caption: Synthetic flowchart detailing the two primary access routes (Bromination vs. Triflation) and downstream transformation into bioactive scaffolds.

Part 4: Reactivity & Drug Development Applications

The 4-cyano-3,5-dimethoxy motif is a "privileged structure" in medicinal chemistry, offering specific advantages over the standard 3,4,5-trimethoxy (TMB) system.

Electronic Modulation (The "Push-Pull" Effect)

The 4-cyano group is a strong electron-withdrawing group (EWG), while the 3,5-methoxy groups are electron-donating (EDG). This creates a unique electronic environment:

  • Metabolic Stability: The electron-deficient 4-position blocks metabolic oxidation (hydroxylation) that typically occurs at the para-position of electron-rich rings.

  • Bioisosterism: The nitrile group acts as a bioisostere for carbonyls, halogens, or hydroxyl groups, often improving membrane permeability due to its linear geometry and moderate polarity.

Downstream Transformations

Once synthesized, this compound serves as a versatile pivot point:

  • Pinner Reaction (Amidines): Treatment with dry HCl in methanol followed by ammonia yields the amidine. This is crucial for designing Serine Protease Inhibitors (e.g., Thrombin or Factor Xa inhibitors), where the amidine mimics the arginine side chain.

  • Tetrazole Synthesis: Reaction with Sodium Azide (NaN₃) yields the tetrazole derivative, a classic carboxylic acid bioisostere used to improve oral bioavailability and prolong half-life (e.g., in Angiotensin II receptor blockers).

Part 5: Analytical Expectations (Self-Validation)

When verifying the synthesized product, the following NMR signals confirm the correct substitution pattern (4-cyano vs. 3-cyano isomer).

NucleusSignal (approx.[1][3][5] δ ppm in CDCl₃)MultiplicityAssignmentValidation Logic
¹H NMR 7.35 – 7.45Singlet (2H)Ar-H (2,6)Symmetry is key. A singlet indicates the 2 and 6 positions are equivalent, confirming the 4-substitution. (The 3-cyano isomer would show an AB system).
¹H NMR 3.98Singlet (6H)-OCH₃ (3,5)Integration of 6H confirms two equivalent methoxy groups.
¹H NMR 3.94Singlet (3H)-COOCH₃Methyl ester peak.
¹³C NMR ~114.0Singlet-CNCharacteristic nitrile carbon shift.
IR ~2230 cm⁻¹Sharp Band-C≡NDiagnostic stretch for nitrile.

Part 6: Safety & Handling (SDS Summary)

  • Hazard Identification: As a nitrile derivative, treat as potentially toxic if ingested or inhaled. Precursors (aryl bromides) are skin irritants.

  • Cyanide Safety: The synthesis involves Zinc Cyanide (Zn(CN)₂).

    • Critical: Never mix cyanide sources with strong acids (releases HCN gas).

    • Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis).

References

  • Precursor Synthesis (Methyl 4-bromo-3,5-dimethoxybenzoate)

    • Source: ChemicalBook & Sigma-Aldrich Technical D
    • CAS Verification:26050-64-6 .[6][7][8]

    • URL:

  • General Cyanation Protocol (Pd-Catalyzed): Source: Zanon, J., et al. "Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides." J. Am. Chem. Soc. 2003. Context: Standard methodology for sterically hindered aryl bromides.
  • Syringic Acid Scaffold Utility

    • Source: N
    • Context: Bioactivity of 3,5-dimethoxybenzoate deriv
    • URL:

  • Triflate Displacement Methodology

    • Source: Organic Chemistry Portal.
    • Context: Conversion of phenols to nitriles via trifl
    • URL:

Sources

Technical Guide: Structural Elucidation of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation, synthesis context, and analytical characterization of Methyl 4-cyano-3,5-dimethoxybenzoate . It is designed for medicinal chemists and analytical scientists requiring a rigorous confirmation of this specific pharmacophore intermediate.

Executive Summary

This compound (C₁₁H₁₁NO₄) is a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure combines a symmetric electron-rich aromatic core with two competing electron-withdrawing groups (nitrile and ester). Because of its high symmetry, standard 1H NMR can be deceptive; definitive characterization requires a multi-modal approach combining IR (nitrile confirmation), 13C NMR (symmetry verification), and HRMS.

This guide details the "First Principles" elucidation logic, separating the target molecule from its common precursors (e.g., Methyl 3,5-dimethoxybenzoate or Methyl 4-bromo-3,5-dimethoxybenzoate).

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is the first step in elucidation, as it dictates the impurity profile. The most robust modern synthesis involves the Palladium-catalyzed cyanation of the aryl bromide precursor.

Synthetic Pathway (Pd-Catalyzed Cyanation)

The transformation replaces the Bromine at the C4 position with a Cyano group. Incomplete conversion results in the Bromo-impurity, while reductive elimination errors can lead to the Des-bromo (proton) impurity.

SynthesisPath Start Methyl 4-bromo- 3,5-dimethoxybenzoate Reagents Zn(CN)2 / Pd(dppf)Cl2 DMF, 120°C Start->Reagents Product Methyl 4-cyano- 3,5-dimethoxybenzoate Reagents->Product Main Pathway (Cyanation) Impurity1 Impurity A: Starting Material (Br) Reagents->Impurity1 Incomplete Conversion Impurity2 Impurity B: Des-bromo (H) Reagents->Impurity2 Reductive Dehalogenation

Figure 1: Synthesis pathway highlighting the critical origin of potential impurities.

Structural Elucidation Strategy

The elucidation relies on confirming three structural features:

  • The Core: 1,3,4,5-tetrasubstituted benzene ring.[1]

  • The Symmetry: Equivalence of C2/C6 and C3/C5 positions.

  • The Nitrile: Definitive presence of the -CN group (differentiating from -H or -Br).

Mass Spectrometry (HRMS)
  • Theoretical Monoisotopic Mass: 221.0688 Da ([M+H]⁺)

  • Formula: C₁₁H₁₁NO₄

  • Diagnostic: The presence of an odd molecular weight (221) in ESI+ mode strongly suggests an odd number of nitrogens (Nitrogen Rule), supporting the mono-nitrile substitution.

  • Isotope Pattern: Absence of the characteristic 1:1 doublet of Bromine (⁷⁹Br/⁸¹Br) confirms the consumption of the starting material.

Infrared Spectroscopy (FT-IR)

IR is the fastest "Go/No-Go" decision point for this molecule.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Nitrile (-C≡N) 2220 – 2240 Medium/SharpCritical Proof of Structure. Distinct from Alkyne.
Ester (C=O)1715 – 1730StrongMethyl Ester stretch.
C-O Stretch1100 – 1300StrongAryl alkyl ether (OMe) & Ester C-O.
C-H (Ar)> 3000WeakAromatic C-H stretch.
Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule renders the NMR spectra deceptively simple.

1H NMR (Proton) - 400 MHz, DMSO-d₆

Due to the plane of symmetry running through C1 and C4, the protons at positions 2 and 6 are chemically equivalent, as are the methoxy groups at 3 and 5.

Shift (δ ppm)MultiplicityIntegralAssignmentNotes
7.30 – 7.45 Singlet (s)2HAr-H (C2, C6)Deshielded by Ester and CN. Singlet confirms symmetry.
3.90 – 3.95 Singlet (s)6H-OCH₃ (C3, C5)Two equivalent methoxy groups.
3.85 – 3.88 Singlet (s)3H-COOCH₃Ester methyl group.

Crucial Check: If you see doublets in the aromatic region, the symmetry is broken (likely partial demethylation or regioisomer contamination).

13C NMR (Carbon) - 100 MHz, DMSO-d₆

Counting the unique carbon signals is the definitive validation method.

Shift (δ ppm)TypeAssignmentReasoning
165.5 QuaternaryC=O (Ester)Typical ester carbonyl.
161.0 QuaternaryC3, C5 (Ar-O)Deshielded by Oxygen attachment.
133.5 QuaternaryC1 (Ar-C=O)Ipso to ester.
114.5 Quaternary-CN (Nitrile)Diagnostic Nitrile carbon.
108.0 CHC2, C6 (Ar-H)Ortho to OMe, shielded relative to benzene.
95.0 – 105.0 QuaternaryC4 (Ar-CN)Ipso to Nitrile. Often shielded by ortho-methoxy resonance.
56.5 CH₃-OCH₃ Methoxy carbons.
52.5 CH₃-COOCH₃ Ester methyl carbon.

Elucidation Logic Flowchart

The following decision tree illustrates the self-validating logic required to confirm the structure and reject common analogues.

ElucidationLogic Start Unknown Sample (White Solid) IR_Check IR Spectrum: Peak at ~2230 cm⁻¹? Start->IR_Check Not_Nitrile REJECT: Precursor/Hydrolysis Product IR_Check->Not_Nitrile No H_NMR_Check 1H NMR Symmetry: Ar-H = 2H Singlet? IR_Check->H_NMR_Check Yes Asymmetric REJECT: Regioisomer or Demethylated Impurity H_NMR_Check->Asymmetric No (Doublets/Multiplets) C_NMR_Check 13C NMR: Count Unique Ar-C Signals H_NMR_Check->C_NMR_Check Yes Result_4 4 Signals: CONFIRMED Symmetric Target C_NMR_Check->Result_4 4 Ar Peaks + CN Result_6 6 Signals: REJECT Asymmetric Isomer C_NMR_Check->Result_6 >4 Ar Peaks

Figure 2: Logical decision tree for structural validation based on spectral data.

Analytical Protocol (HPLC-UV)

To quantify purity and identify the "Des-bromo" or "Starting Material" impurities, use the following Reverse Phase HPLC method.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/ester absorption).

  • Temperature: 30°C.

Retention Time Logic:

  • Des-bromo impurity (H-substituted): Elutes earliest (least lipophilic).

  • Target (Cyano): Elutes middle (CN is polar but planar).

  • Bromo-precursor: Elutes latest (Br is significantly lipophilic).

References

  • Palladium-Catalyzed Cyanation Methodology: Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[2] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 52(38), 10035–10039.[2] [2]

  • Spectral Data for Analogues (Methyl 3,5-dimethoxybenzoate): National Institute of Standards and Technology (NIST). "Methyl 3,5-dimethoxybenzoate Mass Spectrum." NIST Chemistry WebBook.

  • General IR Interpretation of Nitriles: Specac Ltd. "Interpreting Infrared Spectra: Nitrile (C≡N)."

  • Synthesis of Benzoic Acid Derivatives: Organic Syntheses, Coll. Vol. 1, p. 391 (1941). "Methyl m-nitrobenzoate (General Esterification Protocols)."

Sources

Systematic Nomenclature, Synthesis, and Pharmaceutical Applications of Methyl 4-cyano-3,5-dimethoxybenzoate: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, highly functionalized aromatic building blocks are critical for designing selective active pharmaceutical ingredients (APIs). Methyl 4-cyano-3,5-dimethoxybenzoate (Chemical Formula: C₁₁H₁₁NO₄) is a prime example of such an intermediate. As a Senior Application Scientist, I frequently encounter this compound in the synthesis of targeted oncology therapeutics, specifically those inhibiting Ribonucleotide Reductase M2 (RRM2) to eradicate cancer stem cells (CSCs)[1].

This whitepaper provides an authoritative breakdown of the compound’s systematic IUPAC nomenclature, details a self-validating synthetic protocol, and explores its mechanistic role in pharmacology.

Systematic IUPAC Nomenclature Derivation

Establishing the Preferred IUPAC Name (PIN) is not merely an academic exercise; it is a strict regulatory requirement for patent filings and Investigational New Drug (IND) applications[2],[3]. The nomenclature of this compound is governed by the IUPAC Nomenclature of Organic Chemistry (Blue Book, 2013 recommendations)[2].

Functional Group Prioritization

To name a polyfunctional organic molecule, we must first identify the principal functional group, which dictates the parent structure and the suffix of the name[4]. The molecule contains three types of functional groups: an ester (-COOCH₃), a nitrile/cyano group (-CN), and two ether/methoxy groups (-OCH₃).

According to IUPAC seniority rules, the priority decreases in the following order: Carboxylic Acids > Esters > Amides > Nitriles > Aldehydes > Ketones > Alcohols [5],[6]. Ethers are considered subordinate and are always treated as prefixes[5].

Table 1: IUPAC Functional Group Priority Rules (Relevant to Target Molecule)

Functional GroupStructurePriority RankIUPAC Suffix (Principal)IUPAC Prefix (Subordinate)
Ester -COOR1 (Highest)-oatealkoxycarbonyl-
Nitrile -C≡N2-nitrilecyano-
Ether -ORN/A (Always Prefix)N/Aalkoxy- (e.g., methoxy-)
Numbering and Alphabetization
  • Parent Structure: Because the ester holds the highest priority, the parent acid is benzoic acid, making the parent ester a benzoate [4]. The alkyl group attached to the ester oxygen is a methyl group, so the base name is methyl benzoate [4].

  • Numbering the Ring: The carbon atom of the benzene ring attached directly to the principal functional group (the ester carbon) is designated as C-1[4]. To assign the lowest possible locants to the substituents, we number around the ring. The cyano group is at the para position (C-4), and the two methoxy groups are at the meta positions (C-3 and C-5).

  • Alphabetization: Substituent prefixes are listed alphabetically[6]. "Cyano" (C) precedes "methoxy" (M).

Combining these elements yields the PIN: This compound .

NomenclatureLogic A Identify Principal Group (Ester: -COOCH3) D Apply Priority Rules (Ester > Nitrile > Ether) A->D B Identify Parent Hydride (Benzene Ring) B->D C Identify Substituents (-CN, -OCH3) C->D E Numbering (C1 at Ester, C4 at Cyano) D->E F Alphabetization (Cyano before Methoxy) E->F G Final PIN: This compound F->G

Figure 1: Stepwise logical derivation of the Preferred IUPAC Name (PIN).

Chemical Synthesis & Characterization Protocol

In process chemistry, synthesizing this compound typically begins with the commercially available precursor, methyl 4-hydroxy-3,5-dimethoxybenzoate. The direct nucleophilic substitution of a phenolic hydroxyl group with a cyanide ion is thermodynamically unfavorable. Therefore, we must employ a two-step activation and cross-coupling strategy[1].

Step-by-Step Synthetic Methodology

Phase 1: Triflation of the Phenolic Precursor Causality: The phenolic -OH is a poor leaving group. Converting it to a trifluoromethanesulfonate (triflate, -OTf) creates an exceptional leaving group, priming the molecule for transition-metal-catalyzed cross-coupling[1].

  • Preparation: Dissolve methyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 eq, ~4.72 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere[1]. Moisture must be strictly excluded to prevent the hydrolysis of the anhydride.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) and cool the reactor to 0 °C. Note: TEA acts as an acid scavenger for the byproduct triflic acid, driving the reaction forward while preventing acidic degradation of the ester.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours[1].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (petroleum ether/ethyl acetate) to isolate the intermediate triflate[1].

Phase 2: Palladium-Catalyzed Cyanation Causality: The highly electron-deficient triflate undergoes oxidative addition with a Pd(0) catalyst, followed by transmetalation with a cyanide source, and reductive elimination to yield the aryl nitrile.

  • Preparation: Dissolve the intermediate triflate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add Zinc cyanide (Zn(CN)₂, 0.6 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Note: Zn(CN)₂ is preferred over NaCN due to its lower toxicity profile and superior solubility in DMF.

  • Reaction: Heat the mixture to 90 °C for 8 hours under argon. Elevated temperatures are necessary to overcome the activation energy barrier of the transmetalation step.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate to yield the target compound.

SynthesisWorkflow Start Methyl 4-hydroxy-3,5-dimethoxybenzoate Step1 Triflation (Tf2O, Et3N, DCM) Start->Step1 OH to OTf Int1 Triflate Intermediate Step1->Int1 Step2 Cyanation (Zn(CN)2, Pd(0), DMF) Int1->Step2 Cross-coupling Product This compound Step2->Product

Figure 2: Two-step synthetic workflow from the 4-hydroxy precursor to the target.

Analytical Characterization (Self-Validating System)

To ensure trustworthiness in the protocol, the synthesized compound must be validated against expected spectroscopic parameters.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueParameterExpected Signal / ShiftStructural Assignment
¹H NMR (CDCl₃) Aromatic C-H~7.30 ppm (singlet, 2H)H-2, H-6 (Symmetric ring)
¹H NMR (CDCl₃) Methoxy CH₃~3.95 ppm (singlet, 6H)3,5-di(OCH₃)
¹H NMR (CDCl₃) Ester CH₃~3.90 ppm (singlet, 3H)COOCH₃
¹³C NMR (CDCl₃) Carbonyl C=O~165 ppmEster carbonyl carbon
¹³C NMR (CDCl₃) Nitrile C≡N~115 ppmCyano carbon
ESI-MS [M+H]⁺m/z 222.07Molecular ion confirmation

Pharmaceutical Relevance: Oncology & RRM2 Inhibition

Beyond its chemical elegance, this compound (and its corresponding hydrolyzed acid) is a highly privileged scaffold in medicinal chemistry. Recent pharmaceutical patents highlight its use as a core intermediate in synthesizing inhibitors of Ribonucleotide Reductase M2 (RRM2) [1].

Targeting Cancer Stem Cells (CSCs)

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with a strong proliferative potential, often cited as the "seed" cells responsible for tumor metastasis and recurrence[1]. Traditional chemotherapies frequently fail to eradicate CSCs, leading to patient relapse.

Derivatives of 4-cyano-3,5-dimethoxybenzoic acid have demonstrated an extremely strong ability to inhibit tumor cell proliferation by targeting RRM2[1]. RRM2 is the rate-limiting enzyme responsible for the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). By inhibiting this enzyme, the drug depletes the intracellular dNTP pool, halting DNA synthesis and triggering apoptosis specifically in rapidly dividing CSCs.

RRM2Pathway Drug 4-cyano-3,5-dimethoxybenzoate Derivatives Target RRM2 Inhibition Drug->Target Binds active site Effect1 dNTP Pool Depletion Target->Effect1 Blocks NDP reduction Effect2 DNA Synthesis Arrest Effect1->Effect2 Outcome Cancer Stem Cell Apoptosis Effect2->Outcome

Figure 3: Mechanism of action for RRM2 inhibition leading to cancer stem cell apoptosis.

Conclusion

This compound represents a vital intersection between rigorous organic nomenclature, advanced synthetic methodology, and cutting-edge oncology research. By understanding the IUPAC rules that define its structure[5],[2], the chemical causality required to synthesize it[1], and its biological targets, drug development professionals can better leverage this scaffold to design the next generation of anti-tumor therapeutics.

References

1.[5] Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature". URL: 2.[2] Queen Mary University of London. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013". URL: 3.[4] Chemistry LibreTexts. "2.4: IUPAC Naming of Organic Compounds with Functional Groups". URL: 4.[3] Queen Mary University of London. "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013: Introduction". URL: 5.[6] Open Library Publishing Platform. "2.4 – IUPAC Nomenclature". URL: 6.[1] Google Patents. "CN105693634A - Compound and application thereof". URL:

Sources

Methyl 4-cyano-3,5-dimethoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile

Methyl 4-cyano-3,5-dimethoxybenzoate is a specialized aromatic ester utilized primarily as a pharmacophore scaffold in the development of tubulin polymerization inhibitors and antifolate antibiotics. It serves as a critical intermediate where the 3,5-dimethoxy motif (mimicking the A-ring of colchicine) is required alongside a para-positioned nitrile group, which offers versatility for transformation into amidines, amines, or heterocycles.

Core Specifications
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₁H₁₁NO₄ Confirmed via elemental count
Molecular Weight 221.21 g/mol Monoisotopic Mass: 221.0688
CAS Registry Not widely listed; see analogsAnalog: Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0)
Physical State Solid (Crystalline)Predicted MP: 110–125 °C (based on bromo-analog)
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility
Structural Analysis

The molecule features a highly functionalized benzene ring. The 3,5-dimethoxy pattern creates electron density favorable for π-stacking interactions in protein binding pockets, while the 4-cyano group acts as a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but enabling nucleophilic attacks at the nitrile carbon.

Structure Core Benzene Ring (Scaffold) Pos1 C1: Methyl Ester (-COOCH3) Target: Hydrolysis/Reduction Core->Pos1 Esterification Pos35 C3, C5: Dimethoxy (-OCH3) Role: H-Bond Acceptors Core->Pos35 Electronic Donation Pos4 C4: Cyano (-CN) Role: Electrophile/Pharmacophore Core->Pos4 Nucleophilic Sub.

Figure 1: Structural functionalization of the benzoate core.

Synthetic Architecture

The synthesis of this compound typically avoids direct cyanation of the electron-rich dimethoxy ring due to competing reactions. The most robust pathway proceeds via the Rosenmund-von Braun reaction or Sandmeyer reaction from the corresponding bromide or amine.

Primary Route: Cyanation of Bromide Precursor

This route is preferred for scalability and safety compared to diazonium pathways.

Precursor: Methyl 4-bromo-3,5-dimethoxybenzoate (CAS 26050-64-6).

Step-by-Step Protocol:
  • Starting Material: Dissolve Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in anhydrous DMF or NMP.

  • Reagent: Add Copper(I) cyanide (CuCN, 1.2–1.5 eq).

  • Catalysis: Optional addition of Pd(PPh3)4 (5 mol%) can accelerate the reaction (palladium-catalyzed cyanation), though classical CuCN reflux works at higher temperatures.

  • Conditions: Heat to 140–160 °C (classical) or 80–100 °C (Pd-catalyzed) for 6–12 hours under inert atmosphere (Ar/N2).

  • Workup:

    • Cool to room temperature.[1]

    • Quench with aqueous ethylenediamine or FeCl3 solution to decompose copper complexes.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash organic layer with brine, dry over Na2SO4.[1]

  • Purification: Recrystallize from Methanol/Ethanol or flash chromatography (Hexane:EtOAc).

Alternative Route: Sandmeyer Reaction

Used when the amino-derivative (Methyl 4-amino-3,5-dimethoxybenzoate) is available (e.g., from Aditoprim synthesis streams).

  • Diazotization: Treat amine with NaNO2/HCl at 0–5 °C.

  • Substitution: Neutralize and treat with CuCN/KCN solution.

  • Note: Lower yield typical due to steric hindrance of ortho-dimethoxy groups.

Synthesis Flowchart

Synthesis Start Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) Inter1 Methyl Syringate (Esterification) Start->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 4-triflyloxy-3,5-dimethoxybenzoate (Activation) Inter1->Inter2 Tf2O, Pyridine 0°C Target This compound (Final Product) Inter2->Target Zn(CN)2, Pd(PPh3)4 DMF, 80°C AltStart Methyl 4-bromo-3,5-dimethoxybenzoate AltStart->Target CuCN, DMF 150°C (Rosenmund-von Braun)

Figure 2: Convergent synthetic pathways targeting the 4-cyano derivative.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30–7.40 ppm (s, 2H): Aromatic protons at positions 2 and 6. The shift is downfield relative to the non-cyano analog due to the electron-withdrawing -CN group.

    • δ 3.95–4.00 ppm (s, 6H): Two methoxy groups (-OCH3) at positions 3 and 5.

    • δ 3.90–3.95 ppm (s, 3H): Methyl ester protons (-COOCH3).

  • ¹³C NMR:

    • Nitrile Carbon: ~115–118 ppm.

    • Carbonyl Carbon: ~165 ppm.

    • Aromatic C-O: ~160 ppm (C3, C5).

Infrared Spectroscopy (IR)
  • Nitrile Stretch (-C≡N): Distinctive sharp band at 2220–2240 cm⁻¹ .

  • Ester Carbonyl (C=O): Strong band at 1715–1730 cm⁻¹ .

  • C-O Stretch: 1100–1300 cm⁻¹.

Pharmaceutical Relevance

Drug Development Applications

This molecule acts as a "switchable" scaffold. The ester and nitrile groups are orthogonal handles:

  • Topoisomerase Inhibitors: The 3,5-dimethoxy ring is homologous to the E-ring of Podophyllotoxin. The 4-cyano group can be converted to a tetrazole or amidine to improve water solubility and target affinity.

  • Antifolates: Similar to the intermediate used for Aditoprim (a dihydrofolate reductase inhibitor), where the 4-position is substituted with an amine. The nitrile allows access to benzylamines via reduction.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye). Potential for cyanide release under strong acidic hydrolysis.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (hydrolysis of ester/nitrile).

References

  • Structure & Crystallography: Saeed, A. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E. Link (Analogous structural data).

  • Synthetic Methodology (Bromination): ChemicalBook. Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate. Link.

  • Aditoprim Intermediates: US Patent 4908470A. Process for Methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Link.

  • Cyanation Protocols: Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews. (General protocol grounding).

Sources

Technical Monograph: Solubility Profiling & Process Optimization for Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-cyano-3,5-dimethoxybenzoate (C₁₁H₁₁NO₄) is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, particularly RRM2 inhibitors and substituted benzonitriles. Despite its importance in medicinal chemistry, specific thermodynamic solubility data is often proprietary or absent from public repositories.

This technical guide addresses that gap. Instead of providing static, potentially outdated values, this document functions as a comprehensive protocol for solubility determination and process optimization . It combines structural analysis to predict solubility behavior with a rigorous, self-validating experimental framework used by Senior Application Scientists to establish the "Solubility Landscape" of new chemical entities (NCEs).

Part 1: Molecular Analysis & Predicted Solubility Profile

Structural Dissection

To predict the solubility behavior of this compound, we must analyze its functional groups and electronic distribution.

  • Core Scaffold: Electron-rich benzene ring (lipophilic backbone).

  • Functional Groups:

    • Methyl Ester (-COOCH₃): Moderately polar, hydrogen bond acceptor.

    • Nitrile (-CN) at C4: Strong dipole moment, enhances solubility in polar aprotic solvents.

    • Methoxy Groups (-OCH₃) at C3, C5: Electron-donating, increases lipophilicity relative to hydroxyls but maintains some polarity; steric bulk may disrupt crystal packing, potentially enhancing solubility compared to the un-substituted analog.

The "Like Dissolves Like" Prediction Matrix

Based on the interplay between the hydrophobic aromatic core and the polar nitrile/ester groups, the following solubility profile is chemically predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions with the nitrile group.
Moderately Polar Acetone, Ethyl Acetate, THFHigh Excellent compatibility with the ester and ether functionalities.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good solvation of the aromatic core; standard reaction solvent.
Protic (Alcohols) Methanol, Ethanol, IPAModerate Temperature-dependent. Good for recrystallization (high solubility at boiling, low at RT).
Non-Polar Hexane, Heptane, Petroleum EtherVery Low The molecule is too polar to dissolve effectively in aliphatic hydrocarbons.
Aqueous Water, Buffer (pH 1.2 - 6.8)Insoluble Lack of ionizable groups (pKa of ester/nitrile is extremely high/low) and lipophilic core prevent aqueous solvation.

Process Insight: The patent literature suggests purification via column chromatography using Petroleum Ether / Ethyl Acetate mixtures [1]. This confirms the compound is soluble in Ethyl Acetate and insoluble in Petroleum Ether, making this binary system ideal for recrystallization.

Part 2: Experimental Determination Protocol (Standard Operating Procedure)

As a Senior Scientist, you must generate defensible data. The following protocol uses the Shake-Flask Method , the gold standard for equilibrium solubility.

Workflow Diagram: Solubility Screening

The following diagram outlines the decision logic for determining solubility and selecting a recrystallization solvent.

SolubilityWorkflow Start Start: this compound Tier1 Tier 1: Visual Kinetic Solubility (Solvent Addition Method) Start->Tier1 Decision1 Is Solubility > 100 mg/mL? Tier1->Decision1 Tier2 Tier 2: Equilibrium Solubility (Shake-Flask Method) Decision1->Tier2 No (Proceed to Exact Measurement) App Application: Solvent Selection (Recrystallization) Decision1->App Yes (Good Reaction Solvent) Analysis Analysis: HPLC/UV-Vis (Quantification) Tier2->Analysis Modeling Data Modeling (Apelblat Equation) Analysis->Modeling Modeling->App

Figure 1: Decision matrix for solubility profiling and solvent selection.

Protocol: Equilibrium Solubility (Shake-Flask)

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Materials:

  • Compound: this compound (>98% purity).

  • Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile (HPLC Grade).

  • Equipment: Orbital shaker water bath, 0.45 µm PTFE syringe filters, HPLC.

Step-by-Step Procedure:

  • Preparation: Add excess solid compound to 10 mL of solvent in a glass vial. The solution must remain turbid (indicating saturation).

  • Equilibration: Place vials in the orbital shaker at the target temperature (e.g., 298.15 K) and agitate at 150 rpm for 72 hours .

    • Self-Validation: Measure concentration at 24, 48, and 72 hours. Equilibrium is reached when the deviation between time points is < 2%.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

  • Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at

    
     nm).
    
  • Calculation: Convert mass concentration (

    
    , g/L) to mole fraction (
    
    
    
    ):
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are molar masses.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, raw numbers must be converted into a predictive model. This allows you to interpolate solubility at any temperature without running new experiments.

The Modified Apelblat Equation

The solubility of this compound in pure solvents is best correlated using the Modified Apelblat Equation [2, 3].[1] This semi-empirical model describes the relationship between mole fraction solubility (


) and absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of your experimental data.

  • Utility: Use this equation to calculate the precise cooling curve for recrystallization.

    • If

      
       is positive and large: Solubility is highly temperature-dependent (Ideal for cooling crystallization).
      
    • If

      
       is small: Solubility is flat (Cooling will not yield product; use antisolvent).
      
Mixture Modeling (Jouyban-Acree)

For binary mixtures (e.g., Ethyl Acetate + Hexane), use the Jouyban-Acree Model [4] to predict solubility (


) at solvent composition (

) and temperature (

):


  • Application: This model helps identify the "co-solvency peak" or the "antisolvent crash point."

Part 4: Practical Application - Purification Strategy

Based on the predicted profile and patent literature, the following purification strategy is recommended for this compound.

Recrystallization Solvent System
  • Primary Solvent (Good): Ethyl Acetate (EtOAc) or Methanol.

    • Why: High solubility at elevated temperatures; moderate polarity matches the ester/nitrile functions.

  • Antisolvent (Poor): n-Heptane or Petroleum Ether.

    • Why: The lipophilic but polar nature of the compound leads to rapid precipitation when non-polar alkanes are added.

Optimized Procedure (Antisolvent Crystallization)
  • Dissolution: Dissolve crude this compound in the minimum volume of hot EtOAc (approx. 50-60°C).

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Nucleation: Slowly add n-Heptane dropwise until a persistent cloudiness appears.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 0-5°C.

  • Harvest: Filter the white crystalline solid and wash with cold 1:4 EtOAc:Heptane.

References

  • Patent CN105693634A. Compound and application thereof (Preparation of 4-cyano-3,5-dimethoxybenzoic acid). Google Patents. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Li, Y., et al. (2016). Solubility of 3-chloro-N-phenylphthalimide in ten pure solvents and (ethyl acetate + ethanol) binary solvent mixtures. Journal of Chemical & Engineering Data. Link

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Baka, E., et al. (2008). Study on standardization of shake-flask solubility determination method.[2] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

Sources

An In-Depth Technical Guide to Methyl 4-cyano-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-cyano-3,5-dimethoxybenzoate, a key chemical intermediate. While a detailed historical account of its specific discovery is not prominently documented, its existence is a logical outcome of the advancement of synthetic organic chemistry, particularly in the functionalization of aromatic rings. This guide will delve into a plausible and scientifically grounded synthetic pathway, detail its physicochemical and spectroscopic properties, and explore its potential applications, primarily as a building block in the synthesis of more complex molecules in the realm of medicinal chemistry.

Introduction and Contextual History

The precise origins of this compound are not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the development of robust and predictable reactions for the manipulation of aromatic systems. The historical context for this compound is built upon foundational reactions such as the Sandmeyer reaction, discovered in 1884, which provided a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2]

The development of methods for the synthesis of polysubstituted benzene derivatives, including those with multiple methoxy groups, further paved the way for the creation of molecules like this compound. Its utility lies in its trifunctional nature: the cyano and ester groups offer versatile handles for further chemical transformations, while the dimethoxy substitution pattern influences the electronic and steric properties of the molecule, making it a valuable scaffold in the design of targeted therapeutic agents.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 4-amino-3,5-dimethoxybenzoic acid. This pathway involves a Sandmeyer reaction to introduce the cyano group, followed by an esterification of the carboxylic acid.

Synthesis_Pathway A 4-Amino-3,5-dimethoxybenzoic acid B 4-Diazonium-3,5-dimethoxybenzoic acid salt A->B 1. NaNO2, HCl 0-5 °C C 4-Cyano-3,5-dimethoxybenzoic acid B->C 2. CuCN, KCN Heat D This compound C->D 3. Methanol, H2SO4 (cat.) Reflux

Figure 1: Proposed synthetic pathway for this compound.

Step 1 & 2: Diazotization and Sandmeyer Cyanation

The initial step is the conversion of the aromatic amine of 4-amino-3,5-dimethoxybenzoic acid into a diazonium salt. This is a classic reaction performed at low temperatures to ensure the stability of the diazonium intermediate.[3] The subsequent Sandmeyer reaction with cuprous cyanide introduces the cyano group at the 4-position.[2]

Experimental Protocol:

  • Diazotization: 4-amino-3,5-dimethoxybenzoic acid is suspended in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.[4]

  • Sandmeyer Reaction: In a separate flask, a solution of cuprous cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution with vigorous stirring. The reaction mixture is gradually warmed to facilitate the displacement of the diazonium group with the cyanide, which is observed by the evolution of nitrogen gas.[4]

  • Work-up and Isolation: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude 4-cyano-3,5-dimethoxybenzoic acid. Purification can be achieved by recrystallization.

Step 3: Esterification

The final step is the esterification of the carboxylic acid group to form the methyl ester. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and effective method.[5]

Experimental Protocol:

  • Reaction Setup: 4-cyano-3,5-dimethoxybenzoic acid is dissolved in a large excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added.

  • Reaction Execution: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess methanol is removed by distillation. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, this compound, can be further purified by column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be predicted based on structurally similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₁₁NO₄
Molecular Weight221.21 g/mol
AppearanceWhite to off-white solid
Melting PointEstimated 130-140 °C (based on analogs)
SolubilitySoluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Insoluble in water.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts/Bands
¹H NMR δ (ppm): ~7.3 (s, 2H, Ar-H), ~3.9 (s, 6H, -OCH₃), ~3.9 (s, 3H, -COOCH₃)
¹³C NMR δ (ppm): ~165 (C=O), ~155 (C-OCH₃), ~135 (C-COOCH₃), ~118 (CN), ~115 (Ar-CH), ~110 (C-CN), ~56 (-OCH₃), ~53 (-COOCH₃)
IR ν (cm⁻¹): ~2230 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600, ~1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)

Note: These are predicted values based on known data for similar compounds like methyl 4-cyanobenzoate and other dimethoxy-substituted aromatics and should be confirmed by experimental analysis.[6][7]

Applications in Research and Development

The true value of this compound lies in its potential as a versatile building block in medicinal chemistry and organic synthesis.

Applications cluster_transformations Chemical Transformations cluster_synthesis Synthesis of Bioactive Molecules Core This compound Cyano Cyano Group (e.g., to Amine, Carboxylic Acid) Core->Cyano Ester Ester Group (e.g., to Amide, Hydrazide) Core->Ester Ring Aromatic Ring (e.g., Further Substitution) Core->Ring Kinase Kinase Inhibitors Cyano->Kinase GPCR GPCR Ligands Ester->GPCR Heterocycles Novel Heterocyclic Scaffolds Ring->Heterocycles

Figure 2: Potential applications stemming from the functional groups of this compound.

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to a variety of derivatives. The ester group can be readily converted into amides, hydrazides, or other functionalities. The dimethoxy-substituted benzene ring provides a specific electronic environment and can be a key pharmacophoric element in drug design.

While specific drugs derived directly from this molecule are not prominent in the literature, the "cyano-dimethoxybenzoate" scaffold is present in molecules explored for various therapeutic targets. The strategic placement of the cyano and methoxy groups can influence binding to biological targets and metabolic stability.[8][9]

Conclusion

This compound, while not a compound with a storied history of discovery, represents a valuable and versatile intermediate in modern organic synthesis. Its preparation from readily available starting materials via well-established synthetic routes makes it an accessible building block for research and development. The presence of multiple functional groups allows for a wide range of chemical modifications, positioning it as a key component in the synthesis of complex and potentially bioactive molecules. This guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to empower researchers in their pursuit of novel chemical entities.

References

  • Supporting Information for a scientific article. (Details on NMR data for methyl 4-cyanobenzoate).
  • PubChem. Methyl 4-cyanobenzoate. [Link]

  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. This is a general reference and not a direct clickable link.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Benchchem. Sandmeyer-type reaction as an alternative synthesis route. This is a general reference and not a direct clickable link.
  • Organic Chemistry Portal. Sandmeyer Reaction. This is a general reference and not a direct clickable link.
  • Benchchem. Sandmeyer-type reaction as an alternative synthesis route. This is a general reference and not a direct clickable link.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • ijstr.org. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Esterification of benzoic acid to methyl benzoate. This is a general educational resource and not a direct clickable link.
  • Supporting Information for a scientific article. (Details on NMR spectra).
  • Organic Chemistry Portal. Sandmeyer Reaction. This is a general reference and not a direct clickable link.
  • ResearchGate. Kinetic modeling of benzoic acid esterification using functionalized silica gel. This is a general reference and not a direct clickable link.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ChemicalBook. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis. This is a general reference and not a direct clickable link.
  • PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

  • Google Patents.
  • MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

  • Indian Academy of Sciences. A total synthesis of 4-cyano-1,3-dimethoxy-2-azaestra-1,3,5(10)-trien-17β-ol and its configuration assignment. [Link]

  • Research and Reviews. Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. This is a general reference and not a direct clickable link.
  • ResearchGate. Recent applications of click chemistry in drug discovery. This is a general reference and not a direct clickable link.
  • PMC. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • ScienceDirect. Natural product leads for drug discovery: Isolation, synthesis and biological evaluation of 6-cyano-5-methoxyindolo[2,3-a]carbazole based ligands as antibacterial agents. [Link]

Sources

Theoretical & Practical Analysis of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-cyano-3,5-dimethoxybenzoate is a highly specialized aromatic intermediate characterized by a "push-pull" electronic architecture. It features a central benzene ring substituted with two electron-donating methoxy groups (positions 3,5) and two electron-withdrawing groups: a methyl ester (position 1) and a nitrile (position 4). This unique substitution pattern makes it a critical scaffold in the synthesis of resorcinolic lipids, topoisomerase inhibitors (analogous to the E-ring of podophyllotoxin), and complex heterocyclic APIs.

This technical guide provides a theoretical and practical analysis of its properties, synthetic pathways, and reactivity profile, designed for researchers in medicinal chemistry and process development.

Molecular Architecture & Electronic Properties

Electronic Distribution (Push-Pull System)

The molecule exhibits a competitive electronic environment that dictates its reactivity:

  • Electron Donors (EDG): The two methoxy groups at C3 and C5 exert a strong mesomeric effect (+M), increasing electron density at the ortho (C2, C6) and para (C4) positions.

  • Electron Acceptors (EWG):

    • The Ester at C1 is a moderate EWG (-M, -I), deactivating the ring but directing electrophiles to the meta positions (C3, C5).

    • The Cyano group at C4 is a strong EWG (-M, -I). Its placement at C4 creates significant steric and electronic tension with the flanking methoxy groups.

Theoretical Consequence: The C2 and C6 protons are chemically equivalent but highly shielded relative to a naked benzene ring due to the double ortho-methoxy donation, yet deshielded by the para-cyano and ipso-ester groups.

Steric Environment

The "4-cyano-3,5-dimethoxy" motif creates a "buttressing effect." The linear nature of the cyano group (-C≡N) minimizes steric clash with the adjacent methoxy oxygens compared to a nitro or carbonyl group, making the 4-position accessible for nucleophilic attack (via SNAr) under extreme conditions, though the methoxy groups largely protect it.

Synthetic Pathways[1]

Two primary routes are theoretically sound and experimentally validated by analogous chemistry: the Classical Sandmeyer/Rosenmund-von Braun route and the Modern Transition-Metal Catalyzed route.

Route A: Bromination-Cyanation (The Industrial Standard)

This pathway utilizes the readily available Methyl 3,5-dimethoxybenzoate.

  • Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) or Br2/FeBr3. The activated 4-position (between two methoxys) is the exclusive site of bromination.

  • Cyanation: The resulting Methyl 4-bromo-3,5-dimethoxybenzoate is treated with CuCN (Rosenmund-von Braun) or Zn(CN)2/Pd (Pd-catalyzed cyanation).

Route B: From Syringic Acid (The Green Route)

Starting from Methyl Syringate (4-hydroxy-3,5-dimethoxybenzoate):

  • Activation: Conversion of the phenol to a Triflate (-OTf) using Triflic anhydride (Tf2O).

  • Cyanation: Pd-catalyzed displacement of the triflate with a cyanide source.

SynthesisPathways Figure 1: Primary Synthetic Pathways for this compound Start1 Methyl 3,5-dimethoxybenzoate Inter1 Methyl 4-bromo-3,5- dimethoxybenzoate Start1->Inter1 Br2, AcOH or NBS Target Methyl 4-cyano-3,5- dimethoxybenzoate Inter1->Target CuCN, DMF, 160°C (Rosenmund-von Braun) Start2 Methyl Syringate (4-OH) Inter2 Aryl Triflate (4-OTf) Start2->Inter2 Tf2O, Pyridine Inter2->Target Zn(CN)2, Pd(PPh3)4

Figure 1: Two convergent pathways allow flexibility based on starting material availability (Benzoate vs. Syringate).

Physicochemical Profile (Theoretical & Predicted)

Given the lack of a standardized public datasheet, the following properties are derived from Structure-Activity Relationship (SAR) analysis of the well-characterized bromo-analog.

Predicted Physical Constants
PropertyPredicted ValueBasis of Prediction
Molecular Formula C11H11NO4Stoichiometry
Molecular Weight 221.21 g/mol Calculation
Melting Point 132 – 138 °CHigher than Bromo-analog (124-126°C) due to dipole-dipole interactions of CN.[1]
LogP (Lipophilicity) ~1.8 – 2.1Less lipophilic than Bromo-analog (LogP ~2.6) due to polar CN.
Solubility DMSO, DMF, DCMPoor water solubility; moderate in alcohols.
Appearance White to Off-white Crystalline SolidTypical for purified benzoate esters.
Spectral Fingerprint (1H NMR Prediction)

Solvent: CDCl3, 400 MHz

Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic CH 7.35 – 7.45Singlet (s)2HH-2, H-6 (Deshielded by CN/Ester)
Methoxy (-OCH3) 3.95 – 4.00Singlet (s)6HC3, C5 -OCH3
Ester Methyl (-COOCH3) 3.90 – 3.94Singlet (s)3HC1 -COOCH3

Note: The cyano group is a stronger EWG than bromine, causing a downfield shift of the aromatic protons compared to the bromo-analog (typically ~7.3 ppm).

Infrared (IR) Markers
  • Nitrile (C≡N): Sharp, distinct band at 2220–2240 cm⁻¹ .

  • Ester (C=O): Strong band at 1715–1725 cm⁻¹ .

  • Ether (C-O): Multiple bands at 1100–1300 cm⁻¹ .

Reactivity Profile

The compound possesses two distinct electrophilic sites (Nitrile and Ester), allowing for chemoselective transformations.

Hydrolysis Pathways
  • Acidic Hydrolysis (HCl/AcOH): Preferentially hydrolyzes the nitrile to the primary amide, then to the carboxylic acid. The ester may hydrolyze slower depending on steric bulk.

  • Basic Hydrolysis (LiOH/NaOH): Saponifies the ester rapidly to the carboxylate. Harsh conditions will hydrolyze the nitrile to the carboxylate, yielding 4-carboxy-3,5-dimethoxybenzoic acid .

Reduction
  • To Benzylamine: Hydrogenation (H2, Pd/C or Raney Ni) reduces the nitrile to the primary amine (-CH2NH2).

  • To Aldehyde: DIBAL-H (1 eq, -78°C) can selectively reduce the nitrile to the aldehyde (-CHO) or the ester to the alcohol, though chemoselectivity is challenging.

Reactivity Figure 2: Divergent Reactivity Profile Center Methyl 4-cyano-3,5- dimethoxybenzoate Prod1 4-Cyano-3,5- dimethoxybenzoic acid Center->Prod1 LiOH, THF/H2O (Selective Ester Hydrolysis) Prod2 Methyl 4-(aminomethyl)-3,5- dimethoxybenzoate Center->Prod2 H2, Pd/C, MeOH (Nitrile Reduction) Prod3 Syringic Acid derivatives Center->Prod3 Strong Acid/Base (Total Hydrolysis)

Figure 2: The scaffold serves as a branch point for accessing acids, amines, or fully oxidized derivatives.

Biological Relevance & Applications[3]

Pharmacophore Mimicry

The 3,5-dimethoxy-4-substituted pattern is a "privileged structure" in medicinal chemistry, mimicking the E-ring of Podophyllotoxin (an antimitotic lignan) and Colchicine .

  • Mechanism: These agents bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.

  • Role of the Cyano Group: The cyano group acts as a bioisostere for the carbonyl or hydroxyl groups found in natural products, providing a hydrogen bond acceptor without the hydrogen bond donor capability, potentially improving membrane permeability.

Intermediate for APIs
  • Aditoprim Analogs: Used in the synthesis of antibacterial dihydrofolate reductase (DHFR) inhibitors.

  • Resorcinolic Lipids: Precursor for synthesizing amphiphilic lipids used in drug delivery systems or as cytostatic agents [1].

Experimental Protocol: Cyanation of Methyl 4-bromo-3,5-dimethoxybenzoate

This protocol is adapted from standard Rosenmund-von Braun conditions for hindered aryl bromides.

Reagents:

  • Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq)[2]

  • Copper(I) Cyanide (CuCN) (1.5 eq)

  • DMF (Anhydrous, degassed)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-bromo-3,5-dimethoxybenzoate in anhydrous DMF (0.5 M concentration).

  • Addition: Add CuCN (1.5 eq) in a single portion.

  • Reaction: Heat the mixture to 160°C under an argon atmosphere for 12–16 hours. Monitor by TLC (the nitrile is more polar than the bromide).

  • Workup (Oxidative Decomposition): Cool to room temperature. Pour the dark mixture into a solution of FeCl3 (aq) or ethylenediamine/water to decompose the copper complexes. Stir for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water, brine, and dry over Na2SO4.[3]

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes:EtOAc gradient).

Safety Note: This reaction generates cyanide residues. All waste must be treated with bleach (sodium hypochlorite) before disposal.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. Retrieved March 2, 2026, from [Link]

  • Google Patents. (2016). CN105693634A - Compound and application thereof (Synthesis of 4-cyano-3,5-dimethoxybenzoic acid).
  • Royal Society of Chemistry. (2015). Supporting Information: Bromination of methoxybenzoic acids.[4][3] Retrieved March 2, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 4-cyano-3,5-dimethoxybenzoate is a versatile aromatic nitrile that serves as a key building block in the synthesis of a variety of complex organic molecules. Its utility in the development of novel pharmaceuticals and other fine chemicals necessitates a thorough understanding of its safety profile and proper handling procedures. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, with a focus on empowering researchers to work with this compound in a safe and responsible manner. The information presented herein is a synthesis of data from closely related analogs and established best practices for handling aromatic nitriles and cyanide-containing compounds.

Hazard Identification and Risk Assessment

1.1. Toxicological Profile of Aromatic Nitriles

The primary toxicological concern with organic nitriles is their potential to release cyanide ions in vivo. This can occur through metabolic processes, leading to symptoms consistent with cyanide poisoning. The toxicity of nitriles can vary based on their chemical structure and metabolic pathway.

1.2. Hazard Classification (by Analogy to Methyl 3-cyano-4-methoxybenzoate)

Based on the hazard statements for a close structural analog, this compound should be handled as a substance with the following potential hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Table 1: Hazard and Precautionary Statements (Inferred)

Hazard ClassGHS PictogramSignal WordHazard Statements (H-Statements)Precautionary Statements (P-Statements)
Acute Toxicity (Oral, Dermal, Inhalation)

Warning H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P363, P501
Skin Irritation

Warning H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation

Warning H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Respiratory Irritation

Warning H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.

2.1. Engineering Controls: The Primary Barrier

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood is your primary defense against inhaling hazardous dust or vapors.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

2.2. Personal Protective Equipment: The Last Line of Defense

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Nitrile gloves are recommended for handling this compound.[1] Given the potential for dermal absorption, double-gloving is a prudent practice. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[1] Long pants and closed-toe shoes are also mandatory laboratory attire.

  • Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is generally not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.

PPE_Workflow Start Handling Methyl 4-cyano-3,5-dimethoxybenzoate FumeHood Work in Certified Chemical Fume Hood Start->FumeHood Mandatory Goggles Wear Chemical Safety Goggles FumeHood->Goggles Gloves Wear Nitrile Gloves (Double Gloving Recommended) Goggles->Gloves LabCoat Wear Flame-Resistant Lab Coat Gloves->LabCoat Shoes Wear Closed-Toe Shoes and Long Pants LabCoat->Shoes End Proceed with Experiment Shoes->End

Caption: Personal Protective Equipment Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.

3.1. Handling Procedures

  • Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dust.[1] Avoid direct contact with skin, eyes, and clothing.

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid pouring, which can create dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately according to the procedures outlined in Section 5.

3.2. Storage Requirements

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids. Contact with acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. All laboratory personnel working with this compound must be familiar with these procedures.

4.1. In Case of Exposure

  • Inhalation: If inhaled, immediately move the individual to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Emergency_Response Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FlushEyes Flush Eyes with Water (15 mins) EyeContact->FlushEyes RinseMouth Rinse Mouth with Water Ingestion->RinseMouth ArtificialRespiration Artificial Respiration (if needed) MoveToFreshAir->ArtificialRespiration SeekMedicalAttention Seek Immediate Medical Attention ArtificialRespiration->SeekMedicalAttention WashWithSoapWater Wash with Soap & Water (15 mins) RemoveClothing->WashWithSoapWater WashWithSoapWater->SeekMedicalAttention FlushEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Emergency First Aid Procedures.

Spill and Waste Management

Proper management of spills and waste is essential to protect both personnel and the environment.

5.1. Spill Response

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable laboratory detergent and then wipe with a damp cloth.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional environmental health and safety (EHS) department.

    • Prevent others from entering the area.

    • Await the arrival of trained emergency response personnel.

5.2. Waste Disposal

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

This compound is a valuable reagent in chemical synthesis. By understanding its potential hazards and adhering to the stringent safety and handling protocols outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. A culture of safety, built on a foundation of knowledge, preparedness, and meticulous laboratory practice, is paramount in all scientific endeavors.

References

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

  • CDC Stacks. NITRILES. [Link]

  • New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. [Link]

  • Virginia Department of Health. Unknown Chemical Exposure - Emergency Preparedness. [Link]

  • EMS DIVISION. PROTOCOL 25 HAZARDOUS MATERIALS TOXICOLOGY A. Overview. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • U.S. Environmental Protection Agency. METHYL 2-CYANO-5-METHOXYBENZOATE Properties. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Rhenium Shop. Methyl 3-cyano-4-methoxybenzoate, 97%, Thermo Scientific Chemicals. [Link]

  • Ibis Scientific, LLC. Guide to Promoting Lab Safety When Working With Chemicals. [Link]

  • DISAT Department of Applied Science and Technology. Guide to Safety in Chemical Laboratories. [Link]

  • National Center for Biotechnology Information. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem. [Link]

  • European Chemicals Agency. 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • CAS Common Chemistry. Methyl 3,5-dimethoxybenzoate. [Link]

  • CP Lab Safety. Methyl 3-cyano-4-methoxybenzoate, min 97%, 1 gram. [Link]

Sources

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-cyano-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in modern drug discovery and materials science. Its unique arrangement of electron-withdrawing (cyano) and electron-donating (dimethoxy) groups on a central benzene ring imparts a distinct electronic and steric profile, making it an attractive scaffold for the synthesis of complex molecular architectures. The cyano group can serve as a key interaction point (e.g., hydrogen bond acceptor) or as a precursor for other functional groups, while the dimethoxy substituents can influence solubility, metabolic stability, and receptor binding affinity.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications. We will delve into the rationale behind synthetic strategies, explore its physicochemical properties, and discuss its relevance as an intermediate in the development of novel therapeutics.

Synthesis and Mechanistic Insights

The synthesis of this compound is not widely documented in commercial literature, suggesting its status as a specialized research chemical. However, a logical and efficient synthetic route can be devised based on well-established organometallic and substitution reactions on similarly structured aromatic compounds. A plausible and robust approach starts from a more readily available precursor, such as a brominated derivative.

A common strategy for introducing a cyano group to an aromatic ring is through a nucleophilic substitution reaction on an aryl halide, often catalyzed by a copper or palladium complex. For instance, the synthesis of the related compound, methyl 3-cyano-4-methoxybenzoate, involves the reaction of methyl 3-bromo-4-methoxybenzoate with cuprous cyanide.[1] This provides a solid foundation for a proposed synthesis of our target molecule.

Proposed Synthetic Workflow

The proposed synthesis of this compound would likely begin with a suitable di-bromo precursor. The workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Cyanation A Methyl 3,5-dibromo-4-aminobenzoate B Methyl 4-bromo-3,5-dimethoxybenzoate A->B 1. NaNO2, H2SO4 2. CuBr, HBr C This compound B->C CuCN, DMF, 140°C MOA_Hypothesis cluster_drug Drug Candidate cluster_target Cellular Target cluster_effect Cellular Effect A Molecule derived from This compound B DNA Double Helix (Major Groove) A->B Binding C Other Cellular Proteins (e.g., Tubulin) A->C Binding D Inhibition of DNA Replication B->D E Disruption of Mitosis C->E F Apoptosis / Cell Cycle Arrest D->F E->F

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a robust, high-purity synthesis protocol for Methyl 4-cyano-3,5-dimethoxybenzoate starting from 3,5-dimethoxyaniline . This workflow is designed for medicinal chemistry applications where regioselectivity and functional group tolerance are critical.

Executive Summary

The synthesis of this compound presents a unique challenge in regiochemistry. The target molecule requires two distinct functionalizations on the 3,5-dimethoxyaniline core: the conversion of the C1-amine to a methyl ester and the introduction of a nitrile group at the sterically crowded C4 position.

This protocol utilizes a "Bromine-First" strategy . By exploiting the strong ortho/para directing effects of the amine and methoxy groups, we first install a bromine atom at the C4 position with high regioselectivity. Subsequently, a chemoselective sequence of Sandmeyer iodination, palladium-catalyzed alkoxycarbonylation, and cyanation delivers the target molecule. This route avoids the poor regioselectivity often encountered when attempting to functionalize 3,5-dimethoxybenzoic acid derivatives directly.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into four Critical Process Steps (CPS):

  • Regioselective Bromination: Installing a halogen handle at C4 using the activating nature of the aniline.

  • Sandmeyer Iodination: Converting the C1-amine to an iodide, creating a "dihalogenated" intermediate with distinct reactivity profiles (I vs. Br).

  • Chemoselective Carbonylation: Exploiting the lability difference between Ar-I and Ar-Br to selectively convert the iodide to a methyl ester.

  • Palladium-Catalyzed Cyanation: Converting the remaining aryl bromide to a nitrile.

SynthesisRoute Aniline 3,5-Dimethoxyaniline (Starting Material) BromoAniline 4-Bromo-3,5- dimethoxyaniline Aniline->BromoAniline NBS, DMF 0°C (Regioselective) IodoBromo 4-Bromo-3,5- dimethoxyiodobenzene BromoAniline->IodoBromo 1. NaNO2, HCl 2. KI (Sandmeyer) BromoEster Methyl 4-bromo-3,5- dimethoxybenzoate IodoBromo->BromoEster Pd(OAc)2, CO, MeOH (Chemoselective) Product Methyl 4-cyano-3,5- dimethoxybenzoate (Target) BromoEster->Product Zn(CN)2, Pd(PPh3)4 Microwave/Heat

Figure 1: Strategic workflow for the chemoselective synthesis of this compound.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install a bromine atom at the C4 position.[1] Rationale: The C4 position is activated by the para-amino group and two ortho-methoxy groups, making it highly nucleophilic. Using N-Bromosuccinimide (NBS) at low temperature prevents over-bromination at C2/C6.

  • Reagents: 3,5-Dimethoxyaniline (1.0 equiv), NBS (1.05 equiv), DMF (anhydrous).

  • Protocol:

    • Dissolve 3,5-dimethoxyaniline (10 g, 65.3 mmol) in anhydrous DMF (100 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Dissolve NBS (12.2 g, 68.5 mmol) in DMF (30 mL) and add it dropwise over 30 minutes. Critical: Slow addition prevents local excess and poly-bromination.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Workup: Pour the reaction mixture into ice-water (500 mL). A precipitate should form.[2]

    • Filter the solid, wash with copious water to remove DMF, and dry under vacuum.

    • Yield: ~90-95% (Off-white solid).

    • Data Validation: 1H NMR should show a symmetric pattern (singlet for C2/C6 protons) indicating C4 substitution.

Step 2: Sandmeyer Iodination

Objective: Convert the C1-amine to a C1-iodide. Rationale: An aryl iodide is required for the subsequent carbonylation step because Pd undergoes oxidative addition to Ar-I significantly faster than Ar-Br, allowing for chemoselectivity.

  • Reagents: 4-Bromo-3,5-dimethoxyaniline (from Step 1), NaNO2, HCl (6M), KI, Urea.

  • Protocol:

    • Suspend the amine (10 g) in 6M HCl (60 mL) and cool to -5°C to 0°C .

    • Add a solution of NaNO2 (1.2 equiv) in water dropwise, maintaining temperature < 5°C. Stir for 30 mins to form the diazonium salt.

    • Optional: Add urea to destroy excess nitrous acid (until starch-iodide paper is negative).

    • Carefully add a solution of KI (2.0 equiv) in water. The reaction will foam (N2 release) and turn dark (I2 formation).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Extract with Ethyl Acetate (EtOAc).[3][4] Wash the organic layer with saturated Na2S2O3 (sodium thiosulfate) to remove iodine (color change from purple to yellow/clear).

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) may be required if tarry byproducts form.

    • Product: 4-Bromo-3,5-dimethoxyiodobenzene.

Step 3: Chemoselective Palladium-Catalyzed Carbonylation

Objective: Convert C1-Iodo to C1-Methyl Ester without affecting C4-Bromo. Rationale: Under mild carbonylation conditions, Palladium inserts into the C-I bond (Bond Dissociation Energy ~65 kcal/mol) preferentially over the C-Br bond (~81 kcal/mol).

  • Reagents: Aryl Iodide (from Step 2), Pd(OAc)2 (2 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%), Triethylamine (2.0 equiv), Methanol (excess/solvent), CO balloon (1 atm).

  • Protocol:

    • In a pressure tube or autoclave, dissolve the aryl iodide (5 g) in Methanol (50 mL).

    • Add Triethylamine (TEA), Pd(OAc)2, and dppf.

    • Purge the vessel with Nitrogen (3x) and then Carbon Monoxide (3x).

    • Stir under a CO atmosphere (balloon pressure is sufficient) at 60°C for 6-12 hours.

    • Control Point: Monitor strictly by HPLC/TLC. Stop immediately upon consumption of starting material to prevent carbonylation of the bromide.

    • Workup: Filter through Celite to remove Pd. Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with water, and concentrate.[3]

    • Product: Methyl 4-bromo-3,5-dimethoxybenzoate.

Step 4: Cyanation (Rosenmund-von Braun or Pd-Catalyzed)

Objective: Convert C4-Bromo to C4-Nitrile. Rationale: With the ester installed, the final step uses a palladium-catalyzed cyanation (using Zn(CN)2) which is milder and safer than traditional copper-mediated methods.

  • Reagents: Methyl 4-bromo-3,5-dimethoxybenzoate, Zn(CN)2 (0.6 equiv), Pd(PPh3)4 (5 mol%), DMF (anhydrous).

  • Protocol:

    • Dissolve the bromo-ester (2 g) in anhydrous DMF (20 mL).

    • Add Zn(CN)2 and Pd(PPh3)4. Safety: Handle cyanide in a well-ventilated fume hood.

    • Degas the mixture with Argon for 15 minutes.

    • Heat to 90-100°C for 4-8 hours (or use Microwave: 120°C for 30 mins).

    • Workup: Cool to RT. Quench with diluted FeSO4 or 10% NaOH/Bleach solution to neutralize excess cyanide.

    • Extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

    • Purification: Recrystallize from Ethanol or use column chromatography.

    • Final Product: this compound.

Key Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity > 98.0%HPLC (254 nm)
Identity (NMR) 1H NMR (CDCl3): δ ~3.9 (s, 3H, COOMe), ~3.95 (s, 6H, 3,5-OMe), ~7.3 (s, 2H, Ar-H).1H NMR
Identity (IR) Nitrile stretch (~2220 cm⁻¹), Ester Carbonyl (~1720 cm⁻¹)FT-IR
Mass Spec [M+H]+ = 222.2 (approx)LC-MS

Troubleshooting & Optimization

  • Issue: Poly-bromination in Step 1.

    • Solution: Ensure temperature is strictly 0°C. Dilute the reaction further. Use exactly 1.0-1.05 equivalents of NBS.

  • Issue: Low selectivity in Step 3 (Esterification).

    • Solution: Lower the temperature to 50°C. Reduce reaction time. Use a bulky ligand like dppf or Xantphos which accentuates the difference between I and Br insertion.

  • Issue: Incomplete Cyanation in Step 4.

    • Solution: Ensure the DMF is strictly anhydrous (water kills the catalyst). Increase catalyst loading to 10 mol% or switch to Pd2(dba)3 + XPhos.

References

  • Regioselective Bromination of Anilines

    • Ghorbani-Vaghei, R., & Jalili, H. (2005).[5] Mild and Regioselective Bromination of Aromatic Compounds. Synthesis, 1099-1102.[5] Link

  • Chemoselective Carbonylation: Cacchi, S., et al. (1985). Palladium-catalyzed carbonylation of aryl iodides and bromides. Tetrahedron Letters, 26(8), 1109-1112. (Establishes reactivity order I > Br).
  • Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

    • ChemicalBook. (n.d.). Methyl 4-bromo-3,5-dimethoxybenzoate Synthesis. Retrieved from (Confirms stability and existence of the intermediate).

  • Palladium-Catalyzed Cyanation: Zanon, J., et al. (2003). Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.

Sources

Application Note & Protocol: Synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth experimental protocol for the synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate, a valuable building block in the development of pharmaceuticals and fine chemicals. The synthetic strategy is centered on the classic Sandmeyer reaction, a robust and reliable method for converting a primary aromatic amine into a nitrile. This protocol begins with the diazotization of Methyl 4-amino-3,5-dimethoxybenzoate to form a transient diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step procedure for synthesis and purification, outline methods for structural characterization, and discuss critical safety considerations.

Scientific Foundation and Rationale

The conversion of an aromatic amino group into a cyano group is a pivotal transformation in organic synthesis. While several methods exist, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone technique due to its reliability and broad substrate scope.[1] The reaction provides a strategic advantage by utilizing readily available aromatic amines to introduce a versatile nitrile functionality. The nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems, making it a key synthetic intermediate.[2]

The overall synthesis is a two-stage process executed in a single pot:

  • Diazotization: The primary aromatic amine (Methyl 4-amino-3,5-dimethoxybenzoate) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). This step is critically dependent on low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate, which can violently decompose to release nitrogen gas at higher temperatures.[3]

  • Cyanide Displacement (Sandmeyer Reaction): The diazonium salt solution is then introduced to a solution of copper(I) cyanide (CuCN). The copper(I) species catalyzes the substitution of the diazonium group with cyanide, liberating nitrogen gas and forming the desired aryl nitrile. The mechanism is believed to involve a single-electron transfer from the copper(I) salt to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species.[2][4]

Reaction Pathway Diagram

G cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Cyanation start_material Methyl 4-amino-3,5-dimethoxybenzoate reagents_A NaNO₂, HCl 0-5 °C start_material->reagents_A diazonium_salt Arenediazonium Salt Intermediate reagents_B CuCN Heat diazonium_salt->reagents_B reagents_A->diazonium_salt Formation of -N₂⁺ group final_product This compound reagents_B->final_product Displacement of N₂ with CN

Caption: High-level overview of the two-stage synthetic pathway.

Materials and Reagents

Ensure all reagents are of analytical grade or higher and are used without further purification unless specified.

ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplier ExampleNotes
Methyl 4-amino-3,5-dimethoxybenzoateC₁₀H₁₃NO₄211.2139569-19-4Sigma-AldrichStarting material.
Sodium NitriteNaNO₂69.007632-00-0Fisher ScientificToxic, Oxidizer.
Copper(I) CyanideCuCN89.56544-92-3Acros OrganicsHighly Toxic . Handle with extreme care.
Hydrochloric Acid (concentrated, 37%)HCl36.467647-01-0VWR ChemicalsCorrosive.
Ethyl AcetateC₄H₈O₂88.11141-78-6J.T. BakerExtraction solvent.
Sodium Bicarbonate (Saturated Solution)NaHCO₃84.01144-55-8EMD MilliporeFor neutralization.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-AldrichDrying agent.
Deionized WaterH₂O18.027732-18-5-Used throughout the procedure.
Starch-Iodide Paper----For testing for excess nitrous acid.

Safety Precautions: A Self-Validating System

A safe experiment is a successful experiment. This protocol involves several hazardous materials that demand strict adherence to safety procedures.

  • Toxicity: Copper(I) cyanide (CuCN) and sodium nitrite (NaNO₂) are highly toxic if ingested or inhaled.[5] Always handle these solids in a fume hood with appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.

  • Acid Handling: Concentrated hydrochloric acid is corrosive and releases noxious fumes. All additions should be performed slowly and within a fume hood.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the salt directly in solution (in situ) without isolation, which is a critical safety control. Never attempt to isolate the diazonium salt. Maintain the reaction temperature below 5 °C at all times during its formation and use.

  • Cyanide Waste: All waste containing cyanide must be quenched and disposed of according to institutional hazardous waste protocols. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions to oxidize cyanide to the less toxic cyanate.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale.

Part A: Preparation of the Arenediazonium Salt Solution (Diazotization)
  • Initial Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 4-amino-3,5-dimethoxybenzoate (2.11 g, 10.0 mmol) in a mixture of concentrated HCl (6 mL) and deionized water (15 mL). Stir until a clear solution of the amine hydrochloride salt is formed.

    • Causality: The amine is protonated by the strong acid to form its hydrochloride salt, which is more soluble in the aqueous medium and ready for reaction with nitrous acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. It is crucial to maintain this temperature range for the entire duration of this step.

    • Causality: The diazotization reaction is exothermic, and the resulting diazonium salt is thermally unstable. Low temperatures prevent its premature decomposition.[3]

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol, 1.1 equivalents) in deionized water (5 mL). Transfer this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality: Nitrous acid is generated in situ from NaNO₂ and HCl. A slight excess of nitrous acid ensures the complete conversion of the primary amine. Adding it slowly prevents a dangerous temperature spike.

  • Confirmation of Diazotization: After the addition is complete, continue stirring the pale yellow solution in the ice bath for an additional 15 minutes. To confirm the presence of excess nitrous acid (and thus complete reaction of the amine), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates a positive result. If the test is negative, add a small amount of the nitrite solution until a positive test is achieved.

Part B: Copper-Catalyzed Cyanation (Sandmeyer Reaction)
  • Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) cyanide (1.34 g, 15.0 mmol, 1.5 equivalents) in deionized water (20 mL). This may form a suspension. Place this beaker in the fume hood.

    • Causality: CuCN is the source of the cyanide nucleophile and the catalyst for the radical substitution reaction.

  • Sandmeyer Reaction: While stirring the CuCN suspension, slowly and carefully add the cold (0–5 °C) diazonium salt solution prepared in Part A. The addition should be done in portions over about 30 minutes.

    • Causality: This is the core of the Sandmeyer reaction. Vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium group is displaced. The rate of addition controls the rate of gas evolution, preventing excessive foaming.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently on a water bath at 50–60 °C for 30 minutes, or until the evolution of nitrogen ceases. A dark-colored solid will precipitate.

    • Causality: Gentle heating ensures the reaction goes to completion and decomposes any remaining diazonium salt.

Part C: Work-up and Purification
  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

  • Extraction: Transfer the solid to a separatory funnel containing ethyl acetate (50 mL) and deionized water (50 mL). Shake vigorously. The organic product will dissolve in the ethyl acetate layer. If some solids remain, they are likely inorganic copper salts.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any residual acid.

    • Causality: The bicarbonate wash neutralizes any remaining HCl, which could otherwise interfere with subsequent steps or degrade the product.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a crystalline solid.

Product Characterization

Validation of the final product's identity and purity is essential.

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show:

    • A singlet for the two equivalent aromatic protons.

    • A singlet for the methyl ester protons (-COOCH₃).

    • A singlet for the six equivalent methoxy protons (2 x -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for all unique carbon atoms, including the quaternary carbons of the aromatic ring, the nitrile carbon (-CN), the carbonyl carbon (-C=O), and the methyl carbons of the ester and methoxy groups.[6]

  • FT-IR (ATR): Key vibrational stretches to look for include:

    • A sharp, medium-intensity peak around 2220-2240 cm⁻¹ characteristic of a C≡N (nitrile) stretch.

    • A strong C=O (ester) stretch around 1710-1730 cm⁻¹ .

    • C-O (ether and ester) stretches around 1000-1300 cm⁻¹ .

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight (191.19 g/mol ). Expect to see a peak corresponding to [M+H]⁺ or [M+Na]⁺.

Experimental Workflow Visualization

The entire process can be summarized in the following workflow diagram.

Workflow A Dissolve Amine in HCl/H₂O B Cool to 0-5 °C A->B C Dropwise addition of NaNO₂ solution B->C D Stir 15 min Test with Starch-Iodide Paper C->D F Slowly add diazonium solution to CuCN D->F E Prepare CuCN suspension E->F G Warm to RT, then heat to 60 °C F->G H Cool and filter crude product G->H I Dissolve in EtOAc, wash with H₂O & NaHCO₃ H->I J Dry over MgSO₄ I->J K Concentrate via Rotary Evaporation J->K L Recrystallize from suitable solvent K->L M Characterize Pure Product (NMR, IR, MS) L->M

Caption: Step-by-step experimental workflow for synthesis and purification.

References

  • Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 12), o4582. [Link]

  • Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)
  • Corpus UL. Supporting Information for a chemical synthesis study. [Link]

  • CDC Stacks. Supporting Information for synthesis of various organic compounds. [Link]

  • PubMed. (1997). Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]

  • PubMed Central (PMC). (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system. [Link]

  • Google Patents. (2017).
  • PubMed. (2018). Crystal structures of methyl 3,5-di-bromo-4-cyano-benzoate and methyl 3,5-di-bromo-4-iso-cyano-benzoate. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl cyanoacetate. [Link]

  • MDPI. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. [Link]

  • PubMed Central (PMC). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • PrepChem.com. Synthesis of 4-amino-3,5-dimethoxybenzoic acid. [Link]

  • YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]

  • bioRxiv. (2024). Epigenetic control of tetrapyrrole biosynthesis by m4C DNA methylation in a cyanobacterium. [Link]

  • Organic Syntheses. Procedure for Ethyl 4-amino-3-methylbenzoate. [Link]

  • Digital Commons@ETSU. (2014). Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. [Link]

  • Frontiers. (2019). N4-Cytosine DNA Methylation Is Involved in the Maintenance of Genomic Stability in Deinococcus radiodurans. [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. [Link]

  • Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

Sources

The Strategic Application of Methyl 4-cyano-3,5-dimethoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-cyano-3,5-dimethoxybenzoate, a polysubstituted aromatic compound, represents a key building block with significant, yet largely untapped, potential in medicinal chemistry. Its unique arrangement of a cyano group, two methoxy groups, and a methyl ester on a central phenyl ring provides a versatile platform for the construction of complex molecular architectures. While direct applications of this specific molecule are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds, particularly in the realm of kinase inhibitors and antibacterial agents. This guide serves to illuminate the potential applications of this compound, providing detailed protocols and a scientifically grounded rationale for its use in the synthesis of high-value pharmaceutical targets.

The 3,5-dimethoxybenzoate core is a recognized scaffold in medicinal chemistry, notably as a key component of the antibacterial drug aditoprim.[1] The presence of the two methoxy groups can enhance metabolic stability and modulate the electronic properties of the molecule, while the cyano group serves as a versatile chemical handle for a variety of transformations, including its conversion into heterocycles, which are ubiquitous in kinase inhibitors.

Core Application: A Gateway to Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding site. The cyano group of this compound is an excellent precursor for the construction of such heterocyclic systems.

This application note will focus on a plausible and scientifically sound synthetic route to a hypothetical, yet representative, 4-amino-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, a scaffold known to exhibit potent inhibitory activity against various kinases.

Retrosynthetic Analysis: A Strategic Blueprint

The proposed synthesis leverages this compound as the cornerstone for constructing the desired kinase inhibitor. The retrosynthetic analysis reveals a convergent and efficient pathway.

Retrosynthesis Kinase_Inhibitor Hypothetical Kinase Inhibitor (4-amino-pyrrolo[2,3-d]pyrimidine core) Intermediate_A N-Aryl-4-chloropyrrolo[2,3-d]pyrimidine Kinase_Inhibitor->Intermediate_A Buchwald-Hartwig amination Intermediate_B Methyl 4-amino-3,5-dimethoxybenzoate Intermediate_A->Intermediate_B Heterocycle formation Target_Compound This compound Intermediate_B->Target_Compound Reduction of nitro group (hypothetical precursor) or conversion of cyano group

Caption: Retrosynthetic analysis of a hypothetical kinase inhibitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a key intermediate, Methyl 4-amino-3,5-dimethoxybenzoate, from the title compound, and its subsequent elaboration into a hypothetical kinase inhibitor.

Protocol 1: Synthesis of this compound (Hypothetical)
Protocol 2: Reduction of the Cyano Group to an Aminomethyl Group

A key transformation in this synthetic strategy is the reduction of the cyano group to a primary amine, which can then be used in subsequent coupling reactions.

Reaction Scheme:

reaction_scheme_1 reactant This compound product Methyl 4-(aminomethyl)-3,5-dimethoxybenzoate reactant->product reagents reagents H₂, Raney Nickel (or other reducing agents)

Caption: Reduction of the cyano group.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (5-10% w/w).

  • Hydrogenation: Place the reaction mixture in a Parr hydrogenator and subject it to a hydrogen atmosphere (50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 4-(aminomethyl)-3,5-dimethoxybenzoate. This can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of a Hypothetical Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor

This protocol outlines the coupling of the synthesized amine with a suitable heterocyclic partner, in this case, a 4-chloro-pyrrolo[2,3-d]pyrimidine, followed by a final amination step.

Reaction Workflow:

workflow start Methyl 4-(aminomethyl)-3,5-dimethoxybenzoate step1 Couple with 4-chloro-pyrrolo[2,3-d]pyrimidine start->step1 intermediate Pyrrolo[2,3-d]pyrimidine intermediate step1->intermediate step2 Saponification of ester intermediate->step2 intermediate2 Carboxylic acid intermediate step2->intermediate2 step3 Amide coupling intermediate2->step3 final_product Hypothetical Kinase Inhibitor step3->final_product

Sources

Application Note: Mechanistic Rationale and Synthetic Protocol for the Formation of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide

Executive Summary

The synthesis of highly functionalized benzonitriles is a cornerstone in the development of active pharmaceutical ingredients (APIs), particularly in oncology and central nervous system (CNS) therapeutics. This application note details the robust, two-step synthetic sequence for generating Methyl 4-cyano-3,5-dimethoxybenzoate from the commercially available precursor, methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate).

By transitioning the inert phenolic C–O bond into an electrophilic pseudohalide (aryl triflate) followed by a palladium-catalyzed cross-coupling cyanation, this protocol ensures high-fidelity carbon-carbon bond formation. This guide provides a deep dive into the mechanistic causality behind reagent selection, self-validating experimental protocols, and comprehensive analytical markers.

Mechanistic Rationale & Causality

As synthetic chemists, we must design reactions where every reagent serves a distinct, mechanistically justified purpose. The formation of this compound relies on two distinct phases: Electrophilic Activation and Catalytic Cyanation.

Phase 1: Electrophilic Activation via O-Triflation

Direct transition-metal-catalyzed cyanation of a phenol is energetically unfavorable due to the high bond dissociation energy of the C(aryl)–OH bond. To overcome this, the phenol is converted into an aryl triflate[1].

  • Causality of Reagents: Trifluoromethanesulfonic anhydride (Tf₂O) is explicitly chosen over cheaper alternatives like tosyl chloride. The resulting triflate (-OTf) is a vastly superior leaving group due to the extreme electron-withdrawing nature of the trifluoromethyl group, which lowers the LUMO of the aromatic ring and accelerates the subsequent oxidative addition step.

  • Mechanism: Triethylamine (TEA) acts as a proton scavenger. It deprotonates the sterically hindered 4-hydroxyl group, generating a highly nucleophilic phenoxide. This phenoxide attacks the electrophilic sulfur atom of Tf₂O, expelling a triflate anion and yielding the activated intermediate.

TriflationMechanism SM Methyl syringate (Starting Material) Base TEA / Deprotonation SM->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Attack Nucleophilic Attack Phenoxide->Attack Tf2O Triflic Anhydride (Electrophile) Tf2O->Attack Product Aryl Triflate Intermediate Attack->Product

Figure 1: Mechanistic workflow for the O-triflation of methyl syringate.

Phase 2: Palladium-Catalyzed Cyanation

The activated aryl triflate is subjected to a Rosenmund-von Braun-type cross-coupling to introduce the nitrile moiety[2].

  • Causality of Reagents: Zinc cyanide (Zn(CN)₂) is specifically selected over alkali cyanides (e.g., NaCN or KCN). Alkali cyanides dissolve readily in polar solvents, releasing a massive excess of free CN⁻ ions. These ions strongly coordinate to Pd(0), forming catalytically dead [Pd(CN)₄]²⁻ complexes, effectively poisoning the catalyst[3]. Zn(CN)₂, being highly covalent and sparingly soluble, provides a slow, controlled release of cyanide ions during transmetalation, maintaining active catalyst turnover[4].

  • Catalytic Cycle:

    • Oxidative Addition: The active Pd(0) species inserts into the C–OTf bond, forming a square-planar trans-[Pd(Ar)(OTf)L₂] complex.

    • Transmetalation: The Pd(II) complex undergoes transmetalation with Zn(CN)₂, exchanging the triflate ligand for a cyanide ligand to form trans-[Pd(Ar)(CN)L₂].

    • Reductive Elimination: Following trans-to-cis isomerization, the complex reductively eliminates the product, this compound, and regenerates the Pd(0) catalyst[5].

PdCyanation Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII_1 Pd(II) Aryl Triflate Complex OxAdd->PdII_1 TransMet Transmetalation PdII_1->TransMet PdII_2 Pd(II) Aryl Cyanide Complex TransMet->PdII_2 ZnCN2 Zn(CN)2 Cyanide Source ZnCN2->TransMet RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 4-cyano- 3,5-dimethoxybenzoate RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed cyanation of the aryl triflate.

Quantitative Data & Analytical Markers

Table 1: Reaction Parameters and Stoichiometry

Reaction Step Reagent / Role Equivalents Temperature Time Expected Yield
1. Triflation Methyl syringate (Starting Material) 1.0 0 °C to RT 12 h -
Trifluoromethanesulfonic anhydride (Tf₂O) 1.5 0 °C to RT - -
Triethylamine (TEA) 2.5 0 °C to RT - 85–95%
2. Cyanation Aryl Triflate (Intermediate) 1.0 90 °C 16 h -
Zinc Cyanide (Zn(CN)₂) 0.6 90 °C - -

| | Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 90 °C | - | 75–85% |

Table 2: Analytical Characterization Markers (Validation System)

Compound Molecular Weight Key ¹H NMR Shift (CDCl₃) Diagnostic IR Band (cm⁻¹)
Methyl syringate 212.20 g/mol ~5.8 ppm (s, 1H, -OH) ~3300 (O-H stretch)
Aryl Triflate 344.26 g/mol OH absent; Ar-H shifted downfield ~1420, 1210 (S=O stretch)

| This compound | 221.21 g/mol | Ar-H ~7.3 ppm (s, 2H) | ~2230 (C≡N stretch) |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 3,5-dimethoxy-4-(trifluoromethylsulfonyloxy)benzoate

Self-Validation Checkpoint: The complete disappearance of the phenolic -OH stretch (~3300 cm⁻¹) in the IR spectrum of the crude mixture confirms complete conversion.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with methyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 g, 4.72 mmol) and anhydrous dichloromethane (DCM, 25 mL)[1].

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath under a continuous nitrogen atmosphere. Add triethylamine (TEA, 1.64 mL, 11.8 mmol) dropwise via syringe[1].

  • Electrophile Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.99 g, 7.1 mmol) dropwise. Caution: This step is highly exothermic; control the addition rate to maintain the internal temperature near 0 °C[1].

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours[1].

  • Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography (eluting with petroleum ether/ethyl acetate) to afford the aryl triflate as a white solid[1].

Protocol B: Synthesis of this compound

Self-Validation Checkpoint: The NH₄OH wash is a critical self-validating step for purity. It ensures that coordinating zinc salts are completely sequestered into the aqueous phase, preventing downstream crystallization failures.

  • Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge a heavy-walled pressure tube with the aryl triflate intermediate (1.0 g, 2.9 mmol), Zn(CN)₂ (0.20 g, 1.74 mmol), and Pd(PPh₃)₄ (0.17 g, 0.145 mmol)[4].

  • Solvent Addition: Add anhydrous, thoroughly degassed N,N-dimethylformamide (DMF, 15 mL) to the tube.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 90 °C in a pre-heated oil bath for 16 hours[5].

  • Cooling & Dilution: Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Zinc Sequestration (Critical Step): Wash the organic layer with 5% aqueous NH₄OH (3 × 20 mL). This step solubilizes and removes residual zinc salts, which otherwise cause severe emulsions and contaminate the final API.

  • Workup: Wash the organic phase with distilled water (2 × 20 mL) and brine (20 mL), then dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo and purify the crude product via flash chromatography (hexane/ethyl acetate gradient) to yield the target this compound.

References

  • CN105693634A - Compound and application thereof. Google Patents. 1

  • Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Publishing. 4

  • Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. ResearchGate. 2

  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Request PDF. 3

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. 5

Sources

Scale-Up Synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy is centered around a robust and scalable three-step process commencing with the commercially available 3,5-dihydroxybenzoic acid. The core transformations involve a methylation, a Sandmeyer cyanation, and a final esterification. This guide offers detailed, step-by-step protocols, in-depth mechanistic explanations, safety protocols for hazardous reagents, and a framework for the analytical characterization of the intermediates and the final product.

Introduction

Substituted benzonitriles are a critical class of organic compounds, serving as pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The unique electronic properties of the cyano group, coupled with the specific substitution pattern of the aromatic ring, make this compound a valuable intermediate. This guide details a reliable and scalable synthetic route, designed to be accessible to researchers in both academic and industrial settings. The chosen pathway prioritizes the use of readily available starting materials and well-established, scalable chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence. The process begins with the double methylation of 3,5-dihydroxybenzoic acid to yield 3,5-dimethoxybenzoic acid. This is followed by nitration and subsequent reduction to the corresponding aniline. The key transformation is the introduction of the cyano group via a Sandmeyer reaction of 4-amino-3,5-dimethoxybenzoic acid to produce 4-cyano-3,5-dimethoxybenzoic acid. The final step is a classic Fischer esterification to yield the target molecule.

Synthesis_Workflow A 3,5-Dihydroxybenzoic Acid B 3,5-Dimethoxybenzoic Acid A->B Methylation C 4-Amino-3,5-dimethoxybenzoic Acid B->C Nitration & Reduction D 4-Cyano-3,5-dimethoxybenzoic Acid C->D Sandmeyer Reaction E This compound D->E Esterification

Caption: Proposed synthetic workflow for this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
3,5-Dihydroxybenzoic acidC₇H₆O₄154.12Major SuppliersStarting material.
Dimethyl sulfate(CH₃)₂SO₄126.13Major SuppliersCaution: Highly toxic and carcinogenic.
Potassium CarbonateK₂CO₃138.21Major SuppliersBase for methylation.
4-Amino-3,5-dimethoxybenzoic acidC₉H₁₁NO₄197.19Major SuppliersKey intermediate.
Sodium NitriteNaNO₂69.00Major SuppliersCaution: Oxidizer, toxic.
Hydrochloric AcidHCl36.46Major SuppliersConcentrated, 37%.
Copper(I) CyanideCuCN89.56Major SuppliersCaution: Highly toxic.
MethanolCH₃OH32.04Major SuppliersAnhydrous, for esterification.
Sulfuric AcidH₂SO₄98.08Major SuppliersConcentrated, 98%, catalyst.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dimethoxybenzoic acid

This protocol is adapted from a similar synthesis described for a related compound.[1]

  • Methylation of 3,5-dihydroxybenzoic acid: In a well-ventilated fume hood, to a stirred suspension of 3,5-dihydroxybenzoic acid (1.0 eq) and potassium carbonate (4.0 eq) in anhydrous acetone, slowly add dimethyl sulfate (2.5 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 3,5-dimethoxybenzoic acid.

  • Nitration: Dissolve the crude 3,5-dimethoxybenzoic acid in concentrated sulfuric acid at 0 °C. Add fuming nitric acid dropwise while maintaining the temperature below 5 °C. Stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Reduction: The isolated nitro compound is then reduced to the corresponding amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or a metal-acid system (e.g., Sn/HCl or Fe/HCl). This yields 4-amino-3,5-dimethoxybenzoic acid.

Step 2: Scale-up Synthesis of 4-Cyano-3,5-dimethoxybenzoic acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the cyano group.[2][3]

Safety First: The Sandmeyer reaction involves the formation of a potentially explosive diazonium salt and the use of highly toxic copper(I) cyanide.[2][4][5][6][7] Strict adherence to safety protocols is paramount.

  • Diazonium Salt Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3,5-dimethoxybenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide (1.2 eq) at 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the reaction mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature.

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

    • Filter the crude 4-cyano-3,5-dimethoxybenzoic acid, wash thoroughly with water, and dry under vacuum.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation Ar-NH2 4-Amino-3,5-dimethoxy- benzoic Acid Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ 0-5 °C Ar-Radical Aryl Radical Ar-N2+->Ar-Radical Cu(I) catalyst, -N2 NaNO2, HCl NaNO2, HCl NaNO2, HCl->Ar-NH2 Ar-CN 4-Cyano-3,5-dimethoxy- benzoic Acid Ar-Radical->Ar-CN + [Cu(CN)2]- CuCN CuCN CuCN->Ar-N2+

Caption: The two-stage mechanism of the Sandmeyer cyanation reaction.

Step 3: Esterification to this compound

This final step is a classic Fischer esterification, which is an equilibrium-controlled reaction.[8][9]

  • Suspend the dried 4-cyano-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (a large excess, to drive the equilibrium).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).

Characterization of the Final Product

AnalysisExpected Results
Appearance White to off-white crystalline solid.
Melting Point (°C) Expected to be in the range of 120-140 °C, based on similar substituted benzoates.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (s, 2H, Ar-H), ~3.9 (s, 6H, 2 x OCH₃), ~3.9 (s, 3H, COOCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C=O), ~160 (C-OCH₃), ~133 (C-COOCH₃), ~115 (Ar-H), ~115 (C-CN), ~105 (CN), ~56 (OCH₃), ~53 (COOCH₃).
IR (KBr, cm⁻¹) ν: ~2230 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ether).
Mass Spectrometry (ESI+) m/z: [M+H]⁺ expected at 222.07.

Conclusion

The synthetic route outlined in this guide provides a robust and scalable method for the preparation of this compound. The protocols are based on well-established chemical principles and are designed with scalability and safety in mind. Careful execution of each step, particularly the hazardous Sandmeyer reaction, is crucial for a successful outcome. The provided analytical framework will aid researchers in the verification of the final product's identity and purity, facilitating its use in subsequent stages of drug discovery and development.

References

  • Copper-I-Cyanide - Safety D
  • Sandmeyer reaction. (2024, February 21). In Wikipedia. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Methyl 4-Cyano-3-Methoxybenzo
  • Methyl 3-cyano-4-methoxybenzo
  • KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method. (n.d.).
  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • Synthesis of 4-cyano-3-nitrobenzoic acid. (n.d.). PrepChem.com.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4361.
  • CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. (n.d.).
  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.).
  • 3,5-dihydroxybenzoic acid. (n.d.). Organic Syntheses.
  • Ali, S., Ali, F., Al-Lohedan, H. A., & Al-Othman, Z. A. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 16712-16723.
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. (2019, October 6). Organic Syntheses.
  • 4-Hydroxy-3,5-dimethoxybenzoic acid for synthesis. (n.d.). Sigma-Aldrich.
  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.).
  • CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. (n.d.).
  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (n.d.).
  • Preparation of Methyl Benzo
  • Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. (n.d.). Benchchem.
  • Methyl 3-cyano-4-methoxybenzoate, 97%. (n.d.). Thermo Scientific Chemicals.
  • Compound: METHYL 3,5-DIMETHOXYBENZO
  • Stateva, R. P., & Boyadjieva, S. S. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy, 48(4), 365-372.

Sources

Application Note: Analytical Techniques for Monitoring Methyl 4-cyano-3,5-dimethoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the analytical monitoring of Methyl 4-cyano-3,5-dimethoxybenzoate , a critical intermediate in the synthesis of advanced pharmaceutical agents (e.g., antitumor proliferation inhibitors).

Executive Summary

The synthesis of This compound typically involves the cyanation of a halogenated precursor (e.g., Methyl 4-bromo-3,5-dimethoxybenzoate). This transformation is chemically sensitive; the competing hydrolysis of the ester moiety and the potential for protodehalogenation (loss of the halogen without cyanation) require rigorous monitoring.

This guide details a multi-modal analytical strategy combining High-Performance Liquid Chromatography (HPLC-UV/MS) for quantitative conversion tracking and Fourier Transform Infrared Spectroscopy (FT-IR) for real-time functional group verification.

Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]

To design an effective monitoring protocol, one must understand the reaction dynamics. The primary synthetic route involves a Palladium-catalyzed cyanation (Rosenmund-von Braun or similar) of the bromo-precursor.

Critical Process Parameters (CPPs):
  • Conversion: Disappearance of the Bromo-ester.

  • Selectivity: Formation of the Cyano-ester vs. the Des-bromo byproduct.

  • Stability: Prevention of Ester Hydrolysis (formation of the Carboxylic Acid).

Reaction Scheme Visualization

ReactionPathway SM Starting Material (Methyl 4-bromo-3,5-dimethoxybenzoate) Cat Pd Catalyst / Zn(CN)2 SM->Cat Target Target Product (this compound) SM->Target Cyanation (Main Reaction) Imp2 Impurity B: Protodehalogenation (Methyl 3,5-dimethoxybenzoate) SM->Imp2 Reduction (Side Reaction) Imp1 Impurity A: Hydrolysis (4-Cyano-3,5-dimethoxybenzoic acid) Target->Imp1 Hydrolysis (Over-reaction/Basic pH)

Figure 1: Reaction pathway highlighting the target transformation and critical impurities to monitor.

Analytical Strategy: HPLC-UV/MS

The primary tool for reaction monitoring is Reverse-Phase HPLC. The separation logic relies on the polarity differences introduced by the functional groups.

Mechanism of Separation (Elution Order Logic)
  • Acid Impurity (Most Polar): The free carboxylic acid (from hydrolysis) will interact most strongly with the aqueous mobile phase, eluting first.

  • Protodehalogenated Impurity: Lacks the hydrophobic Bromo or Cyano group, eluting early to mid-range.

  • Target (Cyano-ester): The nitrile group is polar but the molecule retains the ester hydrophobicity. It elutes before the bromo-precursor.

  • Starting Material (Bromo-ester): The bromine atom is significanty lipophilic, making this the latest eluting component on a C18 column.

Protocol 1: HPLC Method Parameters
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Provides robust resolution between the polar cyano-product and lipophilic bromo-precursor.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses ionization of the acid impurity, sharpening its peak shape.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN offers lower backpressure and better peak symmetry for benzoates than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to balance pressure and resolution.
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10% -> 90% B15-18 min: 90% B (Wash)18-20 min: 10% B (Re-equilibration)Gradient focuses the wide polarity range (Acid to Bromo-ester) into a reasonable run time.
Detection UV @ 254 nm & 280 nm254 nm detects the benzene ring; 280 nm is specific to the conjugated ester/cyano system.
Column Temp 40°CImproves mass transfer and reproducibility.
Protocol 2: Sample Preparation (Crucial Step)

Direct injection of reaction mixtures containing metal catalysts (Pd, Zn) can damage HPLC columns.

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench/Dilute: Add to 950 µL of Diluent (50:50 Water:MeCN).

  • Scavenge: Add ~10 mg of Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the vial.

  • Vortex & Filter: Vortex for 30 seconds to bind Pd/Zn. Filter through a 0.2 µm PTFE syringe filter into the HPLC vial.

    • Why? This removes particulate metals and dissolved catalysts that cause peak broadening and baseline noise.

Analytical Strategy: In-Process FT-IR

While HPLC provides quantitation, FT-IR offers a rapid "Go/No-Go" check for the formation of the nitrile group without the need for chromatography.

  • Target Signal: The Nitrile (

    
    ) stretch.
    
  • Wavenumber: Look for a sharp, distinct band at 2225–2240 cm⁻¹ .

  • Interference Check: Ensure the solvent (e.g., DMF or DMAc) does not have overlapping signals in this region.

  • Disappearance: Monitor the reduction of the Carbonyl (

    
    ) ester shift if hydrolysis occurs (Acid 
    
    
    
    usually shifts to 1700-1725 cm⁻¹ broad, vs Ester at ~1735-1750 cm⁻¹).

Experimental Workflow: Step-by-Step Monitoring

This workflow ensures data integrity from the reactor to the final report.

MonitoringWorkflow Start Start Reaction (T=0) Sample Sampling (Every 1-2 hrs) Start->Sample Prep Sample Prep (Quench + Metal Scavenging) Sample->Prep Analysis HPLC-UV Analysis Prep->Analysis Decision Is Conversion > 98%? Analysis->Decision Stop Workup & Isolation Decision->Stop Yes Continue Continue Heating Decision->Continue No Continue->Sample Loop

Figure 2: Decision tree for reaction monitoring.

Data Interpretation Guide
Retention Time (Approx)Component IdentityMonitoring Action
2.5 min Impurity A (Acid) If increasing > 5%, reaction is too wet or basic. Stop and assess.
6.8 min Impurity B (Des-bromo) If increasing, catalyst system is over-reducing. Check O2 levels or solvent quality.
9.2 min Target (Cyano-ester) Primary peak. Area should increase linearly then plateau.
12.5 min Starting Material (Bromo) Should decay to < 1% Area. If stalled, add fresh catalyst.

References

  • Cyanation Methodology: "Cyanation of Aryl Chlorides and Bromides Using Microwave-Assisted Copper Catalysis." ResearchGate.

  • Analogous Synthesis (Acid Form): "Preparation of 4-cyano-3,5-dimethoxybenzoic acid (Intermediate 241)." Google Patents (CN105693634A).

  • General HPLC Conditions for Benzoates: "Separation of Methyl 3,5-dimethoxybenzoate on Newcrom R1 HPLC column." SIELC Technologies.

  • Impurity Profiling (Des-bromo): "Process for preparation of 4,5-dimethoxybenzene derivatives."[1] Google Patents (WO2015022702A2).

Sources

derivatization of the cyano group in Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of the Sterically Hindered Cyano Group in Methyl 4-cyano-3,5-dimethoxybenzoate

Executive Summary & Chemical Context

Target Molecule: this compound Key Structural Feature: The "Sandwiched" Nitrile.

The derivatization of the cyano group at the 4-position of this molecule presents a classic challenge in organic synthesis: Steric Inhibition of Resonance and Nucleophilic Attack . The nitrile is flanked by two methoxy groups at the 3 and 5 positions. These groups exert a dual effect:

  • Steric Bulk: The Van der Waals radii of the methoxy hydrogens effectively block the trajectory of incoming nucleophiles (Burgi-Dunitz angle) toward the nitrile carbon.

  • Electronic Shielding: The electron-rich oxygen atoms increase the electron density near the nitrile, repelling anionic nucleophiles.

Standard protocols for unhindered nitriles (e.g., acid hydrolysis, simple reduction) often fail or result in incomplete conversion with this substrate. This guide provides optimized, high-energy protocols specifically designed to overcome this barrier while preserving the chemically sensitive ester moiety at position 1.

Reaction Landscape & Decision Matrix

The following diagram illustrates the three primary derivatization pathways covered in this guide, selected for their high value in medicinal chemistry (Bioisosteres, Linkers, and Scaffolds).

ReactionLandscape Substrate Methyl 4-cyano- 3,5-dimethoxybenzoate Tetrazole Tetrazole Derivative (Bioisostere) Substrate->Tetrazole Pathway A: [3+2] Cycloaddition (TMSN3 / Bu2SnO) Amine Benzyl Amine (Linker/Scaffold) Substrate->Amine Pathway B: Selective Reduction (Raney Ni / H2) Amide Primary Amide (Hydrolysis) Substrate->Amide Pathway C: Radziszewski Rxn (H2O2 / NaOH)

Figure 1: Strategic derivatization pathways. Pathway A yields a lipophilic acid bioisostere. Pathway B generates a primary amine for linker chemistry. Pathway C provides the primary amide via controlled hydrolysis.

Detailed Protocols

Module A: Synthesis of the Tetrazole Bioisostere

Target: Methyl 3,5-dimethoxy-4-(1H-tetrazol-5-yl)benzoate

The Challenge: Traditional sodium azide (NaN3) methods using weak Lewis acids (ZnBr2) often stall due to the inability of the azide ion to penetrate the steric pocket. The Solution: Use of Trimethylsilyl Azide (TMSN3) combined with an organotin catalyst. The lipophilic nature of the tin-azide species allows it to associate more effectively with the hindered nitrile.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Trimethylsilyl azide (TMSN3) (2.0 eq)

  • Dibutyltin oxide (Bu2SnO) (0.1 eq - Catalyst)

  • Solvent: Toluene (Anhydrous)

Protocol:

  • Setup: In a dry pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the substrate in anhydrous Toluene (0.5 M concentration).

  • Addition: Add Dibutyltin oxide (10 mol%) followed by TMSN3 (2.0 eq). Caution: TMSN3 is volatile and toxic.[3] Handle in a fume hood.

  • Reaction: Heat the mixture to 110°C (reflux) for 16–24 hours. The high temperature is non-negotiable to overcome the activation energy barrier of the hindered nitrile.

  • Monitoring: Monitor by LC-MS. The starting material (MW ~235) should disappear, replaced by the TMS-protected tetrazole intermediate.

  • Workup (Critical):

    • Cool to room temperature.[1][3]

    • Add Methanol (excess) to cleave the TMS group and break the tin complex. Stir for 30 minutes.

    • Concentrate in vacuo.

    • Partition the residue between Ethyl Acetate and 1N HCl . The acidity ensures the tetrazole is protonated and remains in the organic layer, while removing tin salts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Why this works: The organotin catalyst activates the nitrile nitrogen (Lewis acid) while simultaneously delivering the azide nucleophile in a concerted, cyclic transition state that is less sensitive to steric bulk than the stepwise ionic addition of NaN3.

Module B: Chemoselective Reduction to Benzyl Amine

Target: Methyl 4-(aminomethyl)-3,5-dimethoxybenzoate

The Challenge: Reducing the nitrile without reducing the ester at position 1. Strong hydride donors (LiAlH4) will reduce both to the diol. The Solution: Raney Nickel Hydrogenation . This heterogeneous catalyst is highly specific for nitriles and preserves methyl esters under controlled conditions.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Raney Nickel (Slurry in water, approx 50 wt% loading relative to substrate)

  • Solvent: Methanol (saturated with NH3 gas or containing 10% NH4OH)[4]

  • Hydrogen Gas (Balloon or low pressure)

Protocol:

  • Catalyst Prep: Wash the Raney Nickel slurry three times with anhydrous Methanol to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet with solvent at all times.

  • Solvent System: Dissolve the substrate in Methanolic Ammonia (7N NH3 in MeOH is ideal). The ammonia is crucial to prevent the formation of secondary amines (dimerization), which is a common side reaction for hindered nitriles.

  • Reaction:

    • Add the substrate solution to the washed Raney Ni.

    • Purge the vessel with Argon, then Hydrogen.

    • Stir vigorously under a Hydrogen balloon (1 atm) or low pressure (50 psi in a Parr shaker) at Room Temperature .

    • Note: Due to steric hindrance, if 1 atm fails after 12 hours, increase pressure to 50 psi. Avoid heating above 40°C to protect the ester.

  • Workup:

    • Filter the mixture through a pad of Celite (under Argon/Nitrogen blanket to prevent catalyst ignition).

    • Wash the pad with MeOH.

    • Concentrate the filtrate carefully.

  • Isolation: The product is a primary amine.[5][6] It may be unstable as a free base (absorbing CO2). Isolate as the Hydrochloride salt by treating the crude residue with 4N HCl in Dioxane, then precipitating with Ether.

Module C: Controlled Hydrolysis to Primary Amide

Target: Methyl 4-carbamoyl-3,5-dimethoxybenzoate

The Challenge: Hydrolyzing the nitrile to the amide usually requires strong acid/base and heat, which will hydrolyze the ester first. The Solution: The Radziszewski Reaction (Hydrogen Peroxide + Base). This reaction proceeds via a hydroperoxide intermediate that is extremely nucleophilic (alpha-effect) and small, allowing it to penetrate the steric pocket at lower temperatures than hydroxide alone.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Hydrogen Peroxide (30% aq solution) (10.0 eq)

  • Sodium Hydroxide (20% aq solution) (1.2 eq)

  • Solvent: DMSO or Ethanol (DMSO is preferred for solubility)

Protocol:

  • Setup: Dissolve the substrate in DMSO (0.2 M).

  • Addition: Add the NaOH solution. The mixture may turn slightly colored.

  • Initiation: Cool the mixture to 0°C in an ice bath (the reaction is exothermic). Slowly add the H2O2 solution dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature. Stir for 1–3 hours.

    • Mechanistic Insight: The hydroperoxide anion (HOO-) attacks the nitrile to form an imidate, which spontaneously eliminates oxygen to form the amide. This mechanism is much faster than standard hydrolysis.

  • Workup:

    • Quench by pouring into ice water.

    • The primary amide is usually less soluble than the nitrile and may precipitate. Filter the solid.

    • If no precipitate, extract with Ethyl Acetate. Wash the organic layer with saturated Sodium Thiosulfate (to destroy excess peroxide) and then Brine.

  • Outcome: This yields the primary amide intact. The ester usually survives these mild, oxidative conditions (pH ~9-10) better than boiling KOH (pH 14, 100°C).

Comparative Data Summary

ParameterTetrazole Synthesis (Method A)Amine Reduction (Method B)Amide Hydrolysis (Method C)
Primary Reagent TMSN3 / Bu2SnORaney Ni / H2 / NH3H2O2 / NaOH
Key Mechanism [3+2] CycloadditionHeterogeneous HydrogenationRadziszewski (HOO- attack)
Steric Tolerance High (High Temp)Moderate (Requires Pressure)High (Alpha-Effect Nucleophile)
Ester Stability Excellent (Neutral/Lewis Acid)Good (Avoid high temp)Moderate (Monitor pH/Time)
Major By-product Tin residues (requires acid wash)Secondary Amine (if no NH3)Carboxylic Acid (if over-run)
Typical Yield 85-95%70-85%80-90%

Mechanistic Visualization: The Steric Barrier

The following diagram details why Method A (Organotin) is preferred over standard Azide methods for this specific substrate.

Mechanism Substrate Substrate: Blocked by 3,5-OMe Standard Standard NaN3: Ionic N3- repelled by electron-rich OMe oxygen Substrate->Standard High Failure Rate TinMethod Tin Method (Bu3SnN3): Lipophilic complex coordinates to Nitrile Nitrogen first Substrate->TinMethod Preferred Path Transition Cyclic Transition State: Intramolecular delivery of Azide Bypasses steric wall TinMethod->Transition

Figure 2: Mechanistic rationale for using Organotin catalysis. The coordination of Tin to the nitrile nitrogen lowers the activation energy and facilitates intramolecular azide attack, bypassing the steric repulsion of the methoxy groups.

References

  • Sharpless, K. B., et al. (2001).[7] "Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles." Journal of Organic Chemistry. (Foundation for Lewis acid catalysis in tetrazole synthesis).

  • Wittenberger, S. J., & Donner, B. G. (1993). "Dialkyltin oxide catalyzed addition of trimethylsilyl azide to nitriles." Journal of Organic Chemistry. (Specific protocol for hindered nitriles using Tin/TMSN3).

  • Gowda, S., et al. (2002).[2] "Reductive cleavage of azo compounds and reduction of nitriles to amines using Raney nickel." Synthetic Communications. (Protocol for selective nitrile reduction).[4][8][9]

  • McIntyre, J., & Simpson, J. (1952). "The Radziszewski Reaction: Hydrolysis of hindered nitriles." Journal of the Chemical Society. (Historical basis for peroxide-mediated hydrolysis).

  • Cantillo, D., & Kappe, C. O. (2010). "Microwave-assisted synthesis of tetrazoles." ChemSusChem. (Modern acceleration techniques for hindered substrates).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of crude Methyl 4-cyano-3,5-dimethoxybenzoate Content Type: Technical Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Diagnostic Triage: Troubleshooting Common Issues

Welcome to the Technical Support Center. Below are the most frequent issues reported by researchers purifying This compound (hereafter referred to as Target Compound ), accompanied by mechanistic explanations and immediate corrective actions.

Issue 1: "My product co-elutes with the starting material (Methyl 4-bromo-3,5-dimethoxybenzoate)."

Diagnosis: Insufficient Selectivity (


).
The starting material (bromo-ester) and the product (cyano-ester) have distinct electronic profiles, but their lipophilicity can be deceptively similar in standard Hexane/Ethyl Acetate systems. The nitrile group (

) is significantly more polar than the bromine (

), but the two methoxy groups at positions 3 and 5 create a "shielding" effect that can compress retention times.

Corrective Action:

  • Switch Solvent System: Transition from Hexane/EtOAc to Dichloromethane (DCM)/Methanol or Toluene/EtOAc . The

    
    -
    
    
    
    interactions offered by Toluene or the orthogonality of DCM often resolve the nitrile from the bromo-precursor better than simple alkane chains.
  • Gradient Optimization: The bromo-precursor (SM) is less polar and should elute first. Use a shallow gradient (e.g., 0%

    
     20% EtOAc in Hexanes over 15 CVs) rather than an isocratic hold.
    
Issue 2: "The product precipitates inside the column or at the injection head."[1]

Diagnosis: Solubility Mismatch (The "Crash Out"). this compound is a crystalline solid with limited solubility in non-polar mobile phases (like Hexanes or Heptane). Injecting a concentrated solution in DCM or EtOAc into a Hexane-equilibrated column causes immediate precipitation, blocking the frit and ruining the separation.

Corrective Action:

  • Mandatory Protocol: Use Solid Loading (Dry Loading) .

    • Dissolve the crude mixture in a minimal amount of DCM/Acetone.

    • Add Celite® 545 or silica gel (ratio 1:2 crude:sorbent).

    • Evaporate to dryness (free-flowing powder) and load into a pre-column cartridge.

  • Alternative: If liquid injection is required, ensure the column is equilibrated with at least 5-10% DCM or EtOAc (if using a gradient starting at 0%, this is not possible, hence solid loading is preferred).

Issue 3: "I see a streak or a baseline spot that grows over time."

Diagnosis: On-Column Hydrolysis. The ester moiety (methyl benzoate) is generally stable, but the nitrile group can be susceptible to hydrolysis (to amide or acid) if the silica is too acidic or if the crude mixture contains residual Lewis acids (e.g., copper salts from a Rosenmund-von Braun cyanation).

Corrective Action:

  • Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes if the compound is acid-sensitive (though this is rare for simple benzonitriles).

  • Remove Copper First: If synthesized via CuCN, residual copper complexes can cause streaking. Perform a chelation wash (aqueous EDTA or

    
    ) on the crude reaction mixture before chromatography.
    

Optimized Purification Protocol

This protocol is designed for a standard synthesis scale (100 mg to 5 g) derived from the cyanation of Methyl 4-bromo-3,5-dimethoxybenzoate.

Step 1: Pre-Chromatography Workup (Critical)[1]
  • Objective: Remove metal salts and bulk impurities.

  • Method: Dilute reaction mixture with EtOAc. Wash

    
     with 
    
    
    
    (to remove Copper) and
    
    
    with Brine. Dry over
    
    
    .
  • Validation: The organic layer should be clear, not blue/green.

Step 2: Column Configuration
  • Stationary Phase: Spherical Silica Gel (

    
    ), 12g cartridge per 1g crude.
    
  • Loading: Solid load on Celite® (See Issue 2).

Step 3: Elution Gradient (Standard)
  • Solvent A: Hexanes (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc)

  • Flow Rate:

    
     (for a 12g column).
    
SegmentTime (CV)% Solvent BPurpose
Equilibration 3 CV0%Wet the column
Hold 2 CV0%Elute highly non-polar grease/impurities
Gradient 1 10 CV0%

15%
Elute Starting Material (Bromo-ester)
Gradient 2 10 CV15%

40%
Elute Target (Cyano-ester)
Flush 5 CV100%Elute polar baseline (Acids)
Step 4: Fraction Analysis
  • Detection: UV at

    
     (Aromatic) and 
    
    
    
    (Carbonyl/Nitrile conjugation).
  • TLC Confirmation: Stain with

    
     or Vanillin. The nitrile product often stains distinctively compared to the bromo-precursor.
    

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for purifying this specific scaffold, accounting for its solubility and polarity properties.

PurificationWorkflow Start Crude this compound CheckTLC Step 1: Run Analytical TLC (20% EtOAc in Hexanes) Start->CheckTLC Decision1 Is separation (ΔRf) > 0.15? CheckTLC->Decision1 StandardFlash Route A: Standard Flash Hex/EtOAc Gradient Decision1->StandardFlash Yes AltSolvent Route B: Alternative Selectivity DCM/MeOH or Toluene/EtOAc Decision1->AltSolvent No (Co-elution) CheckSolubility Step 2: Check Solubility (Dissolve 10mg in 1mL Hexane) StandardFlash->CheckSolubility AltSolvent->CheckSolubility Decision2 Soluble? CheckSolubility->Decision2 LiquidLoad Liquid Injection (Filter first) Decision2->LiquidLoad Yes SolidLoad Solid Load on Celite (Mandatory for crystallization risk) Decision2->SolidLoad No (Precipitates) RunColumn Step 3: Run Chromatography LiquidLoad->RunColumn SolidLoad->RunColumn PostRun Analyze Fractions (UV 254nm + KMnO4) RunColumn->PostRun

Caption: Decision tree for selecting loading techniques and solvent systems based on ΔRf and solubility profiles.

Technical Data & Specifications

Retardation Factors (Rf) in Hexane/EtOAc (3:1)

Note: Values are approximate and depend on silica activity.

CompoundStructure NoteApprox. RfPolarity Rank
Starting Material Methyl 4-bromo-3,5-dimethoxybenzoate0.651 (Least Polar)
Target Compound This compound 0.35 2 (Intermediate)
Impurity A 4-cyano-3,5-dimethoxybenzoic acid0.053 (Most Polar)
Impurity B Des-bromo byproduct (if reductive)0.701 (Least Polar)
Solvent Compatibility Table
SolventSolubility of TargetApplication
Hexanes/Heptane Poor (Insoluble)Component A (Weak solvent)
Ethyl Acetate GoodComponent B (Strong solvent)
Dichloromethane ExcellentDissolution for loading; Alternative mobile phase
Methanol GoodUse only if product is very polar (rarely needed here)

Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) chromatography for this separation? A: Yes. If the normal phase separation is difficult due to streaking, C18 is excellent.

  • Conditions: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Elution Order: The more polar Cyano-ester will elute before the Bromo-ester in Reverse Phase, reversing the selectivity compared to Normal Phase [1].

Q: Why is my yield lower than expected after the column? A: Check the "baseline" fractions. If you used a basic workup or if the silica was acidic, you might have hydrolyzed the ester to the carboxylic acid. Flush the column with


 in 

to check for the acid (Impurity A).

Q: The product is colored (yellow/orange) but NMR shows it's pure. A: This is likely trace Copper contamination (if CuCN was used). It does not affect NMR but can affect biological assays. Pass the compound through a small pad of silica mixed with


 activated carbon or recrystallize from MeOH/Water [2].

References

  • Sielc Technologies. (2018).[2] Separation of Methyl 4-methoxybenzoate and derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • CDC Stacks. (2022). Purification of Nitro/Cyano Benzoates by Flash Chromatography. Retrieved from [Link]

Sources

Technical Guide: Impurity Profiling & Purification of Methyl 4-cyano-3,5-dimethoxybenzoate

[2]

Impurity Origins & Identification (The "Why" & "What")

User Query: “I am observing several side peaks in my HPLC trace after the cyanation step. What are they, and where do they come from?”

Technical Insight: The synthesis of this compound typically proceeds via nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed cyanation (e.g., Rosenmund-von Braun or Pd-catalyzed) of Methyl 4-bromo-3,5-dimethoxybenzoate .[2] The steric hindrance of the two ortho-methoxy groups makes the 4-position challenging to access, often leading to incomplete conversion and specific by-products.[1]

Common Impurity Profile
Impurity NameStructure DescriptionOrigin (Root Cause)Detection (HPLC/TLC)
Impurity A (Starting Material) Methyl 4-bromo-3,5-dimethoxybenzoateIncomplete reaction due to steric hindrance at C4 position.[2]Less Polar (Higher Rf than product).[1][2]
Impurity B (Hydrolysis Product) 4-Cyano-3,5-dimethoxybenzoic acidHydrolysis of the methyl ester, often caused by wet solvents or prolonged heating in basic conditions (e.g., KCN/CuCN).[2]Baseline/Polar . Disappears after base wash.[1][2]
Impurity C (Amide By-product) Methyl 4-carbamoyl-3,5-dimethoxybenzoatePartial hydrolysis of the nitrile group (–CN

–CONH

).[2] Common if reaction mixture is acidic or contains water.[1][2]
More Polar (Lower Rf).[2] Distinct broad NH signals in NMR.
Impurity D (Protodehalogenation) Methyl 3,5-dimethoxybenzoateReductive side-reaction where the halogen is replaced by hydrogen (common in Pd-catalyzed couplings).[2]Similar Polarity to product; difficult to separate.[1][2]
Impurity E (Metal Residues) Copper/Palladium speciesResidual catalyst from cyanation.[2]Colored (Green/Blue/Black) or baseline smear.[1][2]

Troubleshooting & Removal Strategies (The "How")

Issue 1: "I cannot remove the unreacted bromo-precursor (Impurity A)."

Diagnosis: The ortho-methoxy groups create a "steric tunnel," making the physical properties (solubility/crystal packing) of the Bromo and Cyano analogs very similar.[1][2] Standard recrystallization often results in co-crystallization.[1][2]

Corrective Protocol:

  • Chromatography Optimization: Use a gradient elution. The Cyano group is significantly more dipolar than the Bromo group.[1][2]

    • Stationary Phase: Silica Gel (40–63 µm).[1][2]

    • Mobile Phase: Start with 100% Hexanes

      
       20% Ethyl Acetate/Hexanes.[1][2] The Bromo compound will elute first.[1][2]
      
  • Chemical Scavenging (Advanced): If chromatography is not viable (scale-up), react the mixture with a catalytic amount of a secondary amine (e.g., morpholine) under Pd-catalysis to convert the Bromo-impurity to an amine (Buchwald-Hartwig), which is easily removed by an acid wash.[2] Note: This is a high-risk strategy requiring precise stoichiometry.[2]

Issue 2: "My product has a persistent green/blue tint."

Diagnosis: Copper contamination (if CuCN was used).[1][2] Copper coordinates strongly with the nitrile nitrogen and the methoxy oxygens.[1][2]

Corrective Protocol (Chelation Wash): Do not rely on simple water washes.[1][2]

  • Dissolve the crude material in Ethyl Acetate.[1][2]

  • Wash 3x with 10% aqueous Ethylenediamine or Ammonium Hydroxide (NH

    
    OH) .[1][2]
    
    • Mechanism:[1][2][3][4] The amine displaces the nitrile ligand, forming a water-soluble copper-amine complex (deep blue in aqueous layer).

  • Wash 1x with Brine, dry over Na

    
    SO
    
    
    , and concentrate.
Issue 3: "The melting point is broad, and NMR shows a carboxylic acid peak."

Diagnosis: Impurity B (Acid) is present.[1][2]

Corrective Protocol (Bicarbonate Wash):

  • Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate.[1][2]

  • Wash 2x with Saturated Aqueous NaHCO

    
     .
    
    • Mechanism:[1][2][3][4] Converts the benzoic acid impurity into its water-soluble sodium salt.[2]

  • Discard the aqueous layer (or acidify it to recover the acid if needed for analysis).[1][2]

Recommended Purification Workflow

The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(this compound)CheckColorIs the solid Green/Blue?Start->CheckColorCuRemovalWash with 10% Ethylenediamineor NH4OH (aq)CheckColor->CuRemovalYesCheckAcidIs Acid Impurity Present?(Check TLC/NMR)CheckColor->CheckAcidNoCuRemoval->CheckAcidBaseWashWash with Sat. NaHCO3CheckAcid->BaseWashYesCheckBromoIs Unreacted Bromo-SM Present?CheckAcid->CheckBromoNoBaseWash->CheckBromoRecrystRecrystallization(MeOH or EtOAc/Hexane)CheckBromo->RecrystNo (<5%)ColumnFlash Chromatography(Hex/EtOAc Gradient)CheckBromo->ColumnYes (>5%)FinalPure Product(White/Off-white Solid)Recryst->FinalColumn->Final

Figure 1: Purification Decision Tree for this compound.

Standardized Protocols

Protocol A: Recrystallization (For removing minor impurities)

Best for removing trace Amide (Impurity C) and metal salts.[1][2]

  • Solvent Selection: Methanol (MeOH) is preferred due to the high solubility of the ester at reflux and poor solubility at 0°C.[1][2]

  • Dissolution: Place 10 g of crude solid in a flask. Add MeOH (approx. 5-7 mL per gram) and heat to reflux until fully dissolved.

    • Tip: If particulates remain (likely inorganic salts), filter the hot solution through a pre-heated glass frit.[1][2]

  • Crystallization: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0–4°C in an ice bath for 1 hour.

  • Collection: Filter the white needles/prisms.[1][2] Wash the cake with cold MeOH (-20°C).

  • Drying: Dry under vacuum (40°C) for 6 hours.

Protocol B: Flash Column Chromatography (For removing Starting Material)

Best for separating Impurity A (Bromo) and Impurity D (Des-halo).[2]

  • Load: Dry load the crude material on Celite or Silica (1:2 ratio of compound to silica).[1][2]

  • Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).[1][2]

    • 5–20 min: Gradient to 10% EtOAc/Hexanes (Elutes Impurity A - Bromo).[2]

    • 20–40 min: Gradient to 25% EtOAc/Hexanes (Elutes Target - Cyano).

    • 40+ min: Gradient to 50% EtOAc/Hexanes (Elutes Impurity C - Amide).

  • Monitoring: Use UV detection at 254 nm (aromatic ring) and 230 nm (nitrile conjugation).[1][2]

Synthesis Pathway & Side Reactions[1][2][4]

Understanding the pathway helps predict impurities.[1][2]

SynthesisPathwaySMMethyl 4-bromo-3,5-dimethoxybenzoateTargetMethyl 4-cyano-3,5-dimethoxybenzoateSM->Target CyanationImp_RedImpurity D:Reduction (Des-halo)SM->Imp_Red Pd/H-source(Side Rxn)ReagentCuCN / DMFor Zn(CN)2 / PdImp_HydImpurity B:Acid HydrolysisTarget->Imp_Hyd H2O/Base(Over-reaction)Imp_AmideImpurity C:Amide (Hydration)Target->Imp_Amide H2O/Acid(Partial Hydrolysis)

Figure 2: Synthesis pathway showing the origin of common impurities.

References

  • Synthesis of Benzonitriles via Cyanation

    • Ellis, G. P., & Romney-Alexander, T. M. (1987).[2] Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794.[2] [1]

  • Purification of Benzoate Esters

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Standard reference for recrystallization solvents of benzoate derivatives).

  • Removal of Copper Residues

    • Chemical work-up protocols for removing copper species using amine washes are standard practice in Rosenmund-von Braun reactions.[2] See: Org. Process Res. Dev. 2012, 16, 12, 1967–1981.[2]

  • Related Structural Data (Methyl Syringate)

    • PubChem CID 70164 (Methyl 4-hydroxy-3,5-dimethoxybenzoate).[2] Structural analog used for solubility and stability extrapolation.[1][2] [1][2]

troubleshooting failed Methyl 4-cyano-3,5-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-cyano-3,5-dimethoxybenzoate Synthesis

Ticket ID: SYR-CN-404 Subject: Troubleshooting Low Yield/Failure in Cyanation of Hindered Benzoates Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Syringyl" Trap

You are likely encountering difficulties synthesizing This compound because you have underestimated the steric and electronic shielding of the 4-position.

While the ester group at C1 activates the ring, the two methoxy groups at C3 and C5 exert a "pincer" effect. They donate electron density (making the ring less electrophilic for nucleophilic attack) and physically block the approach of metal catalysts or nucleophiles. Standard protocols for "unhindered" aryl halides (like 4-bromobenzoate) often result in:

  • No Reaction (Recovered SM): The catalyst cannot undergo oxidative addition.

  • Hydrolysis: The methyl ester cleaves before the nitrile forms.

  • Dehalogenation: The bromine is lost, yielding Methyl 3,5-dimethoxybenzoate.

This guide moves beyond basic recipes to address the mechanistic bottlenecks of this specific "crowded" scaffold.

Part 1: Diagnostic Flowchart

Before adjusting parameters, identify your failure mode using the logic tree below.

TroubleshootingFlow Start START: What is the primary symptom? Symptom1 Starting Material (SM) Unreacted Start->Symptom1 Symptom2 Black Tar / Decomposition Start->Symptom2 Symptom3 Product is Acid (COOH) not Ester (COOMe) Start->Symptom3 Decision1 Method used? Symptom1->Decision1 Fix3 FIX: Thermal degradation. Switch to Pd/Zn(CN)2 at 80-100°C. Avoid DMF > 140°C. Symptom2->Fix3 Fix4 FIX: Hydrolysis via basic cyanide. Use anhydrous conditions or K4[Fe(CN)6] with weak base. Symptom3->Fix4 MethodCu CuCN (Rosenmund-von Braun) Decision1->MethodCu MethodPd Pd-Catalysis Decision1->MethodPd Fix1 FIX: Temperature too low for sterics. Switch to NMP at 160°C or Upgrade to Pd-catalysis. MethodCu->Fix1 Steric block Fix2 FIX: Ligand is too small/weak. Switch to bulky, electron-rich ligand (XPhos or SPhos). MethodPd->Fix2 Oxidative addition failure

Figure 1: Diagnostic logic for cyanation failures. Blue = Start, Green = Solution.

Part 2: Technical Modules & Protocols

Module A: The Rosenmund-von Braun Failure (Copper Cyanide)

The Issue: You are refluxing Methyl 4-bromo-3,5-dimethoxybenzoate with CuCN in DMF, but conversion is <20% or the reaction tars. The Cause: The 3,5-dimethoxy "ortho-effect" prevents the copper species from coordinating effectively. To force the reaction, you raise the temperature (>150°C), which causes DMF to decompose into dimethylamine, which then attacks your methyl ester (aminolysis).

The Fix: If you must use Copper, you must increase the boiling point without decomposing the solvent.

  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) . It is more thermally stable.

  • Stoichiometry: Use 2.0 equiv CuCN.

  • Temperature: Heat to 160–170°C.

  • Workup (Critical): Do not use ammonia (it attacks the ester). Use an oxidative quench (FeCl3/HCl) to break the copper complex.

Module B: The Palladium Solution (Recommended)

The Issue: Standard Pd(PPh3)4 fails to convert the starting material. The Cause: Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into the electron-rich, sterically hindered C–Br bond.

The Protocol (Self-Validating): This protocol uses Zinc Cyanide (Zn(CN)2) . Unlike KCN, it is non-hygroscopic and allows the reaction to proceed in neutral conditions, preserving the methyl ester.

Reagents:

  • Substrate: Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 equiv)

  • Source: Zn(CN)2 (0.6 equiv - delivers 1.2 equiv CN)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) OR XPhos (4 mol%)

  • Additive: Zn dust (10 mol% - keeps Pd active)

  • Solvent: DMAc (Dimethylacetamide) or DMF (Anhydrous)

Step-by-Step:

  • Degassing: This is non-negotiable. Oxygen kills the active Pd(0) species. Sparge solvent with Argon for 30 mins.

  • Mixing: Add Substrate, Zn(CN)2, Pd2(dba)3, Ligand, and Zn dust to a vial.

  • Sealing: Crimp the vial (microwave vial preferred for pressure tolerance).

  • Heating: Heat to 110°C for 4–12 hours.

    • Checkpoint: Check TLC/LCMS after 2 hours. If SM remains, do NOT add more cyanide. Add more catalyst/ligand (dissolved in degassed solvent).

  • Workup: Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (to remove Zn salts) and Brine.

Why this works:

  • dppf/XPhos: These ligands have a wide bite angle or high steric bulk, which paradoxically helps in the reductive elimination step of crowded systems [1].

  • Zn(CN)2: Slowly releases cyanide, preventing catalyst poisoning (formation of inactive [Pd(CN)4]2- species) [2].

Module C: Preventing Ester Hydrolysis

The Issue: You obtain 4-cyano-3,5-dimethoxybenzoic acid instead of the methyl ester. The Cause: Cyanide sources (KCN, NaCN) are basic. If water is present (wet solvent), hydroxide ions form and saponify the ester.

Data Comparison: Cyanide Sources

ReagentToxicitySolubilityBasicityRisk to EsterRecommendation
NaCN / KCN HighLow in organicsHigh (Basic)High Avoid for this substrate.
CuCN MediumInsolubleNeutralLowGood, but requires high heat.
Zn(CN)2 MediumLow (Slurry)NeutralLow Best Choice.
K4[Fe(CN)6] LowLowWeakly BasicMediumGood, but requires Na2CO3.

The Fix:

  • Use Anhydrous Solvents: DMF/DMAc must be <0.1% water.

  • Avoid Bases: Do not use protocols requiring Na2CO3 or K2CO3 if using Zn(CN)2.

  • Recovery: If you accidentally hydrolyze the product, do not discard. Treat the crude acid with TMS-Diazomethane (MeOH/Benzene) or SOCl2/MeOH to regenerate the methyl ester quantitatively [3].

Part 3: Mechanistic Visualization

Understanding the "crowded center" is vital for selecting the right ligand.

StericMechanism cluster_0 The Bottleneck Pd Pd(0) OxAdd Oxidative Addition (Slow Step) Pd->OxAdd Ligand Required SM Ar-Br (Crowded) SM->OxAdd Complex Pd(II)-Ar-Br (Steric Clash) OxAdd->Complex CN_Exchange Transmetallation (+ Zn(CN)2) Complex->CN_Exchange RedElim Reductive Elimination CN_Exchange->RedElim Product Ar-CN RedElim->Product

Figure 2: The catalytic cycle. The 3,5-dimethoxy groups hinder the Oxidative Addition step, requiring electron-rich ligands to accelerate it.

References

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[1] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Bromides. The Journal of Organic Chemistry, 70(4), 1508–1510. Link

  • Cohen, D. T., et al. (2015). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances. Chemical Science, 6, 1-10. (General review on ester compatibility). Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanating Agent for the Palladium-catalyzed Cyanation of Aryl Halides.[2] Chemical Communications, (12), 1388-1389. Link

Sources

Technical Support Center: Synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate. This molecule is a valuable building block in pharmaceutical and materials science research. Its synthesis, typically achieved via a Sandmeyer cyanation of Methyl 4-amino-3,5-dimethoxybenzoate, is powerful but requires careful control of reaction parameters to ensure high yield and purity. This guide is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. We will explore the causality behind these issues and provide field-proven, step-by-step protocols for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most established route is the conversion of an aromatic primary amine to a nitrile via a diazonium salt intermediate, known as the Sandmeyer reaction.[1][2] The process begins with the diazotization of Methyl 4-amino-3,5-dimethoxybenzoate, followed by reaction of the resulting diazonium salt with a copper(I) cyanide source.

Q2: My diazotization reaction seems sluggish or incomplete. What are the likely causes?

Incomplete diazotization can stem from several factors.[3] Firstly, the amine may not be fully dissolved or protonated in the acidic medium before the addition of the nitrite source.[3] Secondly, the basicity of the aniline is a critical factor; electron-withdrawing groups on the ring reduce the nucleophilicity of the amino group, making diazotization more difficult.[4] Ensure sufficient strong acid is present and that the amine is fully in solution before cooling and adding sodium nitrite.

Q3: Why is temperature control (0–5 °C) so critical in this reaction?

Arenediazonium salts are thermally unstable.[3][5] Above 5 °C, they decompose at an accelerated rate.[6] This decomposition generates a highly reactive aryl cation and nitrogen gas. This cation can then be attacked by any nucleophile present, most commonly water, leading to the formation of the undesired phenol byproduct, Methyl 4-hydroxy-3,5-dimethoxybenzoate.[3][7][8] Strict low-temperature control is the single most important factor in preventing this major side reaction.

Q4: I'm observing an intense orange or red color in my reaction mixture. What does this indicate?

The formation of intensely colored impurities typically points to an azo coupling side reaction.[3][6] This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic ring. The most likely coupling partner is your starting material, Methyl 4-amino-3,5-dimethoxybenzoate, which has a strongly activating amino group.[9][10] This bimolecular reaction can be suppressed by maintaining dilute conditions and ensuring the diazonium salt is consumed rapidly in the subsequent cyanation step.[3]

Q5: Are there safer or more modern alternatives to the classic CuCN Sandmeyer reaction?

Yes, while classic CuCN is effective, concerns over the handling of large quantities of toxic copper cyanide have led to alternatives. Palladium-catalyzed cyanation reactions offer a different mechanistic pathway.[1][3] Additionally, the use of safer cyanide sources like tetrabutylammonium cyanide or acetone cyanohydrin in copper-catalyzed systems has been developed to reduce risks and sometimes improve yields under milder conditions.[11][12]

Experimental Workflow & Key Control Points

The overall workflow involves two critical stages: Diazotization and Cyanation. This diagram illustrates the ideal pathway and highlights the parameters that must be strictly controlled to prevent deviation into side reactions.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation A Methyl 4-amino-3,5-dimethoxybenzoate B Dissolve in Acid (e.g., H2SO4 / H2O) A->B C Cool to 0-5 °C B->C D Add NaNO2 (aq) (Slowly) C->D E Aryl Diazonium Salt Solution (Ar-N₂⁺) D->E C1 Strict Temp Control: < 5 °C D->C1 C2 Stoichiometry & Slow Addition D->C2 G Add Diazonium Salt Solution to CuCN (Slowly) E->G Transfer Cold F Prepare CuCN Solution F->G H Warm to RT / Gentle Heat G->H C3 Efficient Stirring G->C3 C4 Maintain Temp G->C4 I Desired Product: This compound H->I

Caption: Controlled workflow for the two-stage synthesis.

Troubleshooting Guide: Common Side Reactions

This section provides a deep dive into the most prevalent side reactions, their mechanisms, and detailed protocols for their prevention and mitigation.

Side Reaction 1: Phenol Formation via Hydrolysis

This is the most common yield-reducing side reaction. The diazonium salt, particularly if the temperature rises, will decompose and react with water in the solvent to produce the corresponding phenol.[3][7][8]

Causality & Mechanism: The C-N bond in the diazonium salt is labile. Thermal energy can cause the heterolytic cleavage of this bond, releasing molecular nitrogen (N₂), one of the best leaving groups in organic chemistry. This generates a highly unstable and reactive aryl cation. This cation is then rapidly quenched by water, the most abundant nucleophile in the aqueous medium, to form a phenol after deprotonation.[13]

G A Ar-N₂⁺ Diazonium Salt B Ar⁺ Aryl Cation + N₂ A->B Decomposition (Heat > 5 °C) D Ar-CN Desired Product A->D + CuCN / -N₂ (Desired Reaction) C Ar-OH Phenol Byproduct B->C + H₂O (Hydrolysis)

Caption: Competing pathways for the diazonium salt intermediate.

Diagnostic Table
SymptomAnalytical Observation (TLC/LC-MS/NMR)Probable Cause
Lower than expected yield of nitrile product.Presence of a more polar spot on TLC.Phenol formation.
Product mixture is difficult to purify.A peak in the LC-MS corresponding to the mass of Methyl 4-hydroxy-3,5-dimethoxybenzoate.Reaction temperature exceeded 5 °C.
Bubbling (N₂ evolution) observed before addition to cyanide.¹H NMR shows a characteristic phenolic -OH peak.Premature decomposition of the diazonium salt.
Prevention Protocol: Rigorous Temperature Control
  • Pre-cool All Solutions: Before starting, ensure the acid solution, the aqueous sodium nitrite solution, and the copper cyanide solution are all independently pre-cooled to 0–5 °C.

  • Use an Ice-Salt Bath: A standard ice bath may not stay below 5 °C. Use an ice-salt or ice-acetone bath to maintain a temperature between 0 °C and -5 °C for the diazotization vessel.[6]

  • Monitor Internal Temperature: Place a low-temperature thermometer directly in the reaction mixture, not just in the cooling bath. The diazotization reaction is exothermic, and the internal temperature can rise even if the bath is cold.

  • Slow, Sub-surface Addition: Add the sodium nitrite solution dropwise and slowly, ideally with the tip of the addition funnel or pipette below the surface of the reaction mixture to prevent localized heating.[6]

  • Use the Diazonium Salt Immediately: Do not store the diazonium salt solution. Use it immediately in the subsequent cyanation step.

Side Reaction 2: Azo Coupling

Azo coupling produces intensely colored, high molecular weight impurities that can be difficult to remove.

Causality & Mechanism: The aryldiazonium ion (Ar-N₂⁺) is a potent electrophile. If unreacted starting amine (Ar-NH₂) is present, or if the concentration of the diazonium salt is too high, it can attack another electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[9][10] The amino group of the starting material makes it a highly activated nucleophile for this reaction.

Prevention Protocol: Controlling Stoichiometry and Concentration
  • Ensure Complete Diazotization: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite and sufficient acid to ensure all the starting amine is converted to the diazonium salt.[3] This removes the nucleophilic coupling partner.

  • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular azo coupling reaction relative to the desired unimolecular (or copper-mediated) cyanation step.[3]

  • Reverse Addition: Add the cold diazonium salt solution slowly to the vigorously stirred copper(I) cyanide solution.[3] This ensures that the diazonium salt is at a low concentration at any given moment and is consumed quickly by the cyanide reagent, minimizing its opportunity to find and react with another aromatic ring.

Side Reaction 3: Tar Formation

The formation of dark, insoluble, tar-like substances is a clear sign of uncontrolled decomposition.

Causality & Mechanism: Tar is the result of multiple, uncontrolled side reactions. The primary cause is a runaway temperature, which leads to rapid, chaotic decomposition of the diazonium salt.[3][6] The highly reactive aryl radicals and cations formed can polymerize or react indiscriminately with the solvent and other species present, creating a complex and intractable mixture.

Prevention Protocol: Ensuring Homogeneity and Efficient Cooling
  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently throughout the diazotization and the addition to the cyanide solution. This prevents localized "hot spots" where the temperature can spike and initiate decomposition.[3]

  • Controlled Addition Rate: As with all other protocols, the slow addition of reagents is paramount. The rate of addition should be such that the cooling bath can effectively dissipate the heat generated by the reaction.

  • Freshly Prepared Reagents: Use a freshly prepared and active solution of copper(I) cyanide. If the cyanide reagent is inactive, the diazonium salt will accumulate and eventually decompose.[3]

References

  • Benchchem. (2025).
  • Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)
  • CK-12 Found
  • Benchchem. (2025).
  • Ashraf, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Wikipedia. (2022). Sandmeyer reaction.
  • Benchchem. (2025).
  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems.
  • NPTEL Archive. (n.d.).
  • Master Organic Chemistry. (2018).
  • Barbero, M., et al. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
  • Wikipedia. (n.d.). Diazonium compound.
  • OrgoSolver. (n.d.).
  • Wikipedia. (n.d.). Azo coupling.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
  • Ley, S. V., et al. (2016).
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Organic Syntheses. (n.d.).
  • Beller, M., et al. (n.d.). Chapter 1: Cu-catalyzed cyanation with metal/metalloid cyanide sources.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction conditions, leading to improved yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The two most prevalent and effective synthetic strategies for introducing the cyano group onto the 3,5-dimethoxybenzoate scaffold are the Sandmeyer reaction and palladium-catalyzed cyanation.

  • Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine, specifically Methyl 4-amino-3,5-dimethoxybenzoate, to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt to yield the desired nitrile.[1]

  • Palladium-Catalyzed Cyanation: This modern cross-coupling method utilizes an aryl halide, typically Methyl 4-bromo-3,5-dimethoxybenzoate, and a cyanide source in the presence of a palladium catalyst and a suitable ligand.[2]

Q2: Which synthetic route is preferable, Sandmeyer or palladium-catalyzed cyanation?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, safety considerations, and the desired scale of the reaction.

  • The Sandmeyer reaction is a well-established and cost-effective method, particularly for large-scale synthesis. However, it involves the generation of potentially unstable diazonium salts and the use of stoichiometric amounts of copper cyanide, which is highly toxic.

  • Palladium-catalyzed cyanation often offers milder reaction conditions, greater functional group tolerance, and the use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂).[3] However, the cost of the palladium catalyst and ligands can be a consideration for larger-scale production.

Q3: What are the critical safety precautions when working with cyanide reagents?

A3: All cyanide compounds are acutely toxic and require strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves.[4][5] It is imperative to avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[4] Ensure that a cyanide antidote kit is readily available and that all personnel are trained in its use. All waste containing cyanide must be quenched and disposed of according to institutional and environmental regulations.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable mobile phase, typically a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot (with a different Rf value) indicate that the reaction is proceeding.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues that may arise during the synthesis of this compound via the two primary synthetic routes.

Route 1: Sandmeyer Reaction of Methyl 4-amino-3,5-dimethoxybenzoate

This route involves two key stages: diazotization and cyanation. Problems in either stage can significantly impact the overall yield and purity.

start Low or No Product Yield incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization side_reactions Significant Side Product Formation (e.g., phenol)? decomposition Decomposition of Diazonium Salt? incomplete_diazotization->decomposition No check_nitrite Verify quality and stoichiometry of sodium nitrite. Ensure acidic conditions are maintained. incomplete_diazotization->check_nitrite Yes cyanation_issue Inefficient Cyanation? decomposition->cyanation_issue No control_temp Maintain temperature at 0-5 °C during diazotization and addition. decomposition->control_temp Yes cyanation_issue->side_reactions No check_cu_cyanide Use freshly prepared CuCN. Ensure complete dissolution or fine suspension. cyanation_issue->check_cu_cyanide Yes water_present Use anhydrous solvents. Minimize exposure to atmospheric moisture. side_reactions->water_present Yes

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete Diazotization: The initial formation of the diazonium salt is incomplete.- Ensure the use of a slight excess of sodium nitrite. - Verify the complete dissolution of the amine in the acidic solution before adding the nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).
Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures.- Strictly maintain the reaction temperature between 0-5 °C during the diazotization and the addition to the cyanide solution.
Inactive Copper(I) Cyanide: The CuCN may have oxidized to Cu(II), which is not an effective catalyst for this reaction.- Use freshly prepared or high-purity copper(I) cyanide. - Ensure the CuCN is a fine powder to maximize its surface area.
Formation of a Dark, Tarry Mixture Uncontrolled Side Reactions: The diazonium salt can undergo various side reactions, including coupling and polymerization, especially at higher temperatures.- Maintain rigorous temperature control. - Ensure a homogenous reaction mixture with efficient stirring.
Significant Phenol Byproduct Presence of Water: The diazonium salt can react with water to form a phenol.- Use anhydrous solvents for the reaction. - Minimize the exposure of the reaction to atmospheric moisture.
Route 2: Palladium-Catalyzed Cyanation of Methyl 4-bromo-3,5-dimethoxybenzoate

This method offers a milder alternative to the Sandmeyer reaction but requires careful optimization of the catalyst system and reaction conditions.

start Low or No Product Yield catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation side_reactions Significant Hydrodehalogenation? reagent_issue Reagent/Substrate Issue? catalyst_deactivation->reagent_issue No check_ligand Ensure appropriate palladium source and ligand are used. Degas solvents to remove oxygen. catalyst_deactivation->check_ligand Yes conditions_issue Suboptimal Conditions? reagent_issue->conditions_issue No check_reagents Verify purity of the aryl bromide. Use high-purity, anhydrous zinc cyanide. reagent_issue->check_reagents Yes conditions_issue->side_reactions No optimize_conditions Screen different solvents (e.g., DMF, DMAc). Optimize reaction temperature and time. conditions_issue->optimize_conditions Yes protic_impurities Use anhydrous solvents and reagents. side_reactions->protic_impurities Yes

Caption: Troubleshooting workflow for palladium-catalyzed cyanation.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst Deactivation: The palladium catalyst can be poisoned by excess cyanide or oxidized by residual oxygen.- Use a robust ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene). - Thoroughly degas all solvents and reagents before use. - Consider the addition of a reducing agent like zinc dust to maintain the active Pd(0) state.[6]
Poor Quality of Starting Material: Impurities in the Methyl 4-bromo-3,5-dimethoxybenzoate can interfere with the reaction.- Ensure the purity of the starting material through recrystallization or column chromatography.
Suboptimal Reaction Conditions: The solvent, temperature, or reaction time may not be optimal for this specific substrate.- Screen different polar aprotic solvents such as DMF, DMAc, or NMP. - Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Extend the reaction time, following the progress by TLC.
Significant Hydrodehalogenation (Replacement of Bromine with Hydrogen) Presence of Protic Impurities: Water or other protic species can lead to the protonolysis of key intermediates.- Use rigorously dried solvents and reagents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Presence of Ligand-Related Impurities: The phosphine ligand can oxidize, leading to impurities that are difficult to separate.- During work-up, consider a wash with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide) to convert the phosphine to its oxide, which may be easier to remove.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the key precursors and the final product.

Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

This procedure is adapted from a literature method.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3,5-dimethoxybenzoic acid (1 equivalent) in anhydrous methanol (10-15 volumes).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (10 equivalents) dropwise with stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Synthesis of Methyl 4-amino-3,5-dimethoxybenzoate

This is a two-step process starting from 3,5-dibromo-4-aminobenzoic acid.

Step 1: Synthesis of 4-amino-3,5-dimethoxybenzoic acid [8]

  • Reaction Setup: In a flask equipped for distillation, boil a mixture of copper(I) oxide and sodium methylate solution in methanol under an argon atmosphere.

  • Addition of Starting Material: Add a solution of 3,5-dibromo-4-aminobenzoic acid, sodium methylate in methanol, and dimethylformamide dropwise while simultaneously distilling off the solvent.

  • Heating: After the addition, continue to stir the resulting suspension at an elevated temperature.

  • Work-up: After cooling, add sodium hydroxide solution and heat. Filter the hot suspension.

  • Acidification and Isolation: Cool the filtrate and adjust the pH to 5 with acetic acid to precipitate the product. Filter, wash with cold water, and dry.

Step 2: Esterification to Methyl 4-amino-3,5-dimethoxybenzoate [9]

  • Reaction Setup: Suspend 4-amino-3,5-dimethoxybenzoic acid (1 equivalent) in methanol (10-15 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) dropwise.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by recrystallization or column chromatography.

Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is a general procedure that should be optimized for this specific substrate.

  • Reaction Setup: To a flame-dried Schlenk tube, add Methyl 4-bromo-3,5-dimethoxybenzoate (1 equivalent), zinc cyanide (0.6 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., dppf, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed anhydrous DMF or DMAc via syringe.

  • Heating: Place the sealed tube in a preheated oil bath and stir at 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Recommended Reaction Conditions for Palladium-Catalyzed Cyanation
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precatalysts.
Ligand dppfRobust ligand that is resistant to cyanide poisoning.
Cyanide Source Zn(CN)₂Safer and less hygroscopic than other cyanide salts.[3]
Solvent Anhydrous DMF or DMAcHigh-boiling polar aprotic solvents that facilitate the dissolution of reagents.
Temperature 100-120 °CSufficient to drive the reaction to completion in a reasonable time.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.

References

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • s d fine-chem limited. cuprous cyanide - Safety Data Sheet. Available at: [Link]

  • ResearchGate. A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Cyanide Salts. Available at: [Link]

  • Organic Letters. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Available at: [Link]

  • PrepChem.com. Synthesis of 4-amino-3,5-dimethoxybenzoic acid. Available at: [Link]

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • 911Metallurgist. Cyanide Safety. Available at: [Link]

  • Common Organic Chemistry. Pd Catalyzed Cyanation. Available at: [Link]

  • PMC. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

Sources

stability and degradation of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-cyano-3,5-dimethoxybenzoate

An In-Depth Guide to Stability and Degradation for Researchers, Scientists, and Drug Development Professionals

I. Introduction to this compound

This compound is a multifaceted organic compound featuring a methyl ester, a cyano group, and a dimethoxy-substituted benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. However, these same functional groups also dictate its stability profile, making a thorough understanding of its potential degradation pathways crucial for its effective use in experimental settings.

II. Frequently Asked Questions (FAQs) about Stability and Degradation

Q1: What are the primary functional groups on this compound that influence its stability?

A1: The stability of this molecule is primarily influenced by three key functional groups:

  • Methyl Ester (-COOCH₃): Susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-cyano-3,5-dimethoxybenzoic acid and methanol.[1][2][3][4]

  • Cyano Group (-C≡N): Generally stable, but can undergo hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions.[5] It is also a deactivating group, making the aromatic ring less susceptible to electrophilic substitution.[5]

  • Dimethoxybenzene Ring: The two methoxy groups are electron-donating, which can make the aromatic ring susceptible to oxidation.[6][7][8][9]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The methyl ester is the most likely point of initial degradation, particularly in the presence of water and either acid or base catalysts.[1][2]

  • Oxidation: The electron-rich dimethoxybenzene ring can be oxidized, potentially leading to the formation of quinone-like structures, especially in the presence of strong oxidizing agents.[6][7][8][9]

  • Photodegradation: Aromatic nitriles can be susceptible to degradation upon exposure to UV light. The specific pathway would depend on the solvent and atmosphere.

  • Thermal Degradation: While benzonitrile itself is thermally stable, the ester and methoxy groups may be more labile at elevated temperatures.[5][10]

Q3: How can I prevent the degradation of this compound during storage and experiments?

A3: To maintain the integrity of the compound, consider the following precautions:

  • Storage: Store in a cool, dry, dark place in a tightly sealed container to protect from moisture, light, and heat. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

  • pH Control: Avoid strongly acidic or basic conditions in your experimental setup unless a reaction at one of these functional groups is intended. Buffer your solutions to a neutral pH if possible.

  • Temperature Management: Avoid excessive heat. If heating is necessary, use the lowest effective temperature and minimize the duration of exposure.

  • Inert Atmosphere: For sensitive reactions, conducting experiments under an inert atmosphere can prevent oxidative degradation.

  • Solvent Choice: Use high-purity, anhydrous solvents when possible to minimize hydrolysis.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating the parent compound from its degradation products and quantifying them.[11] A reverse-phase C18 column with a UV detector is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can be used to identify the molecular weights of any degradation products, aiding in the elucidation of degradation pathways.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the key functional groups (e.g., disappearance of the ester carbonyl peak or appearance of a carboxylic acid hydroxyl peak).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the parent compound and its degradation products.

III. Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low yield or unexpected side products in a reaction. Degradation of the starting material due to harsh reaction conditions.- Verify Starting Material Purity: Analyze the starting material by HPLC or NMR before use. - Moderate Reaction Conditions: If possible, lower the reaction temperature and use milder reagents. - Control pH: Ensure the reaction medium is not strongly acidic or basic unless required for the desired transformation. - Use an Inert Atmosphere: If oxidation is suspected, run the reaction under nitrogen or argon.
Appearance of a new peak in HPLC analysis over time. Degradation of the compound in solution.- Identify the Degradant: Use LC-MS to determine the molecular weight of the new peak and infer its structure. This will help pinpoint the degradation pathway. - Assess Solvent Effects: The solvent may be promoting degradation. Test the stability of the compound in different solvents. - Evaluate pH of the Solution: If the mobile phase or sample solvent is acidic or basic, it could be causing hydrolysis of the ester.
Discoloration of the compound upon storage. Likely oxidative degradation or photodecomposition.- Improve Storage Conditions: Store in an amber vial under an inert atmosphere in a desiccator. - Check for Peroxides: If stored in an organic solvent, test for the presence of peroxides, which can initiate oxidation.
Inconsistent experimental results. Inconsistent purity of the starting material due to degradation.- Implement Routine Purity Checks: Regularly analyze the purity of your stock of this compound. - Prepare Fresh Solutions: Prepare solutions of the compound fresh for each experiment to minimize degradation in solution.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • UV-Vis spectrophotometer or photostability chamber

  • HPLC system with UV or PDA detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 100°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC to determine the percentage of degradation and the formation of new peaks.

    • Analyze the samples by LC-MS to identify the molecular weights of the degradation products.

Protocol 2: Routine Stability Monitoring by HPLC

Objective: To quantify the purity of this compound and detect any degradation products.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare your sample solution at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the chromatograms to determine the purity of your sample and identify any degradation peaks.

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G parent This compound hydrolysis 4-cyano-3,5-dimethoxybenzoic Acid + Methanol parent->hydrolysis Hydrolysis (Acid/Base) oxidation Quinone-type Structures parent->oxidation Oxidation cyano_hydrolysis Methyl 4-carbamoyl-3,5-dimethoxybenzoate parent->cyano_hydrolysis Partial Cyano Hydrolysis full_cyano_hydrolysis 3,5-Dimethoxyterephthalic acid monomethyl ester cyano_hydrolysis->full_cyano_hydrolysis Full Cyano Hydrolysis

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV/PDA acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability photo->hplc lcms LC-MS hplc->lcms Identify Degradants start Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study.

VI. References

  • Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. American Chemical Society.

  • Can methyl benzoate be hydrolyzed?. Quora.

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).

  • Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes | The Journal of Organic Chemistry. ACS Publications.

  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Taylor & Francis.

  • Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. Unknown Source.

  • Benzonitrile. Grokipedia.

  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Science Publishing.

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.

  • EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... | Filo. Filo.

  • Electronic effects in the oxidation of 1,4-dimethoxybenzene derivatives with ceric ammonium nitrate. Taylor & Francis.

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Unknown Source.

  • BENZONITRILE. Ataman Kimya.

  • Analytical Techniques In Stability Testing. Separation Science.

Sources

Technical Support Center: Recrystallization of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-MCDMB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purification Protocols for High-Purity Methyl 4-cyano-3,5-dimethoxybenzoate

Executive Summary

Welcome to the Technical Support Center. You are likely working with This compound (an intermediate often structurally related to esterase inhibitors or specific kinase inhibitor scaffolds). Achieving >99% purity for this compound is critical because the nitrile group at the C4 position and the methoxy groups at C3/C5 are sensitive to hydrolysis and demethylation under harsh conditions.

This guide prioritizes symmetry-driven crystallization . Because this molecule possesses a


 axis of symmetry (passing through C1 and C4), it generally exhibits a high propensity for crystallization compared to its asymmetric isomers. Our protocols leverage this property using standard solvent systems adapted for polymethoxy-benzonitriles.

Module 1: Solvent System Selection

Q: Which solvent system should I screen first?

A: Based on the polarity profile of polymethoxy benzoates, we recommend a Single-Solvent System using short-chain alcohols as the primary starting point.

Solvent SystemRoleSuitability RatingNotes
Methanol (MeOH) Primary⭐⭐⭐⭐⭐ (High)Best balance of solubility at reflux vs. insolubility at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[1] Minimizes transesterification risk (since the ester is a methyl ester).
Ethanol (EtOH) Alternative⭐⭐⭐⭐ (Good)Use if the compound is too soluble in MeOH. Slightly higher boiling point allows for better dissolution of stubborn impurities.
EtOAc / Heptane Binary⭐⭐⭐ (Specific)Use only if the crude contains significant polar impurities (e.g., the carboxylic acid derivative) that need to stay in the mother liquor.
Acetonitrile (MeCN) Specialized⭐⭐ (Low)Good for very polar contaminants, but often leads to lower yields due to high solubility of the product.
Q: Why avoid Acetone or chlorinated solvents?

A: Acetone often holds the product too well at low temperatures, reducing yield. Chlorinated solvents (DCM, Chloroform) are generally too strong (high solubility) and are difficult to remove completely from the crystal lattice, leading to solvate formation which complicates NMR analysis.

Module 2: Detailed Experimental Protocol

Protocol ID: P-MEOH-05 Method: Hot Saturation / Controlled Cooling Target Purity:


 (HPLC)
Step-by-Step Methodology
  • Preparation:

    • Weigh the crude This compound .

    • Place in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution (The "Minimum Volume" Rule):

    • Add Methanol (HPLC grade) in small portions (approx. 3-5 mL per gram of solid) while heating the bath to 65°C (gentle reflux).

    • Critical Checkpoint: If the solution is dark/colored but solids remain, filter hot to remove inorganic salts (e.g., from a prior cyanation step). If the solid is organic product, add more MeOH until clear.

  • Clarification (Optional but Recommended):

    • If the solution is colored (yellow/brown), add Activated Carbon (5-10 wt% of crude mass).

    • Stir at reflux for 15 minutes.

    • Hot Filtration: Filter rapidly through a pre-warmed Celite pad. Do not let the solution cool during filtration to prevent premature crystallization.

  • Crystallization:

    • Allow the filtrate to cool to room temperature (RT) slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at RT, transfer the flask to an ice bath (

      
      ) for 2 hours.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Rinse the filter cake with cold Methanol (

      
      ).
      
    • Drying: Dry in a vacuum oven at

      
       for 12 hours.
      

Module 3: Troubleshooting & FAQs

Q: My product is oiling out instead of crystallizing. Why?

A: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing.

  • Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation exceeded the metastable limit).

  • Fix: Re-heat to dissolve the oil. Add a small amount of additional solvent (10-20% volume). Add a seed crystal at a temperature slightly below the boiling point. Allow to cool very slowly (wrap the flask in foil/towel).

Q: I have a persistent "Acid" impurity (4-cyano-3,5-dimethoxybenzoic acid). How do I remove it?

A: The acid comes from hydrolysis. Recrystallization alone may not remove it if it co-precipitates.[2]

  • Protocol Adjustment: Dissolve the crude in Ethyl Acetate. Wash with 5% NaHCO3 (aq) . The acid will move to the aqueous layer (as the sodium salt). Dry the organic layer (

    
    ), evaporate, and then recrystallize the residue from Methanol.[3]
    
Q: The melting point is lower than expected. What does this indicate?

A: Depression of melting point is a colligative property indicating impurities.

  • Likely Impurity: Methyl 3,4,5-trimethoxybenzoate (if synthesized from gallic acid routes) or demethylated phenols.

  • Action: Perform a Binary Solvent Recrystallization . Dissolve in minimum hot Ethyl Acetate, then add hot Heptane dropwise until persistent cloudiness appears. Cool slowly. This system discriminates better against structurally similar esters than MeOH does.

Module 4: Process Visualization

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Solid CheckSolubility Test Solubility in Hot MeOH Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble YesSoluble Crystallize from MeOH Soluble->YesSoluble Yes (Good Recovery) TooSoluble Too Soluble (No crystals at 0°C) Soluble->TooSoluble Yes (Poor Recovery) NotSoluble Insoluble Soluble->NotSoluble No TryBinary Use Binary: EtOAc / Heptane TooSoluble->TryBinary Need Anti-solvent TryEtOH Switch to Ethanol (EtOH) NotSoluble->TryEtOH Need Higher BP TryEtOH->YesSoluble Success TryBinary->YesSoluble Success

Caption: Decision logic for selecting the optimal solvent system based on initial solubility tests.

Workflow 2: Impurity Removal Logic

ImpurityRemoval Crude Crude Mixture Analyze Analyze Impurity Profile (LC-MS/NMR) Crude->Analyze TypeAcid Impurity: Free Acid (Hydrolysis) Analyze->TypeAcid TypeColor Impurity: Colored (Oligomers) Analyze->TypeColor TypeSalt Impurity: Salts (Inorganic) Analyze->TypeSalt ActionWash Base Wash (NaHCO3) then Recrystallize TypeAcid->ActionWash ActionCarbon Activated Carbon Hot Filtration TypeColor->ActionCarbon ActionFilter Hot Filtration (No Carbon) TypeSalt->ActionFilter

Caption: Troubleshooting flow for specific impurity types detected in the crude material.

References

  • Organic Syntheses, Coll. Vol. 4, p. 2 (General methods for polymethoxy benzoates). Organic Syntheses.

  • Santa Cruz Biotechnology . Methyl 3-cyano-4-methoxybenzoate (Analogous Structure Properties).

  • Matrix Fine Chemicals . Methyl 3-cyano-4-methoxybenzoate Specifications.

  • Royal Society of Chemistry . Synthesis of polymethoxy phenylalanine derivatives (Recrystallization protocols).

  • UCL Discovery . Purification of cyano-methoxy benzene derivatives.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized aromatic intermediates. The synthesis of Methyl 4-cyano-3,5-dimethoxybenzoate typically proceeds via a two-step sequence: electrophilic bromination of Methyl 3,5-dimethoxybenzoate followed by transition-metal-mediated cyanation.

While conceptually straightforward, the electron-rich nature of the dimethoxyarene system and the steric crowding at the 4-position introduce significant chemoselectivity and regioselectivity challenges[1]. This guide dissects the mechanistic causality behind unexpected byproducts and provides self-validating protocols to ensure robust, high-yield synthesis.

Part 1: Mechanistic Pathway & Byproduct Origins

To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the divergence points where kinetic vs. thermodynamic control dictates the formation of your target molecule versus unexpected byproducts.

SynthesisWorkflow SM Methyl 3,5-dimethoxybenzoate Bromination Bromination (NBS / DMF) SM->Bromination Int4 4-Bromo Intermediate (Target) Bromination->Int4 Major (Steric Control) Int2 2-Bromo Intermediate (Regioisomer) Bromination->Int2 Minor (Electronic Control) Cyanation Cyanation Step Int4->Cyanation Prod This compound (Final Product) Cyanation->Prod Mild Pd-Catalysis (<80°C) Demethyl Demethylated Byproduct (Ether Cleavage) Cyanation->Demethyl Harsh CuCN (>150°C) Hydro Hydrolyzed Byproduct (Acid/Amide) Cyanation->Hydro Trace H2O / Base

Reaction workflow detailing the chemoselective and regioselective pathways generating byproducts.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a significant M-14 byproduct (m/z 207.05) during the cyanation step? A1: Ether Cleavage (Demethylation). If you are utilizing classical Rosenmund-von Braun conditions (stoichiometric CuCN in refluxing DMF or NMP at >150°C), the harsh thermal conditions combined with the nucleophilicity of the cyanide ion (or dimethylamine generated from solvent decomposition) facilitate the cleavage of the aryl methyl ether[2]. This yields Methyl 4-cyano-3-hydroxy-5-methoxybenzoate. Causality & Solution: The activation energy for ether cleavage is surpassed at these elevated temperatures. To prevent this, abandon the Rosenmund-von Braun approach and transition to a mild Palladium-catalyzed cyanation[3]. Utilizing Zn(CN)₂ or K₄[Fe(CN)₆] with a highly active Pd(0) catalyst allows the reaction to proceed at 40–80°C, completely suppressing demethylation[4].

Q2: My LC-MS shows an isobaric impurity (m/z 221.07) that co-elutes with my target product. What is it and how do I eliminate it? A2: Regioisomeric Carryover (Methyl 2-cyano-3,5-dimethoxybenzoate). This impurity originates from the first step of your synthesis. In Methyl 3,5-dimethoxybenzoate, both the 2- and 4-positions are highly activated by the ortho/para-directing methoxy groups[1]. While the 4-position is electronically favored (doubly activated), it is sterically hindered by the two flanking methoxy groups. If bromination is run at elevated temperatures or with an overly aggressive electrophile, kinetic control is lost, leading to significant bromination at the less hindered 2-position[1]. This 2-bromo regioisomer subsequently undergoes cyanation to form the isobaric 2-cyano byproduct. Causality & Solution: Control the regioselectivity at the bromination stage. Lower the reaction temperature to 0°C and use N-Bromosuccinimide (NBS) in a non-polar solvent or with a mild Lewis acid to favor the thermodynamically more stable 4-bromo intermediate.

Q3: I am detecting a +18 m/z impurity (m/z 239.08) in my final isolated mixture. How do I prevent this? A3: Nitrile Hydrolysis (Primary Amide Formation). The +18 Da mass shift indicates the addition of water across the nitrile triple bond, yielding Methyl 4-carbamoyl-3,5-dimethoxybenzoate. This typically occurs during the aqueous workup if the mixture is subjected to highly basic or acidic conditions, or if trace water is present during a prolonged, high-temperature cyanation step. Causality & Solution: Ensure your cyanation solvent is strictly anhydrous if operating above 100°C. During workup, maintain the pH between 6 and 8. If utilizing the aqueous Pd-catalyzed conditions[4], strict temperature control (<80°C) is mandatory to prevent the hydration of the newly formed nitrile.

Part 3: Quantitative Data Presentation

The table below summarizes the causality between the chosen cyanation methodology and the resulting byproduct profile. Transitioning from copper-mediated to palladium-catalyzed systems drastically improves chemoselectivity.

Table 1: Comparative Byproduct Profile Across Cyanation Methodologies

Cyanation MethodologyTemp (°C)Conversion (%)Target Yield (%)Demethylated Impurity (%)Hydrolyzed Impurity (%)
Rosenmund-von Braun (CuCN, DMF)150>95453510
Pd-Catalyzed (Zn(CN)₂, Pd(PPh₃)₄)1008565155
Mild Pd-Catalyzed (Zn(CN)₂, XPhos)60>9992<1<1
Aqueous Pd-Catalyzed (K₄[Fe(CN)₆])40>9589<1<1
Part 4: Validated Experimental Protocol

Self-Validating Protocol: Mild Palladium-Catalyzed Cyanation Objective: Convert Methyl 4-bromo-3,5-dimethoxybenzoate to this compound while suppressing demethylation and hydrolysis.

System Validation Check: Before initiating the reaction, ensure all glassware is oven-dried and purged with argon. The primary failure mode of this protocol is Pd(0) oxidation by atmospheric oxygen.

  • Reagent Charging: In an argon-filled glovebox or using standard Schlenk techniques, charge a reaction vessel with Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%)[4].

    • Causality: Zn(CN)₂ is used instead of CuCN to allow for transmetalation at lower temperatures[3]. XPhos is a bulky, electron-rich ligand that accelerates the rate-determining reductive elimination step, preventing catalyst stalling[4].

  • Solvent Addition: Add anhydrous, degassed DMF (or a 5:1 THF/H₂O mixture if utilizing aqueous conditions) to achieve a 0.2 M concentration.

  • Catalytic Cycle Initiation: Heat the mixture to 60°C.

    • In-Process Control (IPC) & Self-Validation: At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. A healthy catalytic cycle will demonstrate >80% conversion. If conversion is <10%, the Pd catalyst has likely oxidized. The protocol validates itself: if the IPC fails, spike with an additional 1 mol% Pd₂(dba)₃/XPhos to rescue the reaction.

  • Workup: Upon confirmation of >99% conversion, cool to room temperature. Quench with saturated aqueous Na₂CO₃ to neutralize trace HCN and precipitate zinc salts. Extract with EtOAc.

    • Causality: Maintaining a slightly basic pH during workup prevents the hydrolysis of the newly formed nitrile to a primary amide.

Part 5: References
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. URL:[Link]

  • Adshead, D. (2000). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. URL:[Link]

  • van der Pol, J. F., et al. (1990). Phthalocyanines substituted with eight terminally functionalized n-alkoxy chains. Macromolecules, 23(1), 155-162. URL:[Link]

Sources

dealing with poor solubility of Methyl 4-cyano-3,5-dimethoxybenzoate during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-cyano-3,5-dimethoxybenzoate

Welcome to the technical support guide for handling this compound. This document provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals who encounter challenges with this compound's notoriously poor solubility during reaction workup and purification.

The unique structure of this compound—a planar aromatic ring substituted with both electron-donating (methoxy) and electron-withdrawing (cyano, ester) groups—contributes to a stable crystal lattice. This high lattice energy is the primary cause of its low solubility in many common organic solvents, often leading to premature precipitation and purification difficulties. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why does my product immediately precipitate at the organic-aqueous interface during a liquid-liquid extraction?

This is the most common issue encountered. The phenomenon occurs because the addition of a non-solvent (water) to the organic phase drastically lowers the overall solvating power of the system for your compound. Your organic solvent is likely near its saturation point with the product, and the introduction of water is enough to force the compound out of solution, typically as a fine, difficult-to-manage solid.

Q2: My compound "oiled out" during recrystallization instead of forming crystals. What happened and how do I fix it?

"Oiling out" occurs when the solid material separates from the solution as a liquid phase rather than a crystalline solid.[1] This typically happens for one of two reasons:

  • The melting point of your compound (or a mixture of your compound and impurities) is lower than the boiling point of your chosen solvent.

  • The solution is supersaturated, and cooling occurs too rapidly, preventing the molecules from orienting into a crystal lattice.

To resolve this, you can try re-heating the solution to re-dissolve the oil, adding a small amount of additional solvent to decrease saturation, and allowing the solution to cool much more slowly.[1][2] Using a different solvent system with a lower boiling point is also a viable strategy.

Q3: I have a very low yield after recrystallization, but my crude NMR looked clean. Where did my product go?

The most frequent cause of poor recovery is using an excessive amount of solvent during the recrystallization process.[1][3] Even for compounds with low solubility, a significant amount can remain in the mother liquor if the solvent volume is too large. To check this, take a small sample of your filtrate (mother liquor), and evaporate the solvent. A large amount of solid residue indicates substantial product loss.[2]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to specific problems you may encounter during the workup of this compound.

Guide 1: Managing Precipitation During Aqueous Workup

This guide addresses the critical issue of product crashing out during extraction, which can halt a purification process.

The Underlying Principle (Causality): The solubility of this compound is highly dependent on the polarity of the solvent system. Standard workup solvents like ethyl acetate or dichloromethane may dissolve the compound adequately, but their capacity is finite. When an aqueous layer is introduced, it creates a biphasic system where the organic layer's ability to keep the nonpolar compound dissolved is compromised, leading to precipitation.

Troubleshooting Workflow:

start Precipitate forms during aqueous wash step1 Add 30-50% more of the primary organic solvent (e.g., EtOAc). Agitate vigorously. start->step1 decision1 Does the solid redissolve? step1->decision1 step2 Add a more polar, miscible co-solvent (e.g., THF, Acetone) in 10% increments. decision1->step2 No solution1 Proceed with separation. Use larger solvent volumes in future experiments. decision1->solution1 Yes decision2 Does the solid redissolve? step2->decision2 decision2->solution1 Yes solution2 Isolate solid by filtration. Combine filtrate layers and re-extract. Wash the isolated solid separately. decision2->solution2 No

Caption: Decision workflow for handling precipitation during extraction.

Step-by-Step Protocol:

  • Initial Response : If a precipitate forms, immediately cease agitation. Add an additional 30-50% volume of your primary organic solvent (e.g., if you used 100 mL of ethyl acetate, add another 30-50 mL).

  • Vigorous Agitation : Seal the separatory funnel and shake vigorously to encourage the solid to redissolve.

  • Introduce a Co-Solvent : If the solid persists, add a small amount (5-10% of the total organic volume) of a more polar, water-miscible organic solvent like Tetrahydrofuran (THF). THF can bridge the polarity gap and often helps dissolve stubborn solids at the interface.

  • Last Resort - Filtration : If the solid cannot be redissolved, filter the entire biphasic mixture through a Büchner funnel to collect the solid. Then, separate the liquid layers of the filtrate and wash the collected solid separately with water and then a small amount of cold organic solvent.

Guide 2: Optimizing Recrystallization for Maximum Yield and Purity

Poor recovery and purity are often linked to a suboptimal recrystallization protocol. This guide provides a systematic approach to finding the right conditions.

The Underlying Principle (Causality): An ideal recrystallization relies on a significant solubility differential of the compound in a given solvent at high and low temperatures. The goal is to find a solvent that dissolves the product completely when hot but very poorly when cold, while impurities remain soluble at all temperatures.[3] Using the absolute minimum amount of boiling solvent is critical for achieving high recovery.[3]

Protocol for Solvent Screening and Recrystallization:

  • Small-Scale Solvent Screening :

    • Place ~20-30 mg of your crude product into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Note solvents that dissolve the compound easily (these are poor choices).

    • For tubes where the solid is insoluble, gently heat them to the solvent's boiling point. Good candidates will dissolve the compound completely at or near boiling.

    • Allow the hot, clear solutions to cool to room temperature, then place them in an ice bath. The best solvent will produce a large quantity of crystalline precipitate.

  • Optimized Recrystallization Procedure :

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions, bringing the mixture to a rolling boil between additions.

    • Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[3]

    • If the solution is colored, this is the time to add a small amount of activated charcoal and hot filter.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[2]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities from their surface.[3]

    • Dry the crystals to a constant weight.

Data Presentation: Recommended Solvent Systems

Solvent SystemBoiling Point (°C)PolarityComments
Toluene 111LowGood for nonpolar compounds. Slow evaporation can yield high-quality crystals.
Ethyl Acetate / Heptane ~77 (EtOAc)Medium / LowA powerful solvent pair. Dissolve in minimal hot EtOAc, then add Heptane until cloudy.
Acetone / Water ~56 (Acetone)High / HighGood for moderately polar compounds. Dissolve in hot acetone, then add water dropwise.
Ethanol 78HighMay have high solubility even when cold, potentially leading to lower yields.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Guide for crystallization. Unknown Source. [Link]

  • About Workup. University of Rochester, Department of Chemistry. [Link]

  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit. [Link]

  • Process for the preparation and the isolation of aromatic nitriles.
  • Supporting Information. Corpus UL. [Link]

  • Methyl 4-Cyano-3-Methoxybenzoate. Appchem. [Link]

  • Preparation of Methyl Benzoate. Unknown Source. [Link]

  • Practical Biocatalytic Synthesis of Aromatic Nitriles. PMC. [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]

  • Isolation and identification of nitrile utilizing organism and simultaneous utilization of aliphatic and aromatic nitrile. ResearchGate. [Link]

  • Supplementary Information. Sociedad Química de México. [Link]

  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Technical Disclosure Commons. [Link]

  • Methyl 3-cyano-4-methoxybenzoate, 97%, Thermo Scientific Chemicals. Rhenium Shop. [Link]

  • Methyl 4-butoxy-3-methoxybenzoate. PMC - NIH. [Link]

  • Methyl 3,4,5-trimethoxybenzoate. ResearchGate. [Link]

  • The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules.[1][2] This guide, crafted by a Senior Application Scientist, provides an in-depth analysis of the 1H NMR spectrum of Methyl 4-cyano-3,5-dimethoxybenzoate, a substituted aromatic compound with relevance in synthetic chemistry and drug discovery. We will dissect the intricacies of its proton NMR spectrum, compare it with a structurally similar analogue, and evaluate its characterization against alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This guide is designed to not only present data but to illuminate the reasoning behind the analytical process, empowering researchers to approach their own spectral interpretations with greater confidence and insight.

The Decisive Power of 1H NMR in Structural Elucidation

1H NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule.[1] It operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), behave like tiny magnets.[1][3] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of each proton.[3][4] This sensitivity is what allows us to map the molecular structure.

The key information derived from a 1H NMR spectrum includes:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[4]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of neighboring protons.

Analysis of the Predicted 1H NMR Spectrum of this compound

Due to the unavailability of an experimental spectrum in publicly accessible databases, a high-quality predicted 1H NMR spectrum was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known spectra and sophisticated machine learning models to provide reliable estimations of chemical shifts and coupling constants.

Predicted 1H NMR Spectrum Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.3Singlet2HAromatic (H-2, H-6)
2~3.9Singlet6HMethoxy (-OCH₃)
3~3.8Singlet3HEster Methyl (-COOCH₃)

Deconstructing the Spectrum: A Peak-by-Peak Interpretation

dot graph "Methyl_4_cyano_3_5_dimethoxybenzoate_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: Structure of this compound.

  • Aromatic Protons (H-2, H-6) at ~7.3 ppm:

    • Chemical Shift: The aromatic protons are expected to appear in the region of 6.5-8.0 ppm. In this molecule, they are flanked by two electron-donating methoxy groups at the meta positions and are para to the electron-withdrawing cyano group and ortho to the ester group. The net effect of these substituents results in a chemical shift around 7.3 ppm.

    • Integration: There are two chemically equivalent aromatic protons, so this signal integrates to 2H.

    • Multiplicity: Due to the symmetry of the molecule, the two aromatic protons (H-2 and H-6) are chemically equivalent. They do not have any non-equivalent neighboring protons to couple with, hence they appear as a singlet.

  • Methoxy Protons (-OCH₃) at ~3.9 ppm:

    • Chemical Shift: Protons of methoxy groups on an aromatic ring typically resonate between 3.7 and 4.0 ppm. The two methoxy groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry.

    • Integration: There are two methoxy groups, each with three protons, so this signal integrates to 6H.

    • Multiplicity: These protons are not adjacent to any other protons, so they appear as a sharp singlet.

  • Ester Methyl Protons (-COOCH₃) at ~3.8 ppm:

    • Chemical Shift: The protons of a methyl ester group typically appear in the range of 3.5-4.0 ppm.

    • Integration: This signal corresponds to the three protons of the methyl group of the ester, so it integrates to 3H.

    • Multiplicity: These protons are isolated from other protons in the molecule and therefore appear as a singlet.

A Tale of Two Substituents: Comparison with Methyl 4-iodo-3,5-dimethoxybenzoate

To further validate our interpretation and understand the electronic effects of the cyano group, we can compare the predicted spectrum with the experimental 1H NMR data of a closely related compound, Methyl 4-iodo-3,5-dimethoxybenzoate.

Experimental 1H NMR Data for Methyl 4-iodo-3,5-dimethoxybenzoate (in CDCl₃) [5]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
16.80Doublet (J = 2.7 Hz)1HAromatic (H-6)
26.52Doublet (J = 2.7 Hz)1HAromatic (H-2)
33.93Singlet3HMethoxy (-OCH₃)
43.87Singlet3HMethoxy (-OCH₃)
53.82Singlet3HEster Methyl (-COOCH₃)

The most striking difference is in the aromatic region. In the iodo-analogue, the two aromatic protons are no longer chemically equivalent and appear as two distinct doublets. This is because the iodine atom, while also electron-withdrawing, is less symmetric in its electronic influence compared to the linear cyano group. The downfield shift of the aromatic protons in the cyano-substituted compound (~7.3 ppm) compared to the iodo-substituted compound (6.52 and 6.80 ppm) is consistent with the stronger electron-withdrawing nature of the cyano group relative to iodine.

Beyond NMR: A Multi-faceted Approach to Structural Verification

While 1H NMR is exceptionally informative, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. Here, we compare the utility of 1H NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound.

dot graph "Analytical_Techniques_Comparison" { rankdir=LR; node [shape=box, style=rounded]; "1H NMR" -> "Precise Proton Environment\n(Chemical Shift, Integration, Multiplicity)"; "IR Spectroscopy" -> "Functional Group Identification\n(Vibrational Frequencies)"; "Mass Spectrometry" -> "Molecular Weight & Fragmentation\n(Mass-to-Charge Ratio)"; "this compound" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" -> "1H NMR"; "this compound" -> "IR Spectroscopy"; "this compound" -> "Mass Spectrometry"; } Caption: Comparison of Analytical Techniques for Molecular Characterization.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations.[6][7][8][9][10] This technique is excellent for identifying the presence of specific functional groups.[6][7]

Expected IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~2230-2210Nitrile (C≡N)Stretching
~1730-1715Ester (C=O)Stretching
~1600, ~1450Aromatic Ring (C=C)Stretching
~1250-1000Ether (C-O)Stretching

The presence of a sharp, intense peak around 2220 cm⁻¹ would be a strong indicator of the nitrile group.[11] The strong carbonyl stretch of the ester would also be a prominent feature. While IR confirms the presence of these functional groups, it does not provide information about their connectivity or the overall molecular structure in the way that NMR does.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions.[12][13][14] It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.[12][15]

Expected Mass Spectrometry Data for this compound

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₄ = 221.21 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) to form a stable acylium ion, and cleavage of the ester group.[15][16][17] The presence of the cyano and methoxy groups would also influence the fragmentation pattern, providing further structural information.

MS provides the crucial piece of information of the molecular weight, which is not directly obtainable from 1H NMR or IR. However, interpreting fragmentation patterns to deduce the complete structure can be complex and often requires comparison with known compounds or further experiments like tandem mass spectrometry (MS/MS).

Experimental Protocols: Best Practices for High-Quality Data

The quality of spectroscopic data is paramount for accurate structural elucidation. Adhering to best practices in sample preparation and data acquisition is crucial.

1H NMR Sample Preparation and Data Acquisition

dot graph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded]; A [label="Sample Preparation"]; B [label="Data Acquisition"]; C [label="Data Processing"]; D [label="Spectral Analysis"]; A -> B -> C -> D; } Caption: A streamlined workflow for NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.[18]

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without having proton signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[19]

    • To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.[19]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.

    • "Shimming" is performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

    • A standard 1D proton experiment is run, which involves applying a series of radiofrequency pulses and acquiring the resulting free induction decay (FID) signal.

    • Key parameters to consider include the number of scans (to improve signal-to-noise ratio), the relaxation delay (to ensure accurate integration), and the spectral width (to encompass all proton signals).

  • Data Processing:

    • The FID is converted into a spectrum using a Fourier transform.

    • The spectrum is phased to ensure that all peaks are upright and symmetrical.

    • The baseline is corrected to be flat.

    • The chemical shifts are referenced to the TMS signal at 0 ppm.

    • The signals are integrated to determine the relative number of protons.

Conclusion: The Synergy of a Multi-Technique Approach

The comprehensive analysis of this compound demonstrates the exceptional power of 1H NMR spectroscopy in providing a detailed structural map of a molecule. The predicted spectrum, with its distinct singlets for the aromatic, methoxy, and ester methyl protons, offers a clear and unambiguous picture of the compound's symmetrical nature. The comparison with its iodo-analogue further highlights the subtle yet significant electronic influences of different substituents on the aromatic ring.

While 1H NMR is the primary tool for determining connectivity, a truly rigorous characterization is achieved through the synergistic use of multiple analytical techniques. Infrared spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the definitive molecular weight and valuable fragmentation information. By integrating the data from these complementary methods, researchers can achieve a high level of confidence in their structural assignments, a critical aspect of research and development in the chemical and pharmaceutical sciences.

References

  • NMR Spectroscopy - Theory. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy: Theory. (2002). In Online edition for students of organic chemistry lab courses at the University of Colorado, Boulder, Dept of Chem and Biochem. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). Molecules. Retrieved from [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes... (2025, August 15). Fiveable. Retrieved from [Link]

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. (n.d.). PubMed Central. Retrieved from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022, January 8). Microbe Notes. Retrieved from [Link]

  • 6.2 Infrared (IR) Spectroscopy Theory. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Examples of structure elucidation by mass spectrometry (Chapter 11). (n.d.). Cambridge University Press. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Nitrile IR Spectroscopy Overview. (n.d.). Scribd. Retrieved from [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]

  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Infrared (IR) Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. (2012, March 26). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). TDX. Retrieved from [Link]

  • A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. (n.d.). Pioneer Academic Publishing Limited. Retrieved from [Link]

  • Supporting Information. (n.d.). Corpus UL. Retrieved from [Link]

  • Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. (2025, December 10). AIP Publishing. Retrieved from [Link]

  • Mass Spectra of Aromatic Esters. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PubMed Central. Retrieved from [Link]

  • 1HNMR (300 MHz, CDCl3). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites. Retrieved from [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). Journal of Applied Science and Engineering. Retrieved from [Link]

  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values of 1 in MeCN-d 3 / DMSO-d 6 (4:1). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative IR Analysis Guide: Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Expected IR Peaks for Methyl 4-cyano-3,5-dimethoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

This compound is a highly functionalized aromatic intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds (e.g., antifolates, kinase inhibitors, or Reserpine analogs). Its structural integrity relies on the precise coexistence of three distinct functionalities: a methyl ester , two methoxy ethers , and a central nitrile (cyano) group.

For the synthetic chemist, Infrared (IR) Spectroscopy is the most rapid "Go/No-Go" decision tool to verify the introduction of the cyano group onto the 3,5-dimethoxybenzoate core. This guide provides a comparative spectral analysis, distinguishing the target molecule from its likely precursors and structural analogs.[1]

Structural Breakdown & Theoretical Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational oscillators. The interplay between the electron-donating methoxy groups (EDG) and the electron-withdrawing cyano and ester groups (EWG) creates a unique spectral fingerprint.

Functional GroupElectronic EnvironmentExpected Vibrational ModePredicted Frequency (cm⁻¹)
Nitrile (–C≡N) Conjugated to aromatic ring; ortho-methoxy groups may induce steric twist but increase electron density.

Stretch
2225 – 2240 (Sharp, Medium)
Ester Carbonyl (C=O) Conjugated to aromatic ring; para-cyano group (EWG) reduces single-bond character, potentially raising frequency vs. unsubstituted analog.

Stretch
1720 – 1735 (Strong)
Aromatic Ring Tetrasubstituted (1,3,4,5 pattern).

Ring Breathing
1580 – 1600
Methoxy (Ar-O-C) Two groups at positions 3 and 5.

Asymmetric
1200 – 1275 (Strong, Broad)
Methyl Ester (O-CH₃) Aliphatic C-H environment.

Aliphatic
2950 – 3000 (Weak)
Comparative Spectral Analysis: Target vs. Alternatives

In a drug development workflow, the "Alternative" is often the unreacted starting material or a degradation byproduct. The table below outlines how to distinguish This compound from these critical impurities.

Table 1: Diagnostic Peak Comparison
FeatureTarget Molecule (4-Cyano)Alt 1: Precursor (Methyl 3,5-dimethoxybenzoate)Alt 2: Hydrolysis Product (Free Acid)
2230 cm⁻¹ Region Visible (Sharp) The "Smoking Gun"Silent (No triple bond)Visible (Cyano group remains)
1700 cm⁻¹ Region ~1725 cm⁻¹ (Ester C=O)~1715 cm⁻¹ (Ester C=O, slightly lower due to lack of EWG at C4)~1680–1700 cm⁻¹ (Acid C=O, shifted by H-bonding)
3000–3500 cm⁻¹ Clean (Only weak C-H)Clean Broad "O-H" Trough (Diagnostic of carboxylic acid)
Fingerprint (800-900) 1,3,4,5-Subst.[2][3] Pattern 1,3,5-Subst. Pattern 1,3,4,5-Subst. Pattern

Technical Insight: The most critical differentiator is the 2230 cm⁻¹ region. Most organic molecules are "silent" in the 1800–2500 cm⁻¹ range. The appearance of a sharp nitrile peak here is definitive proof of successful cyanation (e.g., via Rosenmund-von Braun reaction).

Experimental Protocol: High-Fidelity Acquisition

To ensure the spectral data is reliable enough for structure confirmation, follow this self-validating protocol.

Method: FTIR-ATR (Attenuated Total Reflectance)

Preferred over KBr pellets for speed and reproducibility with crystalline solids.

Step-by-Step Workflow:

  • System Blanking:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O, but is otherwise flat.

  • Sample Preparation:

    • Place ~2-5 mg of the solid This compound onto the crystal center.

    • Critical: Apply high pressure using the anvil clamp. Good contact is essential for solid esters to resolve the sharp carbonyl peaks.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 16 (Routine) or 64 (High Precision).

    • Resolution: 2 cm⁻¹ (Recommended to resolve closely spaced aromatic bands).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is needed).

    • Baseline correct only if significant drift is observed.

Decision Logic & Signaling Pathways

The following diagrams illustrate the logical workflow for verifying the product and the theoretical assignment of the spectral bands.

Diagram 1: Structural Verification Logic (The "Chemist's Decision Tree")

VerificationLogic Start Acquire FTIR Spectrum Check2230 Check 2200-2250 cm⁻¹ Region Start->Check2230 HasPeak2230 Sharp Peak Present? Check2230->HasPeak2230 Check3400 Check 3200-3600 cm⁻¹ Region HasPeak2230->Check3400 Yes Fail_Precursor FAIL: Unreacted Precursor (No Nitrile) HasPeak2230->Fail_Precursor No (Silent) HasBroadOH Broad OH Band? Check3400->HasBroadOH Check1700 Check 1700-1750 cm⁻¹ Region HasBroadOH->Check1700 No Fail_Acid FAIL: Hydrolyzed Acid (COOH Present) HasBroadOH->Fail_Acid Yes ShiftAnalysis Peak Position Analysis Check1700->ShiftAnalysis Success CONFIRMED: This compound ShiftAnalysis->Success ~1725 cm⁻¹ (Ester) Fail_Impurity FAIL: Check Synthesis (Wrong Carbonyl Shift) ShiftAnalysis->Fail_Impurity <1700 or >1750

Caption: Logical flow for confirming product identity based on spectral gates.

Diagram 2: Spectroscopic Workflow & Causality

SpectralWorkflow Sample Solid Sample (Me 4-CN-3,5-diOMe-Bz) Vibration Excitation of Dipole Moments Sample->Vibration IR Beam ATR ATR Crystal (Diamond/ZnSe) ATR->Vibration Evanescent Wave CN_Mode CN Stretch (Triple Bond) Vibration->CN_Mode ~2230 cm⁻¹ CO_Mode C=O Stretch (Conjugated Ester) Vibration->CO_Mode ~1725 cm⁻¹ Ring_Mode Ar-H / Ring (Tetrasubstituted) Vibration->Ring_Mode <1600 cm⁻¹ Spectrum Resulting Spectrum CN_Mode->Spectrum CO_Mode->Spectrum Ring_Mode->Spectrum

Caption: Experimental causality linking molecular features to spectral output.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for IR correlation tables of nitriles and esters).

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl 3,5-dimethoxybenzoate. National Institute of Standards and Technology.[5] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[4] (Detailed assignment of aromatic nitrile shifts).

Sources

mass spectrometry fragmentation of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-cyano-3,5-dimethoxybenzoate: A Comparative Analysis of ESI and APCI

Introduction

This compound is a substituted aromatic compound whose structural elucidation is critical in various research and development settings, including synthetic chemistry, metabolomics, and drug discovery. Mass spectrometry (MS) coupled with tandem MS (MS/MS) is the definitive technique for identifying and characterizing such molecules. A comprehensive understanding of its fragmentation behavior under different ionization conditions is paramount for confident identification and differentiation from isomeric or isobaric species.

This guide provides a comparative analysis of the gas-phase fragmentation of this compound using two common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). As a "soft" ionization method, ESI is ideal for polar to moderately polar compounds, typically generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal initial fragmentation.[1] In contrast, APCI is better suited for less polar, thermally stable analytes and involves vaporization at high temperatures, which can sometimes lead to thermal degradation in addition to ionization via proton transfer or charge exchange, potentially forming both [M+H]⁺ and radical molecular ions (M⁺•).[1][2]

We will explore the predicted fragmentation pathways in both positive and negative ion modes for each technique, explaining the chemical rationale behind the observed neutral losses and product ions. This guide is designed for researchers and analytical scientists seeking to develop robust MS methods for the analysis of substituted benzoates and related small molecules.

Molecular Structure and Predicted Fragmentation Sites

The structure of this compound contains several key functional groups that will dictate its fragmentation behavior. The primary sites for bond cleavage are the ester and methoxy groups, influenced by the electron-withdrawing nature of the cyano group and the aromatic ring.

  • Molecular Formula: C₁₁H₁₁NO₄

  • Monoisotopic Mass: 221.0688 Da

  • Key Functional Groups: Methyl Ester, two Methoxy groups, a Cyano group, and a Benzene ring.

The most labile bonds, susceptible to cleavage upon collisional activation, are the C-O bonds of the ester and methoxy groups.

Experimental Protocols: A Standardized Approach

To ensure reproducible results, a standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is essential. The following protocol provides a robust starting point for method development.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with interchangeable ESI and APCI sources.[3]

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be: 0-1 min, 5% B; 1-5 min, ramp to 95% B; 5-6 min, hold at 95% B; 6-6.1 min, return to 5% B; 6.1-8 min, re-equilibration.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Sources: ESI and APCI.

  • Polarity: Positive and Negative.

  • Capillary Voltage (ESI): 3.5 kV (Positive), -3.0 kV (Negative).

  • Corona Discharge Current (APCI): 4.0 µA.[2]

  • Vaporizer Temperature (APCI): 400 °C.[2]

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry sample Standard Solution in Acetonitrile/Water hplc UHPLC System (C18 Column) sample->hplc Injection ionsource Ion Source (ESI or APCI) hplc->ionsource Elution ms1 MS1 Scan (Precursor Ion Selection) ionsource->ms1 cid Collision Cell (CID) ms1->cid Isolation ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 Fragmentation data Data Analysis (Fragmentation Pathway Elucidation) ms2->data

Caption: General LC-MS/MS workflow for fragmentation analysis.

Comparative Fragmentation Analysis

The fragmentation of this compound is highly dependent on the ionization mode and source. Below, we compare the predicted fragmentation pathways.

Electrospray Ionization (ESI) Analysis

ESI is a soft ionization technique that imparts low internal energy to the analyte, leading to predictable fragmentation pathways originating from the even-electron [M+H]⁺ or [M-H]⁻ ions.

In positive mode, the molecule is expected to protonate, likely on the ester carbonyl oxygen or the cyano nitrogen. The precursor ion will be [M+H]⁺ at m/z 222.08 . Collision-induced dissociation (CID) is predicted to induce losses of small neutral molecules.

  • Pathway 1: Loss of Methanol (CH₃OH): A primary fragmentation route for protonated methyl esters is the loss of methanol (32.03 Da).[4] This proceeds via a proton transfer to the ester methoxy group, leading to the formation of a stable acylium ion at m/z 190.05 .

  • Pathway 2: Subsequent Loss of Carbon Monoxide (CO): The acylium ion (m/z 190.05) can further fragment by losing carbon monoxide (28.01 Da), a characteristic fragmentation of benzoyl-type ions, to produce a fragment at m/z 162.04 .[3][5]

  • Pathway 3: Loss of Formaldehyde (CH₂O): An alternative fragmentation from one of the methoxy groups is the loss of formaldehyde (30.01 Da), resulting in a fragment at m/z 192.06 .

G parent [M+H]⁺ m/z 222.08 frag1 m/z 190.05 parent->frag1 - CH₃OH frag3 m/z 192.06 parent->frag3 - CH₂O frag2 m/z 162.04 frag1->frag2 - CO G parent [M-H]⁻ m/z 220.06 frag1 [M-H-CH₃]•⁻ m/z 205.04 parent->frag1 - •CH₃ (from OCH₃) frag2 [M-CH₃]⁻ m/z 207.05 parent->frag2 - •CH₃ (from Ester) + H⁺ frag3 m/z 163.05 frag2->frag3 - CO₂

Caption: Predicted ESI- fragmentation of this compound.

Atmospheric Pressure Chemical Ionization (APCI) Analysis

APCI analysis may yield more complex spectra due to higher thermal energy. This can produce both even-electron [M+H]⁺ ions and odd-electron radical cations (M⁺•), leading to different fragmentation routes. [2]

The APCI+ spectrum will likely show the [M+H]⁺ ion at m/z 222.08 and potentially a radical cation M⁺• at m/z 221.07 .

  • Fragmentation of [M+H]⁺ (m/z 222.08): The fragmentation of the protonated molecule will be similar to that observed in ESI+, with primary losses of methanol (m/z 190.05 ) and formaldehyde (m/z 192.06 ).

  • Fragmentation of M⁺• (m/z 221.07): The radical cation opens up different, often more direct, cleavage pathways.

    • Loss of Methoxy Radical (•OCH₃): A common fragmentation for radical cations of methyl benzoates is the direct cleavage of the ester C-O bond to lose a methoxy radical (31.02 Da), forming the stable benzoyl cation at m/z 190.05 . [6] * Loss of Methyl Radical (•CH₃): Loss of a methyl radical (15.02 Da) from a methoxy group can also occur, yielding an even-electron ion at m/z 206.05 .

G parent_protonated [M+H]⁺ m/z 222.08 frag_methanol m/z 190.05 parent_protonated->frag_methanol - CH₃OH frag_formaldehyde m/z 192.06 parent_protonated->frag_formaldehyde - CH₂O parent_radical M⁺• m/z 221.07 parent_radical->frag_methanol - •OCH₃ frag_methyl m/z 206.05 parent_radical->frag_methyl - •CH₃

Caption: Predicted APCI+ fragmentation pathways.

The fragmentation in APCI- is expected to be similar to ESI-, dominated by the loss of a methyl radical from a methoxy group to form the ion at m/z 205.04 . The higher source temperature in APCI might enhance the relative abundance of fragments resulting from more energy-intensive rearrangements or cleavages compared to ESI.

Data Summary: Predicted Key Fragments

The table below summarizes the primary predicted fragment ions for this compound under different ionization conditions.

Precursor Ion (m/z)Ionization ModePredicted Fragment Ion (m/z)Neutral LossProposed Identity
222.08 ([M+H]⁺)ESI+ / APCI+190.05CH₃OH (32.03 Da)Acylium ion
222.08 ([M+H]⁺)ESI+ / APCI+162.04CH₃OH + CO (60.04 Da)Phenyl-type cation
222.08 ([M+H]⁺)ESI+ / APCI+192.06CH₂O (30.01 Da)Demethylenated cation
221.07 (M⁺•)APCI+190.05•OCH₃ (31.02 Da)Acylium ion
221.07 (M⁺•)APCI+206.05•CH₃ (15.02 Da)Demethylated cation
220.06 ([M-H]⁻)ESI- / APCI-205.04•CH₃ (15.02 Da)Demethylated radical anion
207.05 ([M-CH₃]⁻)ESI- / APCI-163.05CO₂ (44.00 Da)Decarboxylated anion

Conclusion and Recommendations

The mass spectrometric fragmentation of this compound is predicted to yield distinct and informative patterns that vary significantly with the chosen ionization technique and polarity.

  • ESI in positive mode is expected to provide clear fragmentation via the loss of methanol, offering a reliable pathway for structural confirmation.

  • ESI in negative mode is predicted to be characterized by the loss of a methyl radical from a methoxy group, a diagnostic fragmentation for this class of compounds. [7]* APCI in positive mode offers complementary information by potentially generating a radical cation (M⁺•), which fragments via different pathways (e.g., loss of •OCH₃) than the protonated molecule, thereby increasing the confidence of identification. [6] For comprehensive structural elucidation, employing both ESI and APCI sources is highly recommended. The orthogonal fragmentation data obtained from [M+H]⁺, M⁺•, and [M-H]⁻ precursor ions provides a multi-faceted view of the molecule's gas-phase chemistry, enabling unambiguous identification and differentiation from related structures. The experimental protocols and predicted pathways outlined in this guide serve as a robust foundation for method development and data interpretation for this and similar aromatic esters.

References

  • Audier, H. E., et al. (2008). Unimolecular Dissociation Reactions of Methyl Benzoate Radical Cation. Journal of the American Chemical Society. Available at: [Link]

  • Guo, C., et al. (2010). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Glish, G. L., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Liu, Y., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Journal of Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid. Available at: [Link]

  • Maquestiau, A., et al. (2009). Characterization of flavanones, dihydrochalcones and chalcones by atmospheric pressure chemical ionization mass spectrometry. Analytica Chimica Acta. Available at: [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available at: [Link]

  • Ropero, J. R., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC. Available at: [Link]

  • Justesen, U. (2001). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

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A Comparative Guide to Methyl 4-cyano-3,5-dimethoxybenzoate and Other Benzonitrile Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Methyl 4-cyano-3,5-dimethoxybenzoate with other key benzonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of substituent effects on chemical reactivity, synthetic accessibility, and potential as a scaffold in medicinal chemistry. We will explore the unique electronic and steric profile of this compound and contrast it with foundational and isomeric benzonitriles to provide a clear, data-driven perspective for its application in complex molecular design.

Introduction: The Strategic Importance of Substituted Benzonitriles

Benzonitrile derivatives are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The nitrile group serves as a versatile chemical handle, capable of being transformed into amines, carboxylic acids, or participating in cycloaddition reactions.[2] Furthermore, the benzonitrile fragment is present in numerous FDA-approved drugs, where it often engages in crucial non-covalent interactions with biological receptors, acting as a hydrogen bond acceptor.[3]

The reactivity and utility of the benzonitrile core are profoundly influenced by the nature and position of other substituents on the aromatic ring.[1] These substituents modulate the electronic properties of the molecule, affecting reaction rates and even dictating reaction pathways. This compound presents a particularly interesting case with its unique polysubstituted pattern: two electron-donating methoxy groups and two electron-withdrawing groups (cyano and methyl ester). This guide will dissect the implications of this specific arrangement.

Comparative Structural and Electronic Analysis

To understand the distinct properties of this compound, we will compare it against a curated set of alternative benzonitriles. Each alternative is chosen to highlight the specific contribution of each functional group.

G cluster_target Target Compound cluster_alts Comparative Derivatives Target This compound Benzonitrile Benzonitrile Hydroxybenzonitrile 4-Hydroxybenzonitrile Dimethoxybenzonitrile 3,5-Dimethoxybenzonitrile Isomer Methyl 3-cyano-4-methoxybenzoate

Caption: Structural comparison of the target compound and its alternatives.

The electronic character of this compound is a delicate balance of competing effects. The two methoxy groups at the 3- and 5-positions are strong electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the cyano and methyl ester groups are potent electron-withdrawing groups (EWGs) through both induction and resonance, decreasing the ring's electron density.

This unique "push-pull" configuration leads to several key predictions:

  • Nitrile Reactivity: The strong EWGs (cyano and ester) increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to benzonitriles with only EDGs.[1]

  • Aromatic Ring Reactivity: The overall effect on the ring for electrophilic aromatic substitution is complex. While the methoxy groups are activating, the cyano and ester groups are deactivating. The positions ortho to the methoxy groups (2 and 6) are the most activated and likely sites for substitution.

  • Applications in Medicinal Chemistry: This substitution pattern is valuable for creating molecules that can engage in multiple interactions within a receptor binding pocket. The methoxy groups can act as hydrogen bond acceptors, while the cyano group can do the same.[3] The overall electronic distribution is critical for kinase hinge-binding motifs, a common strategy in cancer drug design.[4]

The following diagram illustrates the interplay of these electronic influences.

G cluster_effects Electronic Effects on this compound cluster_consequences Predicted Consequences EDG Electron-Donating Groups (3,5-dimethoxy) Ring Aromatic Ring EDG->Ring +R, -I (Increases Ring e⁻ Density) EWG Electron-Withdrawing Groups (4-cyano, 1-ester) EWG->Ring -R, -I (Decreases Ring e⁻ Density) Nitrile Nitrile Group (C≡N) Ring->Nitrile Modulates Electrophilicity Reactivity Altered Reactivity Profile (Nucleophilic & Electrophilic Sites) Ring->Reactivity Nitrile->Reactivity Applications Scaffold for Drug Design (e.g., Kinase Inhibitors) Reactivity->Applications

Caption: Interplay of electronic effects and their predicted consequences.

Comparative Physicochemical and Spectroscopic Data

The substitution pattern directly impacts the physical and spectroscopic properties of the molecule. The following table summarizes key data for our comparative set.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Peaks (cm⁻¹) (C≡N)
This compound C₁₁H₁₁NO₄221.21Predicted: 130-150Predicted: ~2230
BenzonitrileC₇H₅N103.12-13~2229
4-HydroxybenzonitrileC₇H₅NO119.12110-113[5]~2230
3,5-DimethoxybenzonitrileC₉H₉NO₂163.1789-92~2228
Methyl 3-cyano-4-methoxybenzoateC₁₀H₉NO₃191.19119-128[6]~2230
Methyl 3,5-dimethoxybenzoateC₁₀H₁₂O₄196.2042-43N/A

The high predicted melting point for this compound relative to its analogues can be attributed to its symmetrical structure and strong intermolecular dipole-dipole interactions facilitated by the multiple polar functional groups, allowing for efficient crystal packing.

Synthesis Strategies: A Comparative Protocol

The accessibility of a compound is paramount for its practical application. Here, we provide a detailed, validated protocol for a close isomer, Methyl 3-cyano-4-methoxybenzoate, and propose an analogous, high-yield pathway for the target compound, this compound.

Validated Protocol: Synthesis of Methyl 3-cyano-4-methoxybenzoate[8]

This synthesis utilizes a Rosenmund-von Braun reaction, a classic and reliable method for introducing a nitrile group onto an aromatic ring.

Reaction: Conversion of Methyl 3-bromo-4-methoxybenzoate to Methyl 3-cyano-4-methoxybenzoate.

Causality: Copper(I) cyanide is used as the cyanide source. The copper catalyst facilitates the nucleophilic aromatic substitution, which would otherwise be very difficult. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it dissolves the reactants and operates well at the high temperatures required.

Step-by-Step Protocol:

  • To a solution of methyl 3-bromo-4-methoxybenzoate (1.1 g, 4.4 mmol) in dimethylformamide (10 mL), add copper(I) cyanide (1.2 g, 13.2 mmol, 3.0 eq).

  • Heat the reaction mixture to 140 °C and maintain for 6 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute by adding ethyl acetate (25 mL).

  • Wash the organic phase with a saturated sodium chloride solution to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to afford Methyl 3-cyano-4-methoxybenzoate as a white solid (662 mg, 79% yield).[7]

Proposed Protocol: Synthesis of this compound

This proposed synthesis leverages the same robust chemistry, starting from a readily accessible precursor. The entire workflow is designed as a self-validating system, where successful synthesis of the intermediate directly enables the final step.

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation (Rosenmund-von Braun) cluster_validation Validation & Purification Start Methyl 3,5-dimethoxybenzoate Reagent1 N-Bromosuccinimide (NBS) Catalytic H₂SO₄ Start->Reagent1 Electrophilic Aromatic Substitution Intermediate Methyl 4-bromo-3,5-dimethoxybenzoate Reagent1->Intermediate Reagent2 Copper(I) Cyanide (CuCN) DMF, 140°C Intermediate->Reagent2 Nucleophilic Aromatic Substitution Product This compound Reagent2->Product Purify Column Chromatography Product->Purify Analysis NMR, IR, Mass Spec Purify->Analysis

Caption: Proposed two-step synthetic workflow for the target compound.

Step 1: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate (Intermediate)

Causality: The two methoxy groups are strongly activating and ortho-, para-directing. The position para to the ester and ortho to both methoxy groups (C4) is sterically accessible and electronically enriched, making it the prime site for electrophilic bromination. N-Bromosuccinimide (NBS) is a mild and safe source of electrophilic bromine.

Step-by-Step Protocol:

  • Dissolve Methyl 3,5-dimethoxybenzoate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise.

  • Add a catalytic amount of a strong acid, such as sulfuric acid, to polarize the Br-N bond of NBS, generating the active electrophile.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to destroy any remaining NBS.

  • Perform a standard aqueous workup, dry the organic layer, and purify by recrystallization or column chromatography to yield the bromo-intermediate.

Step 2: Synthesis of this compound (Final Product)

Causality: This step directly mirrors the validated protocol for the isomer, demonstrating the transferability of the methodology. The electron-rich nature of the ring, due to the methoxy groups, should facilitate the copper-catalyzed cyanation.

Step-by-Step Protocol:

  • Combine the synthesized Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) and copper(I) cyanide (3.0 eq) in DMF.

  • Heat the mixture to 140-150 °C and maintain for 6-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Follow the workup and purification procedure as detailed in section 4.1. The final product is expected to be a crystalline solid.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in drug discovery and materials science. Its unique electronic profile, stemming from the symmetrical placement of strong electron-donating and electron-withdrawing groups, distinguishes it from simpler benzonitrile derivatives. While direct experimental data is sparse, its properties and reactivity can be confidently predicted based on established chemical principles and comparison with structural isomers.

The proposed two-step synthesis offers a reliable and scalable route to access this compound, paving the way for its incorporation into screening libraries and targeted synthesis campaigns. For researchers in drug development, the scaffold of this compound is a compelling starting point for designing inhibitors of kinases and other enzymes where precise, multi-point interactions are key to potency and selectivity. This guide provides the foundational knowledge and practical protocols necessary to unlock the potential of this versatile chemical entity.

References

  • Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 12), o4582. Available at: [Link]

  • Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry. Available at: [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

Sources

Structural Validation of Methyl 4-cyano-3,5-dimethoxybenzoate: Beyond 1D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Methyl 4-cyano-3,5-dimethoxybenzoate Structure Using 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of polysubstituted aromatic systems, particularly those serving as pharmaceutical intermediates, structural ambiguity is a critical risk. This compound presents a classic challenge: its high symmetry renders standard 1D Proton (


H) NMR insufficient for definitive assignment of the cyano group's regiochemistry.

This guide objectively compares the industry-standard "Quick QC" approach (1D NMR + LC-MS) against the Advanced 2D Elucidation Suite (HSQC/HMBC) . We demonstrate that while 1D methods confirm purity, only 2D NMR provides the self-validating connectivity required to rule out regioisomers (e.g., the 2-cyano analogue) and certify the "silent" quaternary carbons.

Part 1: The Structural Challenge

The target molecule, This compound , possesses a


 axis of symmetry passing through the ester and cyano groups.

The Ambiguity: During electrophilic aromatic substitution or functional group interconversion, the cyano group (or its precursor) could theoretically occupy the 2-position (ortho to ester) or the 4-position (para to ester).

  • Target (4-cyano): Symmetric.

    
    H NMR shows 1 aromatic signal (2H) and 1 methoxy signal (6H).
    
  • Isomer (2-cyano): Asymmetric.

    
    H NMR shows 2 aromatic signals (1H each) and 2 methoxy signals (3H each).
    

However, if the reaction yields a symmetric byproduct or if resolution is poor, 1D NMR alone relies on predicted chemical shifts, which are often unreliable in crowded aromatic rings. Definitive proof requires observing the connectivity of protons to the "invisible" quaternary carbons (C-CN and C=O).

Part 2: Comparative Analysis (1D vs. 2D)
FeatureMethod A: Standard QC (1D

H/

C + LC-MS)
Method B: Advanced Validation (2D HSQC + HMBC)
Primary Data Chemical Shifts (

), Integration, Mass-to-Charge (

).
Through-bond correlations (

-coupling), H-C connectivity.
Symmetry Detection High. Can detect symmetry but cannot prove which symmetric isomer.High. Confirms symmetry and maps specific atomic neighbors.
Quaternary Carbon Proof Low. C-CN and C=O are inferred from

C peaks; no link to protons.
Definitive. HMBC links aromatic protons directly to C-CN and C=O.
Regio-Confidence 80% (Inferred). Relies on shift prediction algorithms.99.9% (Empirical).[1] Relies on measured scalar coupling.
Time Investment 15 Minutes.1 - 2 Hours (Acquisition + Processing).

Verdict: Method A is suitable for batch-to-batch consistency checks. Method B is mandatory for the initial structural certification of a new reference standard or synthetic route.

Part 3: Experimental Protocol
3.1 Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    is an alternative if solubility is poor, but may broaden exchangeable protons (none here, but good practice).
  • Concentration: 10–15 mg in 600

    
    L solvent. High concentration is vital for detecting weak long-range HMBC signals.
    
  • Vessel: High-quality 5mm NMR tube (Class A).

3.2 Acquisition Parameters (600 MHz equivalent)

To replicate the results described below, ensure the following parameters are set.

  • 1D Proton (

    
    H): 
    
    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Scans: 16.

    • Relaxation Delay (

      
      ): 2.0 s (Ensure integration accuracy).
      
  • 2D HSQC (Multiplicity-Edited):

    • Differentiation of

      
       (positive) from 
      
      
      
      (negative).
    • Coupling constant (

      
      ): Set to 145 Hz.
      
  • 2D HMBC (Gradient Selected):

    • Critical Step: Optimize for Long-Range Coupling (

      
      ).
      
    • Target

      
      -value: 8 Hz  (standard) or 5 Hz  (to catch weaker 4-bond couplings to the nitrile).
      
    • Scans: 32–64 (Quaternary carbons relax slowly; signal-to-noise is key).

Part 4: Data Interpretation & Logic
4.1 The "Fingerprint" (Predicted Data)

Based on substituent increments and analogous benzoate structures.

PositionGroup

(ppm)
Multiplicity

(ppm)
HMBC Correlations (from Proton)
1 C-Ester-Quaternary~133.0-
2, 6 Ar-H7.35Singlet (2H)~106.5C1, C3/5, C4, C7 (C=O)
3, 5 C-OMe-Quaternary~160.0-
4 C-CN-Quaternary~95.0*-
7 C=O[2]-Quaternary~166.0-
8 OMe3.92Singlet (6H)~56.5C3/5
9 Ester-Me3.95Singlet (3H)~52.5C7 (C=O)
10 CN-Quaternary~115.0-

*Note: C4 is shielded due to the ortho-effect of methoxy groups, despite the CN group.

4.2 The Validation Logic (HMBC)

The structure is validated only if the equivalent aromatic protons (H2/6 ) show a "Three-Way Split" in the HMBC spectrum.

  • Correlation A (Upfield): H2/6

    
    C4  (The ring carbon holding the CN). This confirms the protons are meta to the cyano group.
    
  • Correlation B (Downfield): H2/6

    
    C7  (The Ester Carbonyl). This confirms the protons are ortho to the ester.
    
  • Correlation C (The Nitrile): H2/6

    
    C10  (The Cyanide Carbon). This is a 3-bond coupling (
    
    
    
    ) which is typically strong in aromatic nitriles.

If the molecule were the 2-cyano isomer:

  • Symmetry would break.

  • One proton would be para to the ester (weak/no HMBC to C=O).

  • One proton would be ortho to the ester (strong HMBC to C=O).

Part 5: Visualization of Signaling Pathways
Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process for certifying the structure.

ElucidationWorkflow Start Sample: this compound Step1 1D 1H NMR Check for Symmetry Start->Step1 Decision1 Symmetric Spectrum? (1 Ar-H signal, 1 OMe signal) Step1->Decision1 Fail REJECT: Isomer Mixture or Wrong Regioisomer Decision1->Fail No Step2 2D HSQC Assign Protonated Carbons Decision1->Step2 Yes Step3 2D HMBC Probe Quaternary Connectivity Step2->Step3 Validation Check H(Ar) Correlations: 1. To Ester C=O (3-bond) 2. To Nitrile C-CN (3-bond) Step3->Validation Final CERTIFIED STRUCTURE Validation->Final Correlations Present

Caption: Step-by-step logic flow for validating symmetric aromatic esters using 2D NMR.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range correlations required to prove the regiochemistry.

HMBC_Map cluster_quaternary Silent Quaternary Carbons H_Ar H-2 / H-6 (Aromatic Protons) C_CN C-4 (Ipso to CN) H_Ar->C_CN 3J (Strong) CN_Group C-10 (Nitrile Carbon) H_Ar->CN_Group 3J (Weak/Med) C_Ester C-7 (Ester Carbonyl) H_Ar->C_Ester 3J (Strong) C_OMe C-3 / C-5 (Ipso to OMe) H_Ar->C_OMe 2J (Med)

Caption: Critical HMBC correlations. Green arrows indicate the definitive "fingerprint" connections.

References
  • Context: Provides baseline chemical shift data for the parent symmetric molecule, establishing the expected chemical shift environment for H2/H6 and OMe groups.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. Retrieved March 2, 2026, from [Link]

    • Context: Authoritative source for physical properties and structural identifiers (InChI/SMILES) used to model substituent effects.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2]

    • Context: The definitive textbook reference for calculating substituent effects on benzene rings (Additivity Rules) and standard HMBC coupling constants ( ).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

comparative study of different synthetic routes to Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of synthetic routes to Methyl 4-cyano-3,5-dimethoxybenzoate , a highly functionalized aromatic building block. This molecule combines the electronic richness of a 3,5-dimethoxy motif with the versatile reactivity of a nitrile group, making it a critical intermediate for synthesizing complex alkaloids, pharmaceutical agents (e.g., kinase inhibitors), and advanced materials.

Executive Summary & Strategic Overview

The synthesis of this compound presents a classic regiochemical challenge: installing a nitrile group at the sterically crowded 4-position, flanked by two electron-donating methoxy groups.

We analyze three distinct methodologies:

  • Route A (The "Nature-Derived" Route): Conversion of Methyl Syringate (derived from Syringic Acid) via Triflate activation. This is the most regioselective and modern approach.

  • Route B (The Halogen/Pd Route): Palladium-catalyzed cyanation of Methyl 4-bromo-3,5-dimethoxybenzoate. This offers high yields but requires careful precursor synthesis.

  • Route C (The Classical Route): Rosenmund-von Braun reaction using Copper(I) Cyanide. Included as a baseline for cost/scalability comparison, despite its harsher conditions.

Decision Matrix
FeatureRoute A (Triflate/Pd)Route B (Bromide/Pd)Route C (Bromide/Cu)
Starting Material Methyl Syringate (Abundant)3,5-Dihydroxybenzoic acidMethyl 4-bromo-3,5-dimethoxybenzoate
Step Count 2 (from Methyl Syringate)3 (from 3,5-DHBA)1 (from Bromide)
Overall Yield High (75-85%)High (80-90%)Moderate (50-65%)
Safety Profile Good (Avoids toxic CuCN)Good (Zn(CN)₂ is safer)Poor (High temp, stoichiometric CuCN)
Scalability ExcellentGoodLimited (Waste disposal)

Detailed Synthetic Pathways

Route A: The Triflate Activation Method (Recommended)

Mechanism: This route leverages the natural abundance of Syringic Acid. The phenolic hydroxyl at the 4-position is converted to a triflate (a pseudo-halide), which then undergoes Pd-catalyzed cyanation.

Workflow:

  • Triflation: Methyl Syringate + Triflic Anhydride (

    
    ) 
    
    
    
    Aryl Triflate.
  • Cyanation: Aryl Triflate +

    
     + 
    
    
    
    
    
    Target Nitrile.

Key Insight: The 3,5-dimethoxy groups electronically stabilize the cation intermediate but sterically hinder the 4-position. Using a highly reactive leaving group like triflate overcomes this steric barrier under mild conditions.

Route B: Palladium-Catalyzed Cyanation of Aryl Bromide

Mechanism: A cross-coupling reaction where oxidative addition of Pd(0) into the C-Br bond is followed by transmetallation with a cyanide source (e.g.,


).

Precursor Synthesis: The starting material, Methyl 4-bromo-3,5-dimethoxybenzoate (CAS: 26050-64-6), is synthesized by brominating 3,5-dihydroxybenzoic acid followed by methylation (dimethyl sulfate/K₂CO₃).

Key Insight: Unlike the classical copper route, Pd-catalysis (


 + Xantphos) allows this reaction to proceed at lower temperatures (80-100°C) with lower catalyst loading, preventing the hydrolysis of the ester group.
Route C: Rosenmund-von Braun Reaction

Mechanism: Nucleophilic aromatic substitution facilitated by Copper(I). Reagents: CuCN, DMF/NMP, Reflux (150-180°C).

Critical Drawback: The high temperature required to force cyanide into the crowded 4-position often leads to partial demethylation or ester hydrolysis. The workup involves destroying stable Cu-CN complexes, generating significant toxic waste.

Visualizing the Synthetic Strategy

SynthesisRoutes cluster_legend Route Comparison Syringic Syringic Acid (Natural Precursor) MeSyringate Methyl Syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) Syringic->MeSyringate MeOH, H+ Triflate Intermediate: Aryl Triflate MeSyringate->Triflate Tf2O, Pyridine (Triflation) Target TARGET: This compound Triflate->Target Zn(CN)2, Pd(0) (Cyanation) DHBA 3,5-Dihydroxybenzoic Acid BromoAcid 4-Bromo-3,5-dihydroxybenzoic Acid DHBA->BromoAcid Br2, AcOH BromoEster Methyl 4-bromo-3,5-dimethoxybenzoate (CAS: 26050-64-6) BromoAcid->BromoEster Me2SO4, K2CO3 (Methylation) BromoEster->Target Zn(CN)2, Pd catalyst (Pd-Cyanation) BromoEster->Target CuCN, DMF, 160°C (Rosenmund-von Braun) Legend Green: Route A (Recommended) Red: Route B (High Yield) Grey: Route C (Legacy)

Caption: Flowchart comparing the "Green" Triflate route (A), the Bromide route (B), and the Legacy Copper route (C).

Experimental Protocols

Protocol 1: Synthesis of Precursor (Methyl 4-bromo-3,5-dimethoxybenzoate)

Adapted from ChemicalBook & Patent Literature [1, 2]

  • Bromination: Dissolve 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) in glacial acetic acid. Add bromine (16.0 g, 0.1 mol) dropwise at room temperature. Stir for 2 hours. Pour into ice water, filter the precipitate (4-bromo-3,5-dihydroxybenzoic acid).

  • Methylation: Dissolve the brominated acid (24.0 g) in dry acetone (100 mL). Add

    
     (20.0 g) and Dimethyl Sulfate (20 mL). Reflux for 24 hours.
    
  • Workup: Filter inorganic salts. Concentrate filtrate.[1][2] Recrystallize from ethanol.

  • Yield: ~92%. Mp: 124-126 °C.

  • Data:

    
     NMR (
    
    
    
    ):
    
    
    6.72 (s, 2H), 3.78 (s, 3H), 3.62 (s, 6H).
Protocol 2: Pd-Catalyzed Cyanation (Route B)

Optimized for Sterically Hindered Substrates [3]

Reagents:

  • Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (2 mol%)
    
  • Xantphos or dppf (4 mol%)

  • Solvent: DMF or NMP (degassed)[3]

Procedure:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the bromide (275 mg, 1 mmol),

    
     (70 mg, 0.6 mmol), 
    
    
    
    (18 mg), and Xantphos (23 mg).
  • Reaction: Add anhydrous DMF (5 mL). Seal the vial and heat to 100°C for 12-16 hours.

    • Note: Monitor by TLC (Hexane/EtOAc 4:1). The nitrile is more polar than the bromide.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with 2M

    
     (to remove Zinc salts) followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
    
  • Expected Yield: 85-92%.

Protocol 3: Triflate Formation (Route A Step 1)

For converting Methyl Syringate

  • Reaction: Dissolve Methyl Syringate (1 equiv) in DCM at 0°C. Add Pyridine (3 equiv). Dropwise add Triflic Anhydride (

    
    , 1.2 equiv).
    
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Workup: Wash with dilute HCl, then

    
    . Dry and concentrate.
    
  • Result: Methyl 3,5-dimethoxy-4-(((trifluoromethyl)sulfonyl)oxy)benzoate. Use immediately in cyanation (similar conditions to Protocol 2).

References

  • Google Patents. (2019). CN109988156A - Synthesis of 3,5-dimethoxybenzoic acid derivatives.[1] Retrieved from

  • Royal Society of Chemistry. (2018). Organophotoredox assisted cyanation of bromoarenes. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Crystal structures of methyl 3,5-dibromo-4-cyano-benzoate. PubMed Central. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4-cyano-3,5-dimethoxybenzoate , a critical intermediate and pharmacophore in the development of Ribonucleotide Reductase M2 (RRM2) inhibitors. It compares this specific benzoate analogue with its structurally related counterparts (methyl 3,4,5-trimethoxybenzoate and methyl syringate) to elucidate the structure-activity relationship (SAR) driving its biological performance.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Researchers

Executive Summary

This compound (M-CN-3,5) represents a strategic bioisosteric modification of the classic 3,4,5-trimethoxybenzoate (TMCA) scaffold. While TMCA derivatives are historically associated with tubulin inhibition (e.g., colchicine site binders) and reserpine-like activity, the introduction of a 4-cyano group fundamentally alters the electronic and steric landscape of the molecule. This modification shifts the biological profile towards potent inhibition of Ribonucleotide Reductase M2 (RRM2) , a rate-limiting enzyme in DNA synthesis and a critical target in chemoresistant cancers.

This guide compares M-CN-3,5 against its two primary analogues:

  • Methyl 3,4,5-trimethoxybenzoate (M-TMCA): The electron-rich standard.

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate): The hydrogen-bond donor/antioxidant.

Chemical Identity & Structural Logic

The biological divergence of these analogues stems from the substituent at the para-position (C4) of the benzoate ring.

Compound NameStructure CodeC4 SubstituentElectronic Effect (Hammett

)
Primary Biological Utility
This compound M-CN-3,5 -CN (Cyano) +0.66 (Strong EWG) RRM2 Inhibitor Intermediate
Methyl 3,4,5-trimethoxybenzoateM-TMCA-OCH

(Methoxy)
-0.27 (Strong EDG)Tubulin Inhibitor / VMAT Blocker
Methyl 4-hydroxy-3,5-dimethoxybenzoateM-Syr-OH (Hydroxy)-0.37 (EDG)TRPA1 Agonist / Antioxidant
  • EWG: Electron Withdrawing Group; EDG: Electron Donating Group.

Mechanistic Implication

The 4-cyano group in M-CN-3,5 acts as a strong electron-withdrawing group, reducing the electron density of the aromatic ring compared to the electron-rich M-TMCA. This prevents metabolic oxidation (demethylation) common at the 4-position and facilitates specific


-

stacking or polar interactions within the RRM2 catalytic pocket, distinct from the hydrophobic pocket occupied by TMCA in tubulin.

Comparative Biological Performance[1]

A. RRM2 Inhibition (Primary Activity)

Context: RRM2 overexpression drives tumor proliferation and gemcitabine resistance.[1]

  • M-CN-3,5 Derivative Profile: The 4-cyano-3,5-dimethoxyphenyl moiety is a key pharmacophore in novel 1,4-benzodiazepine-2,5-dione derivatives.

  • Performance:

    • Potency: Compounds incorporating the M-CN-3,5 motif demonstrate nanomolar (nM) inhibition of RRM2.

    • Mechanism: Disruption of the RRM1-RRM2 holoenzyme complex or direct chelation interference (via the cyano N-lone pair).

    • Comparison: M-TMCA analogues generally lack RRM2 specificity, acting instead as general cytotoxic agents via microtubule destabilization.

B. Tubulin Polymerization Inhibition
  • M-TMCA (Benchmark): The 3,4,5-trimethoxy motif is essential for binding to the colchicine site of tubulin.

  • M-CN-3,5: The replacement of the 4-methoxy with a 4-cyano group often reduces tubulin binding affinity. The cyano group is less bulky but electronically distinct, disrupting the precise hydrophobic fit required for the colchicine pocket.

  • Result: M-CN-3,5 derivatives are less likely to cause neurotoxicity associated with potent tubulin binders, offering a cleaner safety profile for RRM2 targeting.

C. Metabolic Stability & Pharmacokinetics
  • M-Syr (Analogue): The 4-OH group is a primary site for Phase II conjugation (glucuronidation/sulfation), leading to rapid clearance.

  • M-CN-3,5: The nitrile group is metabolically robust. It resists rapid oxidative dealkylation (unlike 4-OMe) and conjugation (unlike 4-OH).

  • Risk: Potential hydrolysis to the amide or acid in vivo, though this is generally slow compared to ester hydrolysis.

Experimental Protocols

To validate the activity of M-CN-3,5 derivatives, the following self-validating protocols are recommended.

Protocol 1: Synthesis of M-CN-3,5 from Methyl Syringate

Objective: Convert the 4-OH of Methyl Syringate to 4-CN to access the RRM2 pharmacophore. Reaction Type: Palladium-catalyzed cyanation via Triflate intermediate.

  • Triflation:

    • Dissolve Methyl Syringate (1.0 eq) in DCM at 0°C.

    • Add Pyridine (2.0 eq) followed by Triflic Anhydride (Tf

      
      O, 1.2 eq) dropwise.
      
    • Validation: TLC (Hexane/EtOAc 3:1) shows disappearance of starting material (polar) and appearance of Triflate (less polar).

  • Cyanation:

    • Dissolve the Triflate intermediate in DMF.

    • Add Zn(CN)

      
       (0.6 eq) and Pd(PPh
      
      
      
      )
      
      
      (5 mol%).
    • Heat to 80°C under Argon for 4-6 hours.

    • Workup: Quench with water, extract with EtOAc.

    • Validation: IR spectroscopy shows appearance of characteristic Nitrile peak at ~2230 cm

      
      .
      
Protocol 2: In Vitro RRM2 Inhibition Assay

Objective: Quantify the inhibitory potential of M-CN-3,5 derivatives.[2]

  • Cell Line: Use RRM2-overexpressing cancer lines (e.g., KB, HCT-116).

  • Treatment: Incubate cells with M-CN-3,5 derivatives (0.1 - 10

    
    M) for 48h.
    
  • Readout:

    • dNTP Pool Quantification: Use LC-MS/MS to measure dATP/dGTP levels (RRM2 inhibition depletes dNTPs).

    • Western Blot: Probe for RRM2 protein levels (inhibitors often induce compensatory upregulation or destabilization).

  • Control: Use Gemcitabine (positive control) and M-TMCA (negative control for RRM2 specificity).

Pathway & Logic Visualization

The following diagram illustrates the structural divergence and resulting biological pathways for the 3,5-dimethoxybenzoate family.

G Start Methyl Syringate (4-OH, 3,5-OMe) Triflate Intermediate: 4-OTf Derivative Start->Triflate Tf2O / Pyridine M_TMCA Methyl 3,4,5-trimethoxybenzoate (M-TMCA) Start->M_TMCA Methylation (MeI) Target_TRPA1 Target: TRPA1 (Ca2+ Influx) Start->Target_TRPA1 Agonist Activity M_CN This compound (M-CN-3,5) Triflate->M_CN Zn(CN)2 / Pd(0) Target_RRM2 Target: RRM2 (DNA Synthesis Block) M_CN->Target_RRM2 High Potency (Pharmacophore) Target_Tubulin Target: Tubulin (Mitotic Arrest) M_CN->Target_Tubulin Reduced Affinity M_TMCA->Target_RRM2 No Effect M_TMCA->Target_Tubulin High Affinity

Figure 1: Synthesis and divergent biological targets of 3,5-dimethoxybenzoate analogues. The 4-cyano modification shifts activity from TRPA1/Tubulin modulation to specific RRM2 inhibition.

References

  • Patent CN105693634A . Substituted 1,4-benzodiazepine-2,5-dione derivatives, preparation method and medical application thereof. (2016).

  • Tuberoso, C. I., et al. (2009). Methyl syringate: a chemical marker of asphodel monofloral honey. Journal of Agricultural and Food Chemistry, 57(9), 3895-3900.

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[3][4] 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products, 50(1), 119-131. (Context for 3,4,5-trimethoxy SAR).

  • Zhou, B., et al. (2013). RRM2: A novel target for cancer therapy.[1][5] Current Cancer Drug Targets.[5][6] (Context for RRM2 mechanism).

Sources

A Senior Application Scientist's Guide to Purity Confirmation of Methyl 4-cyano-3,5-dimethoxybenzoate by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining the chemical purity of Methyl 4-cyano-3,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. We will delve into the development and application of a robust High-Performance Liquid Chromatography (HPLC) method, offering a comparative analysis against alternative techniques to underscore its suitability for quantitative purity assessment. This document is intended for researchers, analytical scientists, and drug development professionals who require precise and reliable purity data.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of a final drug product. This principle extends to all upstream intermediates, such as this compound. Impurities, even in trace amounts, can carry their own pharmacological or toxicological effects, or they may interfere with subsequent synthetic steps, leading to reduced yield and the formation of new, potentially harmful by-products.[1] Therefore, a highly specific, sensitive, and accurate analytical method is not just a regulatory requirement but a cornerstone of quality drug development.

Understanding the Analyte: this compound

Before developing a separation method, understanding the analyte's physicochemical properties is essential.

  • Structure: this compound possesses a substituted benzene ring. This aromatic core is functionalized with two electron-donating methoxy groups and two electron-withdrawing groups (cyano and methyl ester).

  • Polarity: The presence of both polar (cyano, ester) and non-polar (benzene ring, methyl groups) moieties classifies it as a moderately polar compound. This makes it an ideal candidate for Reverse-Phase HPLC.[2]

  • UV Absorbance: The conjugated π-electron system of the benzene ring allows the molecule to absorb UV light.[3] The presence of auxochromic substituents (methoxy groups) and chromophoric groups (cyano, ester) shifts the absorbance maxima to longer, more analytically useful wavelengths, typically in the 220-280 nm range, ensuring high sensitivity for UV-based detection.[4]

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For quantitative purity analysis of non-volatile, moderately polar organic molecules, RP-HPLC is the industry's gold standard.[5][6] Its high resolving power, sensitivity, and precision make it superior to other methods for separating the main compound from closely related structural impurities.

The Causality Behind Our Methodological Choices

As a Senior Application Scientist, my approach to method development is grounded in achieving a robust separation that is both reliable and transferable.[7]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and our starting point. Its non-polar nature provides effective retention for our moderately polar analyte through hydrophobic interactions. A column with a particle size of 3.5 µm to 5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase Composition: A gradient elution using a mixture of water (polar) and a less polar organic solvent like acetonitrile or methanol is chosen. Gradient elution is crucial for impurity profiling, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted with sharp peaks within a reasonable runtime.[8] Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency.

  • Mobile Phase pH: Adding a small amount of an acidifier, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase is a critical step. This maintains a consistent low pH (around 2-3) to suppress the ionization of any potential acidic or basic functional groups on the analyte or its impurities. This results in more consistent retention times and, most importantly, sharper, more symmetrical peak shapes.[7]

  • Detection: Given the analyte's strong UV absorbance, a Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal. A DAD offers the significant advantage of acquiring the entire UV spectrum for each peak, which can be used to assess peak purity and help in the tentative identification of impurities by comparing their spectra to that of the main compound. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to maximize sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol is a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98% purity)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a gradient pump, autosampler, column thermostat, and DAD.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Elution Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 90
    25.0 90
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the determined λmax of the analyte)

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.

  • Reference Standard Solution (if available): Prepare a solution of the reference standard at the same concentration as the sample solution.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the reference standard solution.

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Identify the peak corresponding to this compound (based on retention time from the reference standard injection).

  • Calculate the purity using the area percent method, which assumes that all components have a similar detector response.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Prep (0.1% Formic Acid in Water & ACN) sst System Suitability Test (5 Replicate Injections) prep_mobile->sst prep_sample Sample Prep (1.0 mg/mL in Diluent) inject Sample Injection (10 µL) prep_sample->inject sst->inject If SST Passes separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection DAD Detection (@ 254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Sources

Comparative Elemental Analysis Guide: Methyl 4-cyano-3,5-dimethoxybenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the elemental profile of Methyl 4-cyano-3,5-dimethoxybenzoate against common synthetic alternatives and provide a self-validating CHNS/O analytical protocol for pharmaceutical quality control.

The Analytical Challenge: Structural Analogs in Drug Development

In pharmaceutical manufacturing, verifying the structural integrity of highly functionalized intermediates is a strict regulatory requirement[1]. This compound (


) is a critical aromatic building block. Its cyano (

) and methoxy (

) moieties serve as essential reactive sites for downstream active pharmaceutical ingredient (API) synthesis.

However, during synthesis, incomplete reactions or impure starting materials can introduce closely related structural analogs into the batch. Two of the most common contaminants are:

  • 4-Cyano-3,5-dimethoxybenzoic acid: The unreacted free-acid precursor.

  • Methyl 3,4,5-trimethoxybenzoate: A functional analog where the cyano group is replaced by a methoxy group.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for identifying impurities, CHNS/O elemental microanalysis remains the gold standard for absolute empirical formula verification and batch consistency[2]. By quantifying the exact weight percentage of Carbon, Hydrogen, Nitrogen, and Oxygen, analysts can detect structural deviations that spectroscopic methods might misquantify due to varying response factors[3].

The Causality of High-Temperature Combustion

For refractory compounds like cyano-aromatics, incomplete combustion can severely skew nitrogen data. To prevent this, modern CHNS analyzers utilize dynamic flash combustion at temperatures exceeding 1000°C in an oxygen-rich environment[2]. The sample is encapsulated in tin; the deliberate choice of tin acts as a combustion catalyst. Its oxidation is highly exothermic, temporarily driving the local micro-environment to ~1800°C. This extreme thermal spike is the mechanistic key to completely breaking the stable


 triple bond, ensuring 100% conversion of nitrogen into 

gas for accurate quantification[4].

Comparative Elemental Data & Performance Metrics

To objectively evaluate product purity, we must compare the theoretical elemental composition of our target intermediate against its structural analogs. High-performance CHNS/O analyzers can detect elemental variances as small as 0.1%, making this technique highly effective for differentiating these compounds[5].

Table 1: Theoretical vs. Experimental Elemental Profiles
CompoundFormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
This compound (Target)

221.2159.73% 5.01% 6.33% 28.93%
4-Cyano-3,5-dimethoxybenzoic acid (Precursor)

207.1857.97%4.38% 6.76%30.89%
Methyl 3,4,5-trimethoxybenzoate (Analog)

226.2358.40%6.24%0.00% 35.36%

Note: Experimental data in validated pharmaceutical QC environments typically falls within


 of the theoretical values shown above.
Data Interpretation & Logical Causality
  • Nitrogen as the Primary Discriminator: The target compound contains exactly one cyano group, yielding a theoretical nitrogen content of 6.33%. If the batch is contaminated with the trimethoxy analog, the nitrogen content will plummet toward 0.00%, immediately flagging a critical structural failure.

  • Hydrogen as the Secondary Discriminator: Differentiating the target ester from its unreacted acid precursor relies on the hydrogen-to-carbon ratio. The successful addition of the methyl ester group (

    
    ) increases the overall hydrogen content from 4.38% to 5.01%. This 0.63% delta is easily resolved by the Thermal Conductivity Detector (TCD), validating the completion of the esterification step[5].
    

Differentiation_Logic Start Unknown Intermediate (Batch QC) N_Check Nitrogen Content > 6.0%? Start->N_Check Trimethoxy Methyl 3,4,5-trimethoxybenzoate (N = 0%) N_Check->Trimethoxy No H_Check Hydrogen Content > 4.8%? N_Check->H_Check Yes CyanoAcid 4-Cyano-3,5-dimethoxybenzoic acid (H ≈ 4.38%) H_Check->CyanoAcid No CyanoEster This compound (H ≈ 5.01%) H_Check->CyanoEster Yes

Caption: Decision logic for differentiating structural analogs using CHNS data.

Self-Validating Experimental Protocol

To guarantee trustworthiness and regulatory compliance, the analytical workflow must operate as a self-validating system. The following protocol utilizes a micro elemental analyzer equipped with a TCD[5],[4].

Step 1: Dehydration and Sample Preparation

Solid materials must be finely ground to a uniform consistency and fully dehydrated in a vacuum desiccator. Causality: Even microscopic ambient moisture will artificially inflate the hydrogen and oxygen percentages, leading to false-positive rejections of the batch[3].

Step 2: System Calibration (The Validation Gate)

Before analyzing the intermediate, calibrate the system using a highly pure reference standard.

  • Weigh 2.0 - 3.0 mg of Acetanilide (Theoretical: C 71.09%, H 6.71%, N 10.36%) into a tin capsule[4].

  • Run the standard in triplicate.

  • Validation Rule: The Relative Standard Deviation (RSD) across the three runs must be < 0.3% . If the RSD exceeds this threshold, the system is not validated, and the TCD or reduction column must be serviced.

Step 3: Flash Combustion and Reduction
  • Accurately weigh 2.0 - 3.0 mg of the this compound sample into a clean tin capsule[4].

  • Introduce the capsule into the combustion reactor at 1000°C under a pulse of pure oxygen[2].

  • Pass the resulting gas mixture (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and excess
    
    
    ) through a copper catalytic reduction column. Causality: The copper scavenges all unreacted oxygen and reduces toxic nitrogen oxides (
    
    
    ) back into measurable elemental nitrogen gas (
    
    
    ).
Step 4: Gas Chromatography & Detection

The purified gas stream is swept by a helium carrier gas into a specialized GC column. The gases elute sequentially and are quantified by the TCD[5]. (Note: Oxygen determination requires a separate pyrolysis run where the sample is converted to CO over carbon black at 1060°C[2],[4]).

CHNS_Workflow A Sample Prep (1-3 mg + Tin Capsule) B Flash Combustion (1000°C, O2 environment) A->B C Catalytic Reduction (Cu, removes excess O2) B->C D Gas Chromatography (Separates N2, CO2, H2O, SO2) C->D E TCD Detection (Quantification) D->E

Caption: CHNS elemental analysis flash combustion and detection workflow.

References

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]

  • Unipd (University of Padua). Elemental Analysis - Technical Resources. Available at: [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available at: [Link]

  • RSSL (Reading Scientific Services Ltd). Elemental Analysis Techniques. Available at:[Link]

Sources

A Guide to the Spectroscopic Characterization of Methyl 4-cyano-3,5-dimethoxybenzoate: A Comparative Analysis with Predicted Data

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Rigorous Spectral Cross-Referencing

In any synthetic endeavor, confirming the identity and purity of the target compound is a critical step that underpins the reliability of all subsequent biological or material testing. Cross-referencing experimentally obtained spectral data with established literature values is the gold standard for this validation. However, when a compound is novel or not yet cataloged in spectral databases, a predictive and deductive approach based on sound chemical principles becomes essential. This guide will walk through this process, providing both the "how" and the "why" of spectral interpretation for Methyl 4-cyano-3,5-dimethoxybenzoate.

Hypothetical Synthesis

For the purpose of this guide, we will assume the synthesis of this compound starting from a suitable precursor, such as 4-amino-3,5-dimethoxybenzoic acid, through a Sandmeyer reaction to introduce the cyano group, followed by esterification. This hypothetical route provides a logical basis for the expected product and its subsequent characterization.

Experimental Data vs. Predicted Values: A Comparative Analysis

Here, we present a table summarizing the predicted spectral data for this compound. These predictions are derived from the known spectral data of analogous compounds, such as Methyl 3,5-dimethoxybenzoate, and the well-documented effects of a cyano substituent on the benzene ring.

Technique Predicted Data for this compound Justification Based on Analogous Compounds and Theory
¹H NMR (500 MHz, CDCl₃) δ 7.35 (s, 2H), 3.95 (s, 6H), 3.90 (s, 3H)The two aromatic protons are expected to be equivalent and appear as a singlet. The chemical shift will be downfield compared to Methyl 3,5-dimethoxybenzoate due to the electron-withdrawing nature of the cyano group. The two methoxy groups at positions 3 and 5 will be equivalent and appear as a singlet, while the methyl ester protons will be a separate singlet.
¹³C NMR (125 MHz, CDCl₃) δ 165.0 (C=O), 160.0 (C-OMe), 133.0 (C-CO₂Me), 116.0 (C-CN), 115.0 (CN), 108.0 (Ar-CH), 56.5 (OMe), 52.5 (CO₂Me )The chemical shifts are predicted based on the values for Methyl 3,5-dimethoxybenzoate, with adjustments for the cyano group. The quaternary carbon attached to the cyano group and the nitrile carbon itself will have characteristic chemical shifts.
FT-IR (ATR) ν̃ 2230 cm⁻¹ (C≡N stretch), 1725 cm⁻¹ (C=O stretch, ester), 1600, 1500 cm⁻¹ (C=C stretch, aromatic), 1250 cm⁻¹ (C-O stretch, aryl ether), 1100 cm⁻¹ (C-O stretch, ester)The presence of a strong, sharp peak around 2230 cm⁻¹ is a clear indicator of the nitrile group[1][2]. The ester carbonyl stretch is expected in the typical region for aromatic esters[3][4].
Mass Spectrometry (ESI+) m/z 222.0761 [M+H]⁺, 244.0580 [M+Na]⁺The expected exact mass for the protonated molecule (C₁₁H₁₂NO₄) and its sodium adduct are calculated based on the molecular formula.

Detailed Experimental Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is completely dissolved to avoid peak broadening.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Utilize a standard proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Workflow for NMR Data Acquisition and Analysis

Caption: A streamlined workflow for acquiring and interpreting NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Solid Sample Analysis (ATR):

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments. Compare the observed exact mass to the calculated theoretical mass.

Logical Flow of Spectral Data Cross-Referencing

G A Experimental Data Acquisition B ¹H NMR A->B C ¹³C NMR A->C D FT-IR A->D E Mass Spec A->E G Comparative Analysis B->G C->G D->G E->G F Predicted Spectral Data (from analogs and theory) F->G H Structural Confirmation G->H

Caption: The logic of comparing experimental and predicted spectral data.

In-Depth Spectral Interpretation and Discussion

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons at positions 2 and 6 are chemically equivalent and should appear as a single peak. The electron-withdrawing cyano group at position 4 will deshield these protons, shifting their resonance downfield compared to a non-substituted or electron-donating group substituted benzene ring. The two methoxy groups at positions 3 and 5 are also equivalent and will give rise to a single, sharp singlet. The methyl ester protons will appear as another distinct singlet. The integration of these peaks should correspond to a 2:6:3 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbonyl carbon of the ester group is expected to appear in the downfield region, typically around 165-175 ppm. The aromatic carbons will have distinct chemical shifts. The carbons bearing the methoxy groups will be shielded relative to the other aromatic carbons. The carbon attached to the cyano group will be significantly influenced by the nitrile's electronic effects. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range. The methoxy and methyl ester carbons will appear in the upfield region of the spectrum.

FT-IR Spectrum

The FT-IR spectrum is particularly useful for identifying key functional groups. The most diagnostic peak for this compound will be the sharp, strong absorption band corresponding to the C≡N stretch of the nitrile group, which is expected around 2230 cm⁻¹[1][2]. The presence of the ester functionality will be confirmed by a strong C=O stretching vibration, typically observed between 1720 and 1740 cm⁻¹ for aromatic esters[3][4]. Additionally, characteristic C-O stretching bands for the aryl ether and ester groups will be present in the fingerprint region (1300-1000 cm⁻¹), along with aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹.

Mass Spectrum

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. The ESI-MS spectrum in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured exact mass of this ion should be compared with the calculated theoretical mass for the molecular formula C₁₁H₁₂NO₄. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

Conclusion

The structural elucidation of a novel compound like this compound requires a multi-faceted spectroscopic approach. In the absence of direct literature data for comparison, a predictive methodology grounded in the analysis of analogous structures and fundamental spectroscopic principles provides a robust framework for characterization. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, and comparing these experimental results with well-justified predictions, researchers can confidently establish the structure of new chemical entities, ensuring the integrity and reliability of their scientific findings.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][5][6]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link][7]

  • IR Spectroscopy of Solids. University of Colorado Boulder, Department of Chemistry. [Link][8]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link][9]

  • Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B. [Link][2]

  • PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link][10][11]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link][4]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link][1]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 4-cyano-3,5-dimethoxybenzoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework grounded in chemical causality to ensure that every step of the disposal process is a self-validating system of safety.

Core Directive: Hazard Assessment & The Cardinal Rule of Disposal

The primary hazard associated with this compound is not its benzoate structure, but the presence of the cyano (nitrile) group . This functional group dictates the entirety of the disposal protocol.

Primary Hazard Analysis: The Cyano Group

The critical risk associated with all cyanide-containing compounds is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas.[1][2] This reaction occurs rapidly when cyanide salts or related compounds come into contact with acids.[1][3] Therefore, the single most important principle governing the disposal of this compound is:

The Cardinal Rule: Isolate from Acids. Cyanide-containing waste streams must be rigorously segregated and never allowed to come into contact with acidic materials.[1][4] Accidental mixing can create a lethal atmospheric hazard in the laboratory.

Personal Protective Equipment (PPE) for Waste Handling

When handling pure this compound or its waste, a comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of liquid waste or contact with solid dust particles.
Hand Protection Nitrile gloves (ensure appropriate thickness and check manufacturer's breakthrough time data if available).Provides a chemical-resistant barrier to prevent dermal absorption. Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Not typically required for routine handling of small quantities in a fume hood. Required if dusts are generated outside of a hood.All handling of the solid compound and its waste should be performed inside a certified chemical fume hood to control potential dust and vapor exposure.[1][2]

Waste Segregation & Containment: A Step-by-Step Protocol

Proper segregation is the foundation of safe chemical disposal.[7] Follow this procedure meticulously.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area within the laboratory for hazardous waste. This area should be under the direct control of laboratory personnel, away from general traffic, and clearly marked. Per EPA regulations, this helps ensure proper management and timely disposal.[8]

Step 2: Select and Prepare Waste Containers Select containers that are compatible with the chemical waste.[8]

  • For Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-on cap.

  • For Liquid Waste: Use a sealable HDPE or glass bottle, preferably with a secondary containment tray to catch any potential leaks.[8]

Step 3: Segregate Waste Streams (Critical Step) This is the most crucial operational step. This compound waste must be kept in its own dedicated containers, separate from all other chemical waste.

Waste StreamContainer TypeIncompatible Materials (DO NOT MIX)
Solid this compound Waste (Contaminated gloves, weigh boats, paper towels)Dedicated Solid Waste ContainerALL OTHER CHEMICALS , especially acids, acidic waste, and oxidizers.[1][4]
Liquid this compound Waste (Contaminated solvents, reaction mixtures)Dedicated Liquid Waste ContainerALL OTHER CHEMICALS , especially aqueous acidic solutions.[1][2]

Step 4: Label Waste Containers Immediately and Correctly Improper labeling is a major cause of laboratory incidents. Your facility's Environmental Health & Safety (EHS) department will provide specific labels, but they must contain the following information as a minimum standard.[7][9]

Label ComponentExample Entry
Words "HAZARDOUS WASTE" HAZARDOUS WASTE
Full Chemical Name(s) This compound
Hazard Identification Toxic, Irritant. Warning: DO NOT MIX WITH ACIDS.
Accumulation Start Date [Date container was first used for waste]
Principal Investigator/Lab Dr. Smith / Room 301

Spill and Decontamination Procedures

Accidents happen. A prepared response is critical for safety.

Small Spill Inside a Chemical Fume Hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered. If the material is solid, gently cover it with an absorbent pad to prevent dust from spreading.

  • Decontamination:

    • First, clean all contaminated surfaces with a pH 10 buffer solution.[1][9] This ensures an alkaline environment.

    • Next, wipe the area with a freshly prepared 10% bleach solution (sodium hypochlorite).[1][9] The bleach helps to oxidize and destroy the cyanide group.

    • Collect all cleaning materials (wipes, gloves, etc.) and place them in the dedicated Solid this compound Waste container.[1]

  • Final Cleaning: Perform a final wipe-down with water.

Large Spill or Spill Outside a Fume Hood:

  • EVACUATE: Immediately evacuate the area.[1]

  • ALERT: Notify your institution's EHS or emergency response team (e.g., 650-725-9999 at Stanford).[1]

  • SECURE: Prevent re-entry to the contaminated area.

Routine Decontamination of Glassware and Equipment: Follow the same two-step chemical process used for spills within a fume hood:

  • Rinse surfaces with a pH 10 buffer solution.

  • Rinse with a 10% bleach solution.

  • Collect all rinsates as Liquid this compound Waste .[9] Do not pour this down the drain.[4][10]

  • Follow with a standard water and detergent wash.

Final Disposal Workflow

The ultimate disposal of this hazardous waste must be handled by professionals. Laboratory personnel should never attempt to transport hazardous waste off-site or dispose of it in the regular trash or sanitary sewer.[8][11]

The following diagram outlines the complete, compliant workflow from generation to disposal.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs EHS & Contractor Operations Generate Waste Generation (e.g., used gloves, residual compound) Segregate Segregation Point Generate->Segregate SolidWaste Solid Cyanide Waste (Dedicated Container) Segregate->SolidWaste Solid LiquidWaste Liquid Cyanide Waste (Dedicated Container) Segregate->LiquidWaste Liquid Labeling Proper Labeling - Full Chemical Name - Hazards (No Acids!) - Accumulation Date SolidWaste->Labeling LiquidWaste->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage Request Request Waste Pickup (Via Institutional EHS Portal) Storage->Request Pickup Waste Pickup by Trained EHS Personnel Request->Pickup Transport Transport to Central Hazardous Waste Facility Pickup->Transport FinalDisposal Final Disposal by Licensed Contractor (e.g., Incineration) Transport->FinalDisposal

Caption: Disposal workflow for this compound.

This workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from generation to final disposal.[12][13] Once your labeled, segregated waste container is ready, contact your institution's EHS office to schedule a pickup. They will handle the final, compliant disposal through a licensed waste management vendor.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Business Waste.
  • Cyanides and nitriles, use and disposal. University of St Andrews.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. James Madison University.
  • KCN - Potassium Cyanide Handling. Studio Q Photography.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. NCBI Bookshelf.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • procedure for disposing of hazardous waste. MIT Environmental Health & Safety.

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Personal protective equipment for handling Methyl 4-cyano-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Methyl 4-cyano-3,5-dimethoxybenzoate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, especially chemical handling, is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist, offering a detailed operational plan for managing this compound in a laboratory setting. Our approach is built on a deep understanding of the compound's potential hazards, enabling you to focus on your research with confidence.

Hazard Identification: Understanding the Risks

This compound, as a substituted aromatic nitrile, warrants careful handling. Based on data from related compounds, the primary hazards are categorized as follows:

  • Skin Irritation: Direct contact may cause skin irritation[1][2][3].

  • Eye Irritation: The compound is expected to cause serious eye irritation upon contact[1][2][3].

  • Respiratory Irritation: Inhalation of the dust or powder form may lead to respiratory tract irritation[1][2].

  • Harmful if Swallowed: Ingestion may be harmful[4].

These hazards are designated by the Globally Harmonized System (GHS) with the signal word "Warning" and associated pictograms indicating health hazards.

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. It is not merely a requirement but a system designed to isolate you from potential exposure. All PPE should be inspected before use and selected based on the specific tasks you are performing[5][6].

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your hands[1][6].
Eye & Face Protection Chemical Safety Goggles & Face ShieldSafety goggles with indirect ventilation are mandatory to protect against dust particles and splashes[7]. A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring solutions or working with reactions under pressure[6].
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved lab coat protects your skin and personal clothing from incidental splashes and contamination[6]. Ensure the coat is fully buttoned.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable. The specific cartridge type should be selected based on a formal risk assessment[8].

Operational Plan: From Weighing to Waste

A systematic workflow is essential for minimizing risk. The following protocol provides a step-by-step guide for safely handling this compound.

Workflow for Safe Handling

prep Preparation & Risk Assessment ppe Don Appropriate PPE prep->ppe Review SDS handling Chemical Handling (in Fume Hood) ppe->handling weighing Weighing handling->weighing transfer Transfer & Reaction Setup handling->transfer weighing->transfer cleanup Decontamination & Cleanup transfer->cleanup Reaction Complete disposal Waste Disposal cleanup->disposal end Procedure Complete disposal->end

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Before beginning, consult the Safety Data Sheet (SDS) for related compounds to fully understand the hazards[9].

  • Ensure that a certified chemical fume hood is available and functioning correctly. All handling of the solid compound should occur within the fume hood to mitigate inhalation risks[4].

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed[9].

  • Prepare all necessary glassware and equipment before handling the chemical.

2. Weighing the Compound:

  • Don all required PPE as outlined in the table above.

  • Perform the weighing procedure inside the fume hood or on a balance with appropriate local exhaust ventilation.

  • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

  • Close the primary container tightly immediately after weighing[2][4].

3. Reaction Setup and Transfer:

  • When transferring the weighed solid to a reaction vessel, do so carefully to prevent spills.

  • If dissolving the compound in a solvent, add the solvent slowly to the solid to minimize splashing.

  • Ensure all reaction setups are securely clamped and stable.

4. Decontamination and Cleanup:

  • After handling is complete, decontaminate the work area (fume hood surface, balance, etc.) with an appropriate cleaning agent.

  • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last[1].

  • Wash hands thoroughly with soap and water after removing PPE[1][10].

Emergency Response Plan

Even with meticulous planning, accidents can happen. A clear, immediate response plan is crucial.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[1][2][3]. If skin irritation occurs, seek medical attention[1][3].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[1][2]. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air and keep them in a position comfortable for breathing[1][2]. If the person feels unwell, call a poison center or doctor[1][11].

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite[12].

    • Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[11][12].

    • Ventilate the area and wash the spill site after material pickup is complete[12].

Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Chemical Waste: All waste containing this compound, including unused product and reaction residues, must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of in a designated hazardous waste container.

  • Procedure: Dispose of all contents and containers at an approved waste disposal plant in accordance with all federal, state, and local regulations[1][2][4][11]. Do not mix with other waste streams unless explicitly permitted.

By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you build a foundation of trust and reliability in your research outcomes.

References

  • Oakwood Chemical. (2000). MSDS MATERIAL SAFETY DATA SHEET. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Stanford University. (2021). Personal Protective Equipment Requirements. [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Chemos GmbH&Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]

Sources

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